molecular formula C9H20O3 B1611884 PPG-26-buteth-26 CAS No. 9065-63-8

PPG-26-buteth-26

Cat. No.: B1611884
CAS No.: 9065-63-8
M. Wt: 176.25 g/mol
InChI Key: AAOFEMJZTYQZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PPG-26-Buteth-26 is a synthetic polymer belonging to the group of polyoxypropylene, polyoxyethylene ethers of butyl alcohol . It is prepared from ethylene oxide and propylene oxide monomers, with the reaction initiated by butyl alcohol . In its raw form, it is a clear, colorless to pale yellow liquid with low viscosity and is soluble in water . With an average molecular weight of approximately 3,900 g·mol−1 , it functions as an efficient emulsifying agent, surfactant, and solubilizer . Its primary mechanism of action involves reducing surface tension between substances, which allows for the formation of stable emulsions by helping oil and water-based ingredients mix effectively . In research and development, particularly for cosmetics and personal care products, this compound is valued for its ability to enhance the texture of formulations, creating lightweight, non-greasy products that absorb easily . It is frequently studied in combination with PEG-40 Hydrogenated Castor Oil as a potent solubilizing duo for fragrances and oils in aqueous systems . The safety of this ingredient for use in cosmetic formulations has been reviewed, with the Cosmetic Ingredient Review (CIR) Expert Panel concluding that this compound is safe as used . Clinical testing has shown that it did not cause skin irritation or sensitization . It is important to note that, like many ethoxylated compounds, it may contain trace amounts of process by-products such as 1,4-dioxane, which can be removed through purification . This product is intended For Research Use Only (RUO) and is not for personal, cosmetic, or drug use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

9065-63-8

Molecular Formula

C9H20O3

Molecular Weight

176.25 g/mol

IUPAC Name

2-(1-butoxypropan-2-yloxy)ethanol

InChI

InChI=1S/C9H20O3/c1-3-4-6-11-8-9(2)12-7-5-10/h9-10H,3-8H2,1-2H3

InChI Key

AAOFEMJZTYQZRH-UHFFFAOYSA-N

SMILES

CCCCOCC(C)OCCO

Canonical SMILES

CCCCOCC(C)OCCO

Origin of Product

United States

Foundational & Exploratory

PPG-26-buteth-26 chemical structure and synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, synthesis pathway, and physicochemical properties of PPG-26-buteth-26. This compound is a synthetic polymer widely utilized in the cosmetic and personal care industries for its functions as an emulsifying agent, surfactant, and solubilizer.[1][2]

Chemical Structure

This compound is a polyoxypropylene, polyoxyethylene ether of butyl alcohol.[3][4] It is a random linear copolymer initiated with butanol.[3][5] The numerical designation in its name, "PPG-26" and "buteth-26," indicates the average number of repeating units of propylene oxide and ethylene oxide, respectively, in the polymer chain.[3] The general chemical formula can be represented as CH3(CH2)3(OCH2CH2)x[OCH2CH(CH3)]yOH, where the sum of x and y for this compound averages to 26 for each.[6] Due to the nature of polymerization, it is not a discrete molecule but rather a mixture of polymers with a distribution of chain lengths.

The structure is amphiphilic, possessing both a hydrophobic butyl group and a hydrophilic polyether chain. This dual nature underpins its functionality as a surfactant and emulsifier, allowing it to stabilize oil-in-water and water-in-oil formulations.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Appearance Clear, colorless to pale yellow liquid[2][7]
Molecular Formula C9H20O3 (for a simplified monomeric unit)[1][8]
Average Molecular Weight ~3,900 g/mol [2][6]
Density 1.056 g/mL at 25 °C[6]
Boiling Point >200 °C[6]
Flash Point >230 °F[6]
Solubility Soluble in water at <40 °C[6]

Synthesis Pathway

The industrial synthesis of this compound is achieved through the alkoxylation of butanol. This process involves the sequential or random addition of propylene oxide and ethylene oxide to a butyl alcohol initiator.[2] The reaction is typically catalyzed by a base, such as potassium hydroxide (KOH).[9]

The synthesis can be conceptualized in the following stages:

  • Initiation: Butyl alcohol is reacted with a catalyst to form an alkoxide.

  • Propagation: Ethylene oxide and propylene oxide are introduced to the reactor. These epoxides undergo ring-opening polymerization, adding to the butoxide and the growing polymer chain. This can be done simultaneously to create a random copolymer or sequentially to form a block copolymer.[9]

  • Termination: The reaction is terminated, and the catalyst is neutralized.

  • Purification: The final product is purified to remove any unreacted monomers, catalyst, and by-products.[3] One potential impurity that may be monitored and removed is 1,4-dioxane, a by-product of ethoxylation.[2][5]

Synthesis_Pathway Butyl_Alcohol Butyl Alcohol Reactor Alkoxylation Reactor Butyl_Alcohol->Reactor Propylene_Oxide Propylene Oxide Propylene_Oxide->Reactor Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Reactor Catalyst Catalyst (e.g., KOH) Catalyst->Reactor Crude_Product Crude this compound Reactor->Crude_Product Polymerization Neutralization Neutralization Crude_Product->Neutralization Purification Purification Neutralization->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Experimental Protocols

While specific industrial protocols are proprietary, a generalized laboratory-scale synthesis can be described based on established alkoxylation procedures.[9][10]

Objective: To synthesize this compound via base-catalyzed alkoxylation of butanol.

Materials:

  • n-butanol

  • Potassium hydroxide (catalyst)

  • Propylene oxide

  • Ethylene oxide

  • Inert gas (e.g., Nitrogen)

  • Acid for neutralization (e.g., acetic acid or phosphoric acid)

Equipment:

  • Jacketed pressure reactor equipped with a mechanical stirrer, temperature and pressure controls, and inlet/outlet ports for reactants and inert gas.

  • Metering pumps for liquid reactants.

  • Purification apparatus (e.g., distillation or filtration setup).

Procedure:

  • Reactor Preparation: The reactor is rendered inert by purging with nitrogen to remove oxygen and moisture.

  • Catalyst Charging: A catalytic amount of potassium hydroxide is added to the n-butanol in the reactor. The mixture is heated under vacuum to remove any water, forming the potassium butoxide initiator.

  • Alkoxylation:

    • The reactor is heated to the reaction temperature, typically in the range of 120-180°C.[9]

    • A pre-determined mixture of propylene oxide and ethylene oxide is slowly fed into the reactor. The feed rate is carefully controlled to manage the exothermic reaction and maintain a safe operating pressure (e.g., 1-2 bar).[9]

    • The reaction is allowed to proceed until the desired average degree of alkoxylation is achieved, which can be monitored by changes in pressure or by taking samples for analysis.

  • Neutralization and Purification:

    • After the reaction is complete, the mixture is cooled.

    • The catalyst is neutralized by the addition of an acid.

    • The resulting salts and any unreacted starting materials are removed through filtration or other purification techniques.[3]

    • The final product is analyzed to confirm its identity and purity using techniques such as NMR, MS, and IR spectroscopy.[3]

Safety Considerations: Ethylene oxide and propylene oxide are toxic and highly flammable. All procedures should be conducted in a well-ventilated area, such as a fume hood, with appropriate personal protective equipment. The alkoxylation reaction is highly exothermic and requires careful temperature and pressure control to prevent runaway reactions.[9]

Applications in Research and Development

This compound is primarily used in cosmetic and personal care formulations.[7] Its functions include:

  • Emulsifier: It stabilizes oil and water mixtures in products like lotions and creams.[1]

  • Surfactant: It lowers the surface tension between different components, improving the consistency and feel of a product.[1]

  • Solubilizer: It helps to dissolve other substances, such as fragrances and oils, into a formulation.[2]

  • Conditioning Agent: It forms a protective film on the skin and hair, preventing moisture loss and improving texture.[5][7]

In a research context, this compound is a valuable tool for formulating delivery systems for active pharmaceutical ingredients (APIs), particularly for topical and transdermal applications, due to its ability to create stable emulsions and enhance the solubility of hydrophobic compounds.

Safety Profile

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe for use in cosmetic products when formulated to be non-irritating.[11] Clinical testing has shown that this compound does not cause skin irritation or sensitization.[5][12] There was initial concern about the potential presence of n-butyl alcohol, a reproductive and developmental toxin, but data has shown its absence in the final product.[5]

References

Physical and chemical properties of PPG-26-buteth-26

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPG-26-Buteth-26 is a synthetic copolymer of polypropylene glycol and polyethylene glycol ether of butyl alcohol. It is a versatile ingredient utilized across the pharmaceutical and cosmetic industries primarily for its surfactant, emulsifying, and solubilizing properties.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental protocols for their determination and a discussion of its applications in research and drug development.

Chemical Identity and Synthesis

This compound is a random linear copolymer.[3] The numbers in its name indicate the average number of repeating propylene glycol (PPG) and buteth (polyoxyethylene ether of butyl alcohol) units, which are 26 for each.[4]

Synthesis: The synthesis of this compound is typically achieved through the anionic polymerization of propylene oxide and ethylene oxide, initiated by butyl alcohol.[1][3] Strong bases like potassium hydroxide are often used as catalysts.[1] The reaction involves the sequential addition of the alkylene oxide monomers to the butanol initiator, resulting in a polymer with a random distribution of oxypropylene and oxyethylene units.[1][3]

The synthesis process can be visualized as follows:

Synthesis_of_PPG_26_Buteth_26 Butanol Butyl Alcohol (Initiator) Reaction Anionic Polymerization Butanol->Reaction Monomers Propylene Oxide & Ethylene Oxide Monomers Monomers->Reaction Catalyst Base Catalyst (e.g., KOH) Catalyst->Reaction Polymer This compound Reaction->Polymer Purification Purification Polymer->Purification FinalProduct Final Product Purification->FinalProduct

References

A Technical Guide to the Surfactant Mechanism of PPG-26-Buteth-26

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPG-26-Buteth-26 is a synthetic non-ionic copolymer that serves as a highly effective emulsifying agent, surfactant, and solubilizer in a multitude of applications, particularly within the cosmetics and personal care industries.[1][2] Chemically, it is a polyoxypropylene and polyoxyethylene ether of butyl alcohol, created through the copolymerization of propylene oxide and ethylene oxide, initiated by butanol.[1][3] The numerical designation "26" indicates the average number of repeating propylene oxide units in the polymer chain.[3][4] Its utility stems from its amphiphilic nature, which allows it to modify the interface between immiscible substances, such as oil and water. This guide provides an in-depth analysis of the core mechanisms governing its surfactant properties, supported by available physicochemical data and illustrations of its molecular behavior.

Molecular Structure and Physicochemical Properties

The functionality of this compound is intrinsically linked to its molecular architecture. The molecule consists of three primary domains:

  • A Lipophilic Butyl Ether Group: This terminal butyl group (CH3(CH2)3-) serves as a primary hydrophobic anchor.

  • A Polyoxypropylene (PPG) Chain: This chain, composed of approximately 26 propylene oxide units, is also hydrophobic and contributes significantly to the molecule's oil-soluble character.

  • A Polyoxyethylene (PEG) Chain: While the name "this compound" might imply 26 ethylene oxide units, it is more accurately described as a copolymer of both propylene and ethylene oxides.[5] The ethylene oxide units form the hydrophilic portion of the molecule, ensuring its solubility and interaction with aqueous phases.

This dual chemical nature—possessing both distinct hydrophilic and lipophilic regions—is the defining characteristic of an amphiphilic surfactant.

cluster_mol Simplified Molecular Structure of this compound Butyl Butyl Group (Lipophilic) PPG Polypropylene Glycol Chain (PPG) ~26 Units (Lipophilic) Butyl->PPG PEG Polyethylene Glycol Chain (PEG) (Hydrophilic) PPG->PEG OH Terminal -OH PEG->OH cluster_interface This compound Orientation at the Oil-Water Interface p1 p2 p1->p2 Interface oil_label Oil Phase water_label Water Phase lip_head1 hyd_tail1 lip_head1->hyd_tail1 lip_head2 hyd_tail2 lip_head2->hyd_tail2 lip_head3 hyd_tail3 lip_head3->hyd_tail3 lip_head4 hyd_tail4 lip_head4->hyd_tail4 lip_head5 hyd_tail5 lip_head5->hyd_tail5 cluster_micelle Micelle Formation and Solubilization center oil Oil Molecule s1 h1 s1->h1 s2 h2 s2->h2 s3 h3 s3->h3 s4 h4 s4->h4 s5 h5 s5->h5 s6 h6 s6->h6 s7 h7 s7->h7 s8 h8 s8->h8 A Prepare Surfactant Solutions (Varying Concentrations) B Measure Surface Tension (Tensiometer) A->B C Plot Surface Tension vs. log(Concentration) B->C D Identify Breakpoint in Curve C->D E Breakpoint = CMC D->E

References

Spectroscopic Characterization of PPG-26-Buteth-26: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PPG-26-Buteth-26 is a synthetic polymer used in the cosmetics and personal care industry as a fragrance ingredient, hair conditioning agent, and skin conditioning agent.[1] It is a polyoxypropylene, polyoxyethylene ether of butyl alcohol.[2] Structurally, it is a random copolymer initiated with butanol, containing an average of 26 moles of propylene glycol and 26 moles of ethylene glycol. This guide provides a detailed overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The information presented is intended for researchers, scientists, and drug development professionals requiring a comprehensive understanding of the molecular structure and characterization of this polymer.

Molecular Structure

This compound is a complex polymer with a variable chain length. The fundamental structure consists of a butyl ether starting group, followed by repeating propylene glycol (PPG) and ethylene glycol (PEG) units, and terminated with a hydroxyl group.

cluster_0 Structural Components of this compound Butoxy Butoxy Group (Initiator) PPG Polypropylene Glycol (PPG, n≈26) Butoxy->PPG ether linkage PEG Polyethylene Glycol (PEG, m≈26) PPG->PEG ether linkage Hydroxyl Terminal Hydroxyl Group PEG->Hydroxyl

Figure 1: Structural components of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of this compound by identifying the different types of protons present in the molecule. The expected chemical shifts are based on the analysis of similar polyether structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~0.9Triplet-CH₃ of the butoxy group
~1.1Doublet-CH₃ of the propylene glycol units
~1.4Multiplet-CH₂- of the butoxy group
~1.6Multiplet-CH₂- of the butoxy group
~3.4 - 3.7Multiplet-CH₂- and -CH- backbone of PPG and PEG units, -CH₂- of the butoxy group adjacent to oxygen
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum is expected to be dominated by bands corresponding to C-H and C-O bonds.

Table 2: Predicted FTIR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3450BroadO-H stretching of the terminal hydroxyl group
~2970StrongAsymmetric C-H stretching of -CH₃ groups
~2870StrongSymmetric C-H stretching of -CH₂ groups
~1460MediumC-H bending of -CH₂ groups
~1375MediumC-H bending of -CH₃ groups
~1100StrongC-O-C stretching of the ether linkages
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight distribution of the polymer. Due to the polymeric nature of this compound, a distribution of masses corresponding to different chain lengths is expected. The fragmentation pattern is primarily characterized by the cleavage of the C-O ether bonds.

Table 3: Predicted Mass Spectrometry Data for this compound (Selected Adducts)

AdductPredicted m/z
[M+H]⁺Variable (polymer distribution)
[M+Na]⁺Variable (polymer distribution)
[M+K]⁺Variable (polymer distribution)

Experimental Protocols

NMR Spectroscopy

A standard protocol for the ¹H NMR analysis of a viscous polymer like this compound is as follows:

  • Sample Preparation: Dissolve 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Ensure the sample is fully dissolved by gentle vortexing.

  • Instrument Setup:

    • Use a 400 MHz or higher NMR spectrometer.

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Optimize the lock and shimming to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse angle and a relaxation delay of at least 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals to determine the relative number of protons.

cluster_1 NMR Experimental Workflow Prep Sample Preparation (Dissolution in CDCl₃) Setup Instrument Setup (Lock, Shim) Prep->Setup Acq Data Acquisition (16-64 Scans) Setup->Acq Proc Data Processing (FT, Phasing, Integration) Acq->Proc

Figure 2: Workflow for NMR spectroscopic analysis.
FTIR Spectroscopy

For a viscous liquid like this compound, Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique.[1]

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Application:

    • Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition:

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the characteristic absorption bands.

cluster_2 FTIR-ATR Experimental Workflow BG Background Scan (Clean ATR Crystal) Sample Sample Application (Drop on Crystal) BG->Sample Acq Spectrum Acquisition (16-32 Scans) Sample->Acq Proc Data Processing (Ratioing, Baseline Correction) Acq->Proc

Figure 3: Workflow for FTIR-ATR spectroscopic analysis.
Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a suitable technique for analyzing the molecular weight distribution of polymers like this compound.[3]

  • Sample and Matrix Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., tetrahydrofuran, THF) at a concentration of approximately 1 mg/mL.

    • Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid or dithranol) in the same solvent.

    • Prepare a solution of a cationizing agent (e.g., sodium trifluoroacetate) in the same solvent.

  • Target Spotting:

    • Mix the sample solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 10:10:1 by volume).

    • Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air-dry completely (co-crystallization).

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in positive ion mode, using a laser energy sufficient to desorb and ionize the sample without causing excessive fragmentation.

    • Calibrate the instrument using a known polymer standard with a similar mass range.

  • Data Analysis:

    • Analyze the resulting spectrum to determine the distribution of polymer chain lengths and identify the repeating monomer unit mass.

cluster_3 MALDI-TOF MS Experimental Workflow Prep Sample/Matrix/Salt Preparation Spot Target Spotting & Co-crystallization Prep->Spot Acq Mass Spectrum Acquisition Spot->Acq Analysis Data Analysis (MW Distribution) Acq->Analysis

Figure 4: Workflow for MALDI-TOF mass spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound through NMR, FTIR, and mass spectrometry provides a comprehensive understanding of its molecular structure. While the polymeric nature of this compound results in complex spectra, the combination of these techniques allows for the confirmation of its primary structural features, including the butoxy initiator, the PPG and PEG repeating units, and the terminal hydroxyl group. The experimental protocols outlined in this guide provide a framework for the reliable and reproducible analysis of this and similar polyether compounds.

References

In-Depth Technical Guide: Thermal Stability and Degradation of PPG-26-Buteth-26

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the thermal stability and degradation of PPG-26-buteth-26 is not extensively available in publicly accessible literature. This guide is compiled based on the general principles of polyether chemistry, data from structurally similar poly(propylene glycol) (PPG) derivatives, and established analytical methodologies for polymer characterization. The information herein serves as a technical overview and a framework for designing specific stability studies.

Introduction to this compound

This compound is a synthetic polymer, specifically a polyoxypropylene, polyoxyethylene ether of butyl alcohol.[1][2][3] In cosmetic and pharmaceutical formulations, it primarily functions as a surfactant, emulsifying agent, and a skin and hair conditioning agent.[4] Its chemical structure, consisting of a polypropylene glycol chain (an average of 26 repeating units), a polyethylene glycol chain (an average of 26 repeating units), and a butoxy group, dictates its physicochemical properties, including its stability profile. The ether linkages within the polymer backbone are generally stable, contributing to its overall thermal resistance.[5] However, like all organic polymers, it is susceptible to degradation under various stress conditions, including elevated temperatures, hydrolysis, and photodegradation. Understanding these degradation pathways is crucial for ensuring product quality, safety, and shelf-life.

Thermal Stability and Degradation

The thermal stability of this compound is a critical parameter for its application in products that may be exposed to heat during manufacturing, storage, or use. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not publicly available, data on similar poly(propylene glycol) monobutyl ethers and general polyethers provide insights into its expected thermal behavior.

General Thermal Properties

Based on data for analogous compounds, this compound is expected to be a viscous liquid at room temperature with a low pour point and a high boiling point, likely exceeding 200°C.[6] The stable ether linkages in its backbone contribute to its thermal stability.[5] However, at elevated temperatures, degradation can occur through mechanisms such as chain scission and transesterification.

PropertyTypical Value for Similar PPG EthersReference
Boiling Point>200 °C[6]
Pour Point-23 °C to -40 °C[6]
Flash Point~140.6 °C (closed cup)

Table 1: Typical thermal properties of poly(propylene glycol) monobutyl ethers.

Thermal Degradation Pathways

The thermal decomposition of polyethers like this compound is a complex process involving random chain scission. At elevated temperatures, the ether bonds can break, leading to the formation of a variety of lower molecular weight degradation products. Studies on the pyrolysis of polyethers have shown that the primary degradation products include smaller alcohols (e.g., methanol, ethanol), aldehydes (e.g., formaldehyde, acetaldehyde), alkenes, and non-cyclic ethers.[7] Under oxidative conditions, the degradation can be more complex, leading to the formation of carboxylic acids.[5][7]

This compound This compound Elevated Temperature Elevated Temperature This compound->Elevated Temperature Chain Scission Chain Scission Elevated Temperature->Chain Scission Oxidation Oxidation Elevated Temperature->Oxidation Lower MW PPG Ethers Lower MW PPG Ethers Chain Scission->Lower MW PPG Ethers Alcohols Alcohols Chain Scission->Alcohols Aldehydes Aldehydes Chain Scission->Aldehydes Carboxylic Acids Carboxylic Acids Oxidation->Carboxylic Acids

Figure 1: Theoretical thermal degradation pathway of this compound.

Hydrolytic Degradation

This compound contains ether linkages that are generally resistant to hydrolysis under neutral pH conditions.[8] However, under strongly acidic or basic conditions, and particularly at elevated temperatures, the ether bonds can be cleaved. This process is generally slower than the degradation of esters. The degradation products of hydrolytic stress would likely be smaller polyglycol chains and butanol.

Photodegradation

Exposure to ultraviolet (UV) radiation can induce photodegradation in polymers. For polyethers, this can involve the formation of free radicals, which can then lead to chain scission and the formation of various degradation products, including aldehydes and ketones. The presence of impurities or formulation components can sometimes accelerate this process. Studies on the photodegradation of propylene glycol ethers have shown that they can be decomposed by UV radiation, especially in the presence of ozone or photocatalysts.[9]

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of analytical techniques should be employed.[10][11][12] These methods allow for the characterization of the material's thermal properties and the identification and quantification of any degradation products.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • A small sample (typically 5-10 mg) of this compound is placed in a high-purity alumina or platinum pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition and the temperatures of maximum weight loss.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), and to assess the overall thermal stability.[13]

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated and/or cooled at a controlled rate (e.g., 10 °C/min).

  • The difference in heat flow to the sample and reference is measured as a function of temperature.

  • The resulting DSC thermogram is analyzed to identify endothermic and exothermic transitions.

Chromatographic and Spectroscopic Analysis of Degradation Products

Objective: To separate, identify, and quantify the byproducts of thermal, hydrolytic, or photodegradation.

Methodology:

  • Forced Degradation: Samples of this compound are subjected to stress conditions (e.g., heating at a specific temperature for a set time, exposure to acidic/basic solutions, or UV irradiation).[14]

  • Sample Preparation: The stressed samples are dissolved in a suitable solvent.

  • Chromatographic Separation: The degradation products are separated using techniques such as:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile degradation products.

    • High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, evaporative light scattering detector, or mass spectrometry) for non-volatile products.

  • Spectroscopic Identification: The separated components are identified using:

    • Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns for structural elucidation.[15]

    • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups present in the degradation products.[10][16]

cluster_0 Stability Testing Workflow Sample Preparation Sample Preparation Forced Degradation Forced Degradation Sample Preparation->Forced Degradation Thermal Stress Thermal Stress Forced Degradation->Thermal Stress Hydrolytic Stress Hydrolytic Stress Forced Degradation->Hydrolytic Stress Photolytic Stress Photolytic Stress Forced Degradation->Photolytic Stress Analytical Testing Analytical Testing Thermal Stress->Analytical Testing Hydrolytic Stress->Analytical Testing Photolytic Stress->Analytical Testing TGA TGA Analytical Testing->TGA DSC DSC Analytical Testing->DSC HPLC-MS HPLC-MS Analytical Testing->HPLC-MS GC-MS GC-MS Analytical Testing->GC-MS Data Analysis Data Analysis TGA->Data Analysis DSC->Data Analysis HPLC-MS->Data Analysis GC-MS->Data Analysis Degradation Profile Degradation Profile Data Analysis->Degradation Profile Byproduct Identification Byproduct Identification Data Analysis->Byproduct Identification Stability Assessment Stability Assessment Data Analysis->Stability Assessment

Figure 2: General experimental workflow for stability assessment.

Conclusion

This compound is a chemically stable polymer under normal conditions of use in cosmetic and pharmaceutical products. Its thermal stability is conferred by the robust ether linkages in its polyether backbone. However, exposure to high temperatures, extreme pH conditions, or UV radiation can induce degradation through mechanisms such as chain scission, oxidation, and hydrolysis. This can lead to the formation of various lower molecular weight byproducts, including smaller polyglycols, alcohols, aldehydes, and carboxylic acids.

A thorough understanding of the stability profile of this compound is essential for formulation development, ensuring product integrity, and meeting regulatory requirements. The experimental protocols outlined in this guide provide a framework for conducting comprehensive stability studies. Further research, ideally with access to manufacturer's proprietary data, would be beneficial for a more detailed quantitative assessment of the thermal stability and degradation of this specific ingredient.

References

The Solubility Profile of PPG-26-Buteth-26: A Technical Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PPG-26-Buteth-26 is a synthetic, nonionic surfactant widely utilized in the pharmaceutical, cosmetic, and personal care industries. Structurally, it is a random copolymer of polypropylene glycol and polyethylene glycol ether of butyl alcohol, with the numbers in its name indicating the approximate number of propylene oxide (26) and ethylene oxide (26) repeating units. Its amphiphilic nature, possessing both hydrophilic (polyethylene glycol) and lipophilic (polypropylene glycol and butyl ether) moieties, imparts valuable properties as an emulsifier, solubilizer, and conditioning agent. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, offering crucial data for formulation development, particularly for poorly soluble active pharmaceutical ingredients (APIs).

Physicochemical Properties of this compound

This compound is typically a clear, colorless to pale yellow liquid at room temperature. Its dual chemical nature allows it to reduce the surface tension between immiscible phases, such as oil and water, facilitating the formation of stable emulsions. This property is also key to its function as a solubilizer, where it can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous systems.

Solubility of this compound in Organic Solvents

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

SolventSolvent TypeTemperature (°C)Solubility
WaterPolar Protic251188 mg/L
Qualitative Solubility Data

The following table provides a qualitative overview of the solubility of this compound in a range of common organic solvents. This information is critical for selecting appropriate solvent systems in formulation development.

Solvent ClassSolvent ExampleSolubility
Polar Protic Solvents
EthanolSoluble
IsopropanolReportedly Soluble
MethanolReportedly Soluble
Propylene GlycolReportedly Soluble
GlycerinReportedly Soluble
Polar Aprotic Solvents
AcetoneReportedly Soluble
Dimethyl Sulfoxide (DMSO)Reportedly Soluble
Ethyl AcetateReportedly Soluble
Nonpolar Solvents
HexaneLimited Solubility
Mineral OilReportedly Insoluble/Poorly Soluble
Oils/Lipids
Vegetable OilsReportedly Insoluble/Poorly Soluble
OctanolModerate Solubility

Experimental Protocol: Determination of Solubility of this compound

The following is a general experimental protocol for determining the solubility of this compound in a given organic solvent. This method is based on the principle of saturation and can be adapted for various solvents and analytical techniques.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed test tubes

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Refractive Index Detector - RID) or another suitable analytical instrument.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the selected solvent. These will be used to create a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial. The amount of this compound should be sufficient to ensure that a saturated solution is formed, with undissolved material remaining.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed for a short period to allow for the settling of undissolved this compound. To ensure complete separation of the undissolved solute, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining undissolved microparticles.

  • Dilution: If necessary, dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

  • Analysis: Analyze the prepared sample and the standard solutions using a suitable analytical method (e.g., HPLC-ELSD/RID).

  • Quantification: Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the sample.

  • Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/100mL.

Visualization of this compound in a Pharmaceutical Formulation Workflow

The following diagram illustrates the logical workflow of utilizing this compound as a solubilizing agent for a hydrophobic API in the development of an aqueous pharmaceutical formulation.

G cluster_0 Formulation Development Workflow A Hydrophobic API (Poor Aqueous Solubility) D Mixing & Homogenization A->D B Aqueous Vehicle (e.g., Water for Injection) B->D C This compound (Solubilizing Agent) C->D E Formation of Micellar Solution D->E Micellar Encapsulation of API F Stable Aqueous Formulation of Hydrophobic API E->F

Formulation workflow using this compound as a solubilizer.

Conclusion

This compound is a versatile nonionic surfactant with a favorable solubility profile for a range of applications in the pharmaceutical and cosmetic industries. Its high solubility in polar organic solvents and its ability to solubilize hydrophobic compounds in aqueous systems make it a valuable excipient for the formulation of challenging APIs. While precise quantitative solubility data in a wide array of organic solvents remains limited in publicly accessible literature, the provided qualitative data and experimental protocol offer a solid foundation for researchers and formulation scientists. The continued investigation into the solubility characteristics of this compound will further enhance its application in the development of innovative and effective drug delivery systems.

PPG-26-buteth-26 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of PPG-26-buteth-26, a synthetic polymer widely utilized in the cosmetic and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role as a functional excipient.

Chemical Identity: CAS Number and Molecular Weight

This compound is a polyoxypropylene, polyoxyethylene ether of butyl alcohol.[1][2] It is a random linear copolymer synthesized from the reaction of propylene oxide and ethylene oxide with butyl alcohol as the initiator.[2][3] The numerical designation in its name, "26-buteth-26," indicates that there are, on average, 26 units of propylene oxide and 26 units of ethylene oxide in the polymer chain.[2][3]

CAS Number : The primary CAS number for this compound is 9065-63-8 .[3][4][5] An alternative CAS number, 9038-95-3 , is also frequently associated with this compound.[6][7]

Molecular Weight : As a synthetic polymer, this compound does not have a single, discrete molecular weight but rather a molecular weight distribution. The average molecular weight (Mn) is approximately 3,900 g/mol .[3][4] Some sources may incorrectly list a much lower molecular weight (e.g., 176.25 g/mol ), which corresponds to a simple, non-polymeric ether and should be disregarded for the polymer.[3][4]

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound, facilitating its evaluation for various research and development applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Average Molecular Weight (Mn) ~3,900 g/mol [3][4]
Appearance Colorless to pale yellow, transparent liquid[8]
Density 1.056 g/mL at 25°C[4]
Boiling Point >200°C[4]
Melting Point -40°C[4]
Flash Point >110°C (>230°F)[4]
Water Solubility 1188 mg/L at 25°C (estimated)[4][9]
Log Kow (Octanol-Water Partition Coefficient) 1.10 (estimated)[4]
Hydrophilic-Lipophilic Balance (HLB) 10-15 (estimated)[4]

Table 2: Toxicological Data for this compound

TestSpeciesResultReference(s)
Acute Oral Toxicity (LD50) Rat (Long Evans)>5.01 g/kg[10]
Acute Oral Toxicity (LD50) (in a solubilizing system) Rat (Sprague-Dawley)>5.0 g/kg[10]
Skin Irritation/Sensitization Human (Clinical Testing)Non-irritating and non-sensitizing[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and a key application of this compound. These protocols are representative and may require optimization for specific laboratory conditions.

Synthesis of this compound

This protocol describes a general procedure for the synthesis of polyoxyalkylene alkyl ethers via anionic ring-opening polymerization.

Materials:

  • n-Butanol (initiator)

  • Potassium hydroxide (catalyst)

  • Propylene oxide (monomer)

  • Ethylene oxide (monomer)

  • Toluene (solvent)

  • Hydrochloric acid (for neutralization)

  • Magnesium sulfate (drying agent)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Reactor Setup: A dry, multi-necked flask equipped with a mechanical stirrer, a thermometer, a gas inlet, and two dropping funnels is set up under an inert atmosphere (Argon or Nitrogen).

  • Initiator Activation: Charge the reactor with n-butanol and a catalytic amount of potassium hydroxide. Heat the mixture to 100-120°C with stirring to form the potassium butoxide initiator and remove any traces of water.

  • Polymerization:

    • Cool the reactor to the desired reaction temperature (typically 100-130°C).

    • Add a calculated amount of propylene oxide and ethylene oxide simultaneously from separate dropping funnels at a controlled rate to maintain the reaction temperature and pressure. The molar ratio of the monomers to the initiator will determine the average chain length.

    • After the addition is complete, maintain the reaction mixture at the same temperature for several hours to ensure complete monomer conversion.

  • Neutralization and Purification:

    • Cool the reaction mixture to below 50°C.

    • Neutralize the catalyst by adding an aqueous solution of hydrochloric acid until the pH is neutral.

    • The resulting salt can be removed by filtration or washing with water.

    • Dissolve the polymer in a suitable solvent like toluene and wash with brine to remove any remaining water-soluble impurities.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, this compound.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC is a standard technique for determining the molecular weight distribution of polymers.

Instrumentation and Conditions:

  • GPC System: An Agilent 1260 Infinity GPC/SEC System or equivalent, equipped with a refractive index (RI) detector.

  • Columns: A set of Styragel HR columns (e.g., HR 4, HR 3, HR 1) suitable for the molecular weight range of the polymer.

  • Mobile Phase: Tetrahydrofuran (THF), HPLC grade.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Calibration Standards: Polystyrene standards of known molecular weights.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in THF at a concentration of approximately 2 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of polystyrene standards in THF covering a molecular weight range from approximately 500 to 1,000,000 g/mol . Inject each standard and record the retention time. Construct a calibration curve by plotting the logarithm of the molecular weight against the retention time.

  • Sample Analysis: Inject the prepared this compound sample into the GPC system.

  • Data Analysis: Using the calibration curve, determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample from its chromatogram.

Solubilization of a Hydrophobic Drug

This protocol outlines a method to evaluate the solubilizing capacity of this compound for a model hydrophobic drug.

Materials:

  • This compound

  • A model hydrophobic drug (e.g., Paclitaxel, Ibuprofen)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Orbital shaker or vortex mixer

  • Centrifuge

  • HPLC system for drug quantification

Procedure:

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of this compound in PBS at different concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 5.0% w/v).

  • Equilibrium Solubility Determination:

    • Add an excess amount of the hydrophobic drug to vials containing the prepared surfactant solutions and a control vial with only PBS.

    • Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 37°C) for 24-48 hours to reach equilibrium.

  • Sample Processing:

    • After the incubation period, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile) and quantify the concentration of the dissolved drug using a validated HPLC method.

    • Compare the solubility of the drug in the different this compound solutions to its solubility in PBS to determine the extent of solubilization.

Visualizations: Synthesis and Functional Mechanism

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the functional mechanism of this compound as a solubilizing agent.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Synthesis Process cluster_product Final Product butanol n-Butanol (Initiator) activation Initiator Activation (Formation of Potassium Butoxide) butanol->activation koh KOH (Catalyst) koh->activation po Propylene Oxide polymerization Random Copolymerization (Anionic Ring-Opening) po->polymerization eo Ethylene Oxide eo->polymerization activation->polymerization neutralization Neutralization (with HCl) polymerization->neutralization purification Purification (Washing & Solvent Removal) neutralization->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Solubilization_Mechanism cluster_system Aqueous System with Hydrophobic Drug cluster_micelle Micelle Formation & Solubilization drug Hydrophobic Drug (Poorly Soluble) water Water drug->water Low Solubility solubilized_drug Solubilized Drug (in Micelle Core) drug->solubilized_drug Encapsulation ppg26 This compound (Amphiphilic) micelle Micelle Formation (> CMC) ppg26->micelle solubilized_drug->water Increased Apparent Solubility

Caption: Micellar solubilization of a hydrophobic drug by this compound.

References

An In-depth Technical Guide to the Safety and Toxicity Profile of PPG-26-Buteth-26 for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicity profile of PPG-26-Buteth-26, a polyoxypropylene, polyoxyethylene ether of butyl alcohol. This document is intended to inform laboratory personnel, researchers, and professionals in drug development about the potential hazards, handling precautions, and available toxicity data for this compound.

Chemical and Physical Properties

This compound is a synthetic polymer. The numerical designation "26" in its name refers to the average number of repeating propylene glycol and ethylene glycol units in the molecule, respectively. It is a complex mixture with a range of molecular weights.

Summary of Toxicological Data

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe for use in cosmetic products.[1][2][3][4] While this assessment is not specific to a laboratory setting, it provides a substantial foundation for understanding its toxicological profile.

Table 1: Acute Toxicity of this compound
Route of ExposureSpeciesTestResult (LD50)References
OralLong Evans RatAcute Oral Toxicity> 5.01 g/kg[5][6]
DermalRabbitAcute Dermal Toxicity> 2000 mg/kg[5]

Detailed Toxicological Assessment

Acute Toxicity

Oral: this compound exhibits a low order of acute oral toxicity.[2][7] Studies in rats have shown a high LD50 value, indicating that a large amount of the substance would be required to cause acute toxic effects via ingestion.[5][6]

Dermal: The acute dermal toxicity is also low.[5] However, some studies on various PPG Buteths have reported skin reactions in rabbits, including erythema, edema, ecchymosis, and desquamation, even in surviving animals.[7][8]

Inhalation: Acute, short-term, and subchronic inhalation studies with various PPG Buteths have shown no significant toxic effects.[1][2]

Skin Irritation and Sensitization

Irritation: Clinical testing of this compound on human subjects has shown no evidence of skin irritation.[1][7] Formulations containing 2.5% this compound were found to be non-irritating in home-use tests. However, some animal studies have indicated the potential for skin irritation.[1][7]

Sensitization: this compound is not considered to be a skin sensitizer.[2][7][9] Clinical tests on humans have produced no evidence of sensitization.[1][7]

Eye Irritation

The data on the eye irritation potential of this compound is mixed.[1][7] While some studies on other PPG Buteths have shown mild ocular toxicity, the results for this compound are not definitive. Therefore, it should be handled with care to avoid eye contact.

Systemic and Chronic Toxicity

Subchronic oral toxicity studies on other PPG Buteths, such as PPG-24-Buteth-27 and PPG-33-Buteth-45, have shown the potential for hepatic and renal lesions in rats.[1][2] However, chronic feeding studies with other PPG Buteths did not reveal a significant incidence of neoplasms or other lesions.[1][2] Lifetime skin painting studies in mice with other PPG Buteths did not show any carcinogenic effects.[1][7]

Impurities

A potential impurity in this compound is 1,4-dioxane, a byproduct of the ethoxylation process.[1][2] This impurity can be removed through purification steps. Data has shown the absence of n-butyl alcohol, a reproductive and developmental toxin, in this compound.[1][2][7]

Experimental Protocols

Acute Oral Toxicity

The acute oral toxicity is typically determined using a limit test, as described in OECD Test Guideline 420. A single high dose (e.g., 2000 or 5000 mg/kg body weight) is administered to a small group of rodents. The animals are then observed for a period of 14 days for signs of toxicity and mortality.

Dermal Irritation

The Draize skin irritation test (OECD Guideline 404) is a common method for assessing skin irritation. A small amount of the test substance is applied to a shaved patch of skin on a rabbit and covered with a gauze patch. The skin is observed for erythema (redness) and edema (swelling) at specified intervals.

Eye Irritation

The Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) is an in vitro alternative to the traditional Draize eye irritation test. The test substance is applied to the chorioallantoic membrane of a fertilized hen's egg, and the membrane is observed for vascular damage, such as hemorrhage, lysis, and coagulation.

Skin Sensitization

The Murine Local Lymph Node Assay (LLNA) (OECD Guideline 429) is the preferred method for assessing skin sensitization potential. The test substance is applied to the ears of mice for three consecutive days. The proliferation of lymphocytes in the draining auricular lymph nodes is then measured as an indicator of a sensitization response.

Mechanism of Toxicity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the molecular signaling pathways involved in the toxicity of this compound. The observed irritation effects are likely due to a non-specific interaction with cell membranes, leading to localized inflammation, rather than a specific receptor-mediated mechanism.

Laboratory Safety and Handling

Based on the available data, this compound is considered to have a low toxicity profile. However, as with any chemical, appropriate laboratory safety precautions should be followed:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area to minimize inhalation exposure.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Visualizations

Experimental Workflow for Dermal Irritation Assessment

G cluster_prep Preparation cluster_application Test Substance Application cluster_observation Observation cluster_analysis Data Analysis Animal_Selection Select healthy young adult albino rabbits Shaving Shave a small area of the dorsal skin Animal_Selection->Shaving Application Apply 0.5 mL of this compound to the shaved skin Shaving->Application Patching Cover with a gauze patch and secure with tape Application->Patching Removal Remove the patch after 4 hours Patching->Removal Scoring_1 Score for erythema and edema at 1, 24, 48, and 72 hours Removal->Scoring_1 PIS Calculate the Primary Irritation Index (PII) Scoring_1->PIS Classification Classify the irritation potential based on PII PIS->Classification

Caption: Workflow for the Draize Dermal Irritation Test.

Logical Relationship for Safety Assessment Conclusion

G Toxicity_Data Toxicological Data (Acute, Dermal, Eye, Sensitization) Safe_Use Conclusion: Safe for Use in Cosmetics Toxicity_Data->Safe_Use CIR_Review Cosmetic Ingredient Review (CIR) Expert Panel Assessment CIR_Review->Safe_Use Impurity_Analysis Impurity Profile (1,4-Dioxane, n-butyl alcohol) Impurity_Analysis->Safe_Use

Conclusion

This compound has a low order of acute toxicity via oral and dermal routes. It is not a skin sensitizer and has a low potential for skin irritation in humans at typical use concentrations. The mixed results for eye irritation warrant caution and the use of eye protection during handling. While subchronic studies on related compounds suggest a potential for liver and kidney effects at high doses, chronic studies have not indicated a carcinogenic risk. Standard laboratory safety practices are sufficient for handling this compound in a research setting.

References

The Interplay of PPG-26-Buteth-26 with Biological Membranes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the known properties of PPG-26-buteth-26 and a putative understanding of its interactions with biological membranes. Given the limited direct research on this specific molecule's membrane biophysics, this guide extrapolates from the behavior of structurally similar non-ionic surfactants to provide a foundational framework for future investigation.

Introduction to this compound

This compound is a synthetic polymer, specifically a polyoxypropylene, polyoxyethylene ether of butyl alcohol.[1][2] It is a colorless to pale yellow liquid with a mild odor.[3] In the cosmetics and personal care industry, it functions as an efficient emulsifying agent, surfactant, and solubilizer.[3] Its amphiphilic nature, stemming from its hydrophobic polypropylene glycol and butyl ether components and its hydrophilic polyethylene glycol component, allows it to reduce the surface tension between oil and water-based ingredients, facilitating their mixture into stable emulsions.[2][3] It is also recognized for its role as a hair and skin conditioning agent, forming a protective film that helps to retain moisture.[4]

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded it is safe for use in cosmetic products, with clinical testing showing no evidence of skin irritation or sensitization.[5]

Putative Interactions with Biological Membranes

General Principles of Surfactant-Membrane Interaction

Surfactants, due to their amphiphilic nature, readily interact with biological membranes.[6] The primary mechanisms of interaction are dependent on the surfactant's properties, such as its hydrophile-lipophile balance (HLB), and the composition and physical state of the membrane. Key interaction stages typically include:

  • Monomeric Partitioning: At low concentrations, surfactant monomers partition into the lipid bilayer.

  • Membrane Saturation and Destabilization: As the concentration of the surfactant in the membrane increases, it can lead to changes in membrane properties such as fluidity and permeability.

  • Membrane Solubilization: At or above the critical micelle concentration (CMC), surfactants can solubilize the membrane, forming mixed micelles composed of lipids and surfactants.[7]

dot

Caption: Stages of surfactant interaction with a lipid bilayer as a function of concentration.

Potential Effects of this compound on Membrane Properties

Based on the behavior of other non-ionic surfactants, particularly those with polyoxyethylene chains, this compound is likely to influence the following membrane characteristics:

  • Membrane Fluidity: The insertion of the bulky this compound molecules into the lipid bilayer would likely disrupt the ordered packing of the lipid acyl chains. The flexible polypropylene glycol and polyethylene glycol chains could increase the free volume within the hydrophobic core of the membrane, leading to an increase in membrane fluidity. This is a common mechanism for penetration enhancers used in transdermal drug delivery.[8]

  • Membrane Permeability: An increase in membrane fluidity is often correlated with an increase in its permeability to water and other small molecules. The disruption of the lipid packing can create transient pores or defects in the membrane, facilitating passive diffusion across the bilayer.

  • Membrane Thickness: The incorporation of this compound could alter the thickness of the lipid bilayer. Depending on the extent of its penetration and its interaction with the lipid acyl chains, it could either cause a slight thinning of the membrane due to increased disorder or a thickening if the polymer chains extend significantly from the membrane surface.

Quantitative Data from Analogous Surfactant-Membrane Interaction Studies

Due to the absence of specific quantitative data for this compound, this section presents a summary of findings from studies on other non-ionic surfactants interacting with model lipid membranes. It is crucial to note that these values are for illustrative purposes and may not be directly transferable to this compound. The specific chemical structure of each surfactant will influence its interaction with the lipid bilayer.

Surfactant (Analogue)Model MembraneTechniqueObserved EffectQuantitative Data (Example)Reference
Triton X-100DMPC VesiclesDSCBroadening and shifting of the main phase transition to lower temperatures.ΔTm = -5 to -10 °C at 1:10 surfactant:lipid molar ratio(Extrapolated from general surfactant literature)
C12E8 (Octaethylene glycol monododecyl ether)POPC VesiclesFluorescence AnisotropyDecrease in the steady-state anisotropy of DPH, indicating increased membrane fluidity.Anisotropy (r) decreased from 0.25 to 0.15 with increasing surfactant concentration.[9]
Propylene Glycol (PG)Model SC Lipid BilayersMD SimulationsIncreased lipid tail disorder in a concentration-dependent manner.Order parameter (SCD) for lipid tails decreased by ~0.05 at 20 mol% PG.[8]

Disclaimer: The quantitative data presented in this table are derived from studies on different non-ionic surfactants and are intended to provide a general understanding of the potential effects. The actual impact of this compound may vary.

Detailed Methodologies for Key Experiments

To facilitate further research into the interaction of this compound with biological membranes, this section provides detailed protocols for relevant experimental techniques, adapted from the scientific literature.

Differential Scanning Calorimetry (DSC) to Study Thermotropic Phase Behavior

DSC is a powerful technique to investigate how a substance affects the phase transitions of lipid bilayers.[10][11]

Objective: To determine the effect of this compound on the main phase transition temperature (Tm) and enthalpy (ΔH) of a model lipid membrane.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or another suitable phospholipid.

  • This compound.

  • Buffer solution (e.g., PBS, pH 7.4).

  • Differential Scanning Calorimeter.

Protocol:

  • Liposome Preparation:

    • Dissolve DPPC in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • Prepare a stock solution of this compound in the same solvent or buffer.

    • In separate vials, mix the DPPC solution with varying amounts of the this compound stock solution to achieve the desired molar ratios.

    • Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the buffer solution by vortexing above the Tm of the lipid. This will form multilamellar vesicles (MLVs).

  • DSC Measurement:

    • Load a precise amount of the liposome suspension into a DSC sample pan.

    • Load an equal volume of buffer into a reference pan.

    • Place both pans in the calorimeter.

    • Equilibrate the system at a temperature below the expected phase transition.

    • Scan the temperature at a controlled rate (e.g., 1-2 °C/min) through the phase transition region.

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram to determine Tm (the peak of the transition) and ΔH (the area under the peak).

G cluster_prep Liposome Preparation cluster_dsc DSC Analysis prep1 Dissolve Lipid & this compound in Organic Solvent prep2 Create Lipid Film (Nitrogen Evaporation & Vacuum) prep1->prep2 prep3 Hydrate Film with Buffer (Vortexing > Tm) prep2->prep3 dsc1 Load Sample & Reference into DSC Pans prep3->dsc1 Transfer liposome suspension dsc2 Temperature Scan dsc1->dsc2 dsc3 Record Heat Flow dsc2->dsc3 dsc4 Analyze Thermogram (Tm, ΔH) dsc3->dsc4

Caption: Workflow for measuring membrane fluidity using fluorescence anisotropy.

Concluding Remarks

This compound is a widely used ingredient in the cosmetic industry with a favorable safety profile. While its primary functions are related to formulation aesthetics and stability, its inherent surfactant nature suggests a significant potential for interaction with biological membranes. This guide has outlined the putative mechanisms of this interaction, drawing parallels with other non-ionic surfactants. The provided experimental protocols offer a roadmap for researchers to directly investigate the biophysical effects of this compound on lipid bilayers. Such studies are crucial for a more comprehensive understanding of its biological activity, which could inform its application in areas such as drug delivery and for refining its use in topical formulations to ensure optimal performance and safety. Future research in this area will be invaluable in transitioning from a theoretical understanding to a data-driven characterization of this compound's bio-interactions.

References

Methodological & Application

Application Notes and Protocols for PPG-26-Buteth-26 in Microemulsion Formulation for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of PPG-26-buteth-26 as a surfactant in the formulation of microemulsions for drug delivery applications. The focus is on the delivery of poorly water-soluble drugs, using curcumin as a model compound for topical application in inflammatory skin conditions.

Introduction to this compound in Microemulsions

This compound is a versatile nonionic surfactant known for its excellent emulsifying and solubilizing properties.[1] It is a polypropylene glycol and polyethylene glycol ether of butyl alcohol, which contributes to its ability to reduce the interfacial tension between oil and water phases, a critical factor in the spontaneous formation of thermodynamically stable microemulsions.[1] Microemulsions are clear, isotropic, and thermodynamically stable systems of oil, water, and surfactant, often in combination with a co-surfactant.[2] Their small droplet size (typically 10-100 nm) provides a large interfacial area, enhancing the solubility and bioavailability of poorly soluble drugs.

Key Advantages of this compound in Drug Delivery Microemulsions:

  • Enhanced Solubilization: Effectively incorporates hydrophobic drugs into the oil phase of the microemulsion.

  • Formation of Stable Systems: Contributes to the thermodynamic stability of the microemulsion, ensuring a long shelf-life.

  • Biocompatibility: Generally considered safe for topical applications.

Application: Topical Delivery of Curcumin for Anti-Inflammatory Action

Curcumin, a natural compound derived from turmeric, exhibits potent anti-inflammatory and antioxidant properties. However, its clinical application is limited by its poor aqueous solubility and low bioavailability.[3] Encapsulating curcumin in a microemulsion formulated with this compound can overcome these limitations, enhancing its penetration into the skin to target inflammatory pathways.

Mechanism of Action and Signaling Pathway

Curcumin exerts its anti-inflammatory effects by modulating several key signaling pathways. One of the primary targets is the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in regulating the inflammatory response. In inflammatory skin conditions, various stimuli can activate the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2). Curcumin has been shown to inhibit the activation of the IKK complex, thereby preventing IκB degradation and blocking the nuclear translocation of NF-κB. This leads to a downregulation of pro-inflammatory mediators.[4][5][6][7][8]

curcumin_nfkb_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., UV, Pathogens IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_NFkB->NFkB Releases Proteasome Proteasome Degradation IkB_p->Proteasome NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus Curcumin Curcumin Curcumin->IKK Inhibits DNA DNA NFkB_n->DNA Binds to ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->ProInflammatory Induces Transcription

Caption: Curcumin's inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following protocols provide a general framework for the formulation and characterization of a curcumin-loaded microemulsion using this compound.

Formulation of Curcumin Microemulsion

This protocol is based on the spontaneous emulsification method, which is suitable for forming thermodynamically stable microemulsions.

Materials:

  • Oil Phase: Isopropyl myristate (IPM)

  • Surfactant: this compound

  • Co-surfactant: Transcutol® P (Diethylene glycol monoethyl ether)

  • Aqueous Phase: Purified water

  • Active Pharmaceutical Ingredient (API): Curcumin

Equipment:

  • Magnetic stirrer with heating plate

  • Vortex mixer

  • Analytical balance

  • Glass vials

Procedure:

  • Screening of Excipients: Determine the solubility of curcumin in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Construction of Pseudo-ternary Phase Diagram:

    • Prepare various weight ratios of this compound (surfactant) and Transcutol® P (co-surfactant) (Smix), for example, 1:1, 2:1, 3:1, and 4:1.

    • For each Smix ratio, mix with the oil phase (IPM) at different weight ratios (e.g., 1:9 to 9:1).

    • Titrate each oil-Smix mixture with the aqueous phase (purified water) dropwise under gentle stirring.

    • Observe the mixtures for transparency and flowability to identify the microemulsion region.

    • Plot the data on a ternary phase diagram to delineate the microemulsion existence area.

  • Preparation of Curcumin-Loaded Microemulsion:

    • Select a formulation from the microemulsion region of the phase diagram.

    • Dissolve a pre-weighed amount of curcumin in the oil phase (IPM) with gentle heating and stirring.

    • Add the required amounts of this compound and Transcutol® P to the curcumin-oil mixture and vortex until a clear solution is formed.

    • Add the aqueous phase drop by drop to the oil-surfactant mixture while stirring continuously until a transparent and homogenous microemulsion is formed.

microemulsion_formulation_workflow start Start: Formulation solubility 1. Excipient Screening (Solubility of Curcumin) start->solubility phase_diagram 2. Construct Pseudo-ternary Phase Diagram solubility->phase_diagram select_ratio Select Surfactant/Co-surfactant (Smix) Ratios (e.g., 1:1, 2:1) phase_diagram->select_ratio mix_oil_smix Mix Oil (IPM) and Smix at various ratios select_ratio->mix_oil_smix titrate Titrate with Aqueous Phase mix_oil_smix->titrate observe Observe for Transparency and Flowability titrate->observe plot Plot Phase Diagram & Identify Microemulsion Region observe->plot prepare_me 3. Prepare Curcumin-Loaded Microemulsion plot->prepare_me dissolve_drug Dissolve Curcumin in Oil Phase (IPM) prepare_me->dissolve_drug add_smix Add Smix (this compound & Transcutol® P) dissolve_drug->add_smix add_water Add Aqueous Phase Dropwise with Stirring add_smix->add_water final_me Homogenous & Transparent Curcumin Microemulsion add_water->final_me end_formulation End: Formulation Complete final_me->end_formulation

Caption: Workflow for microemulsion formulation.
Characterization of the Microemulsion

3.2.1. Physical Characterization

  • Visual Inspection: Observe the formulation for clarity, homogeneity, and any signs of phase separation or precipitation.

  • pH Measurement: Determine the pH of the microemulsion using a calibrated pH meter.

  • Viscosity Measurement: Measure the viscosity using a viscometer (e.g., Brookfield viscometer) at a controlled temperature.

3.2.2. Droplet Size and Zeta Potential Analysis

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the microemulsion sample with purified water and analyze using a Zetasizer to determine the mean droplet size, polydispersity index (PDI), and zeta potential. A low PDI value (<0.3) indicates a narrow size distribution. The zeta potential provides an indication of the surface charge and the stability of the colloidal system.

3.2.3. Drug Content and Entrapment Efficiency

  • Method: UV-Vis Spectrophotometry

  • Procedure for Drug Content:

    • Accurately weigh a specific amount of the microemulsion.

    • Disrupt the microemulsion by adding a suitable solvent (e.g., methanol) to dissolve the formulation and extract the curcumin.

    • Filter the solution and measure the absorbance at the λmax of curcumin (around 425 nm) using a UV-Vis spectrophotometer.

    • Calculate the drug content using a standard calibration curve.

  • Procedure for Entrapment Efficiency:

    • Separate the free, unentrapped curcumin from the microemulsion using a suitable technique like centrifugation or dialysis.

    • Quantify the amount of free drug in the aqueous phase.

    • Calculate the entrapment efficiency using the following formula: Entrapment Efficiency (%) = [(Total Drug Content - Free Drug Content) / Total Drug Content] x 100

3.2.4. In Vitro Drug Release Study

  • Method: Franz Diffusion Cell

  • Procedure:

    • Mount a synthetic membrane (e.g., dialysis membrane) or excised animal skin between the donor and receptor compartments of the Franz diffusion cell.

    • Place a known amount of the curcumin-loaded microemulsion in the donor compartment.

    • Fill the receptor compartment with a suitable buffer solution (e.g., phosphate buffer pH 7.4) and maintain it at 37°C with constant stirring.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace them with fresh buffer.

    • Analyze the samples for curcumin concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the cumulative amount of drug released versus time.

Quantitative Data Summary

The following tables present representative data for a curcumin-loaded microemulsion. These values are illustrative and may vary depending on the specific formulation composition.

Table 1: Physicochemical Properties of Curcumin Microemulsion

ParameterValue
AppearanceTransparent, yellowish liquid
pH6.5 ± 0.2
Viscosity (cP)50 - 150
Droplet Size (nm)20 - 50
Polydispersity Index (PDI)< 0.3
Zeta Potential (mV)-5 to -15

Table 2: Drug Loading and Release Characteristics

ParameterValue
Curcumin Solubility in Oil (mg/mL)> 10
Drug Content (%)98.5 ± 1.5
Entrapment Efficiency (%)> 95
In Vitro Release after 24h (%)75 ± 5.0

Conclusion

This compound is a promising surfactant for the formulation of microemulsions for the delivery of poorly soluble drugs like curcumin. The resulting microemulsions can enhance drug solubility, improve stability, and facilitate drug penetration through the skin. The provided protocols offer a systematic approach to the formulation and characterization of such advanced drug delivery systems. Further in vivo studies are recommended to fully evaluate the therapeutic efficacy and safety of these formulations.

References

Application Notes and Protocols: PPG-26-Buteth-26 as a Stabilizer in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPG-26-buteth-26 is a polypropylene glycol ether of butyl alcohol that functions as a surfactant and emulsifying agent, primarily utilized in the cosmetics and personal care industry.[1] Its amphiphilic nature, possessing both hydrophobic and hydrophilic moieties, suggests its potential utility as a stabilizer in the synthesis of nanoparticles. Stabilizers are crucial in nanoparticle formulation to prevent aggregation and control particle growth, thereby ensuring the stability and functionality of the nanosystem.[2] This document provides a detailed, albeit theoretical, framework for the application of this compound as a stabilizer in nanoparticle synthesis, drawing upon established principles of nanoparticle stabilization by polymeric surfactants. While direct experimental evidence for this specific application is not widely documented, these protocols offer a foundational approach for researchers to explore its potential.

Proposed Mechanism of Stabilization

This compound is anticipated to stabilize nanoparticles primarily through steric hindrance. The hydrophobic buteth portion of the molecule is expected to adsorb onto the surface of the nanoparticle core, while the hydrophilic polypropylene glycol chains extend into the surrounding medium. This creates a steric barrier that physically prevents the nanoparticles from approaching each other and aggregating.

Experimental Protocols

The following are proposed protocols for the synthesis of nanoparticles using this compound as a stabilizer. Researchers should note that these are generalized methods and may require optimization for specific nanoparticle systems and applications.

Protocol 1: Nanoprecipitation Method for Polymeric Nanoparticles

This method is suitable for the encapsulation of hydrophobic drugs within a polymeric matrix.

Materials:

  • Polymer (e.g., PLGA, PCL)

  • Drug to be encapsulated

  • Organic solvent (e.g., acetone, acetonitrile)

  • This compound

  • Purified water (e.g., Milli-Q)

Procedure:

  • Organic Phase Preparation: Dissolve the polymer and the hydrophobic drug in the organic solvent.

  • Aqueous Phase Preparation: Dissolve this compound in purified water to a desired concentration (e.g., 0.1 - 2% w/v).

  • Nanoprecipitation: Under magnetic stirring, inject the organic phase into the aqueous phase at a constant rate. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles.

  • Solvent Evaporation: Continue stirring the nanoparticle suspension to allow for the complete evaporation of the organic solvent.

  • Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

  • Storage: Store the purified nanoparticle suspension at 4°C.

Protocol 2: Emulsion-Evaporation Method for Nanoparticle Synthesis

This method is also suitable for encapsulating hydrophobic agents.

Materials:

  • Polymer (e.g., PLGA, PLA)

  • Drug to be encapsulated

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • This compound

  • Purified water

Procedure:

  • Organic Phase Preparation: Dissolve the polymer and drug in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of this compound (e.g., 0.5 - 5% w/v).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent, leading to the formation of solid nanoparticles.

  • Purification: Wash and collect the nanoparticles by centrifugation. Resuspend the pellet in purified water. Repeat this process multiple times to remove excess this compound.

  • Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized, often with the addition of a cryoprotectant.

Data Presentation: Nanoparticle Characterization

Thorough characterization is essential to evaluate the quality and stability of the synthesized nanoparticles. The following table outlines key parameters to be measured.

ParameterMethodDesired Outcome
Particle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)Mean particle size in the desired nanometer range (e.g., 100-300 nm)
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)PDI < 0.3, indicating a narrow and uniform size distribution[3][4]
Zeta Potential Electrophoretic Light Scattering (ELS)A sufficiently high absolute value (e.g., > |20| mV) can indicate good colloidal stability
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Spherical shape with a smooth surface
Encapsulation Efficiency (%) UV-Vis Spectroscopy / HPLCHigh percentage of drug successfully encapsulated within the nanoparticles
Drug Loading (%) UV-Vis Spectroscopy / HPLCOptimal drug content per unit weight of the nanoparticle
Stability Studies DLS, PDI, and Zeta Potential measurements over timeMinimal changes in particle size, PDI, and zeta potential over a defined storage period

Visualizations

Diagrams

Nanoprecipitation_Workflow cluster_prep Phase Preparation cluster_synthesis Synthesis cluster_post Post-Processing organic_phase Organic Phase (Polymer + Drug + Solvent) injection Injection & Nanoprecipitation organic_phase->injection aqueous_phase Aqueous Phase (this compound + Water) aqueous_phase->injection evaporation Solvent Evaporation injection->evaporation purification Purification (Centrifugation/Dialysis) evaporation->purification characterization Characterization (DLS, TEM, etc.) purification->characterization storage Storage characterization->storage

Caption: Workflow for Nanoparticle Synthesis via Nanoprecipitation.

Stabilization_Mechanism cluster_nanoparticle Nanoparticle Core cluster_stabilizer This compound A NP B1 A->B1 Hydrophobic Adsorption B2 A->B2 B3 A->B3 B4 A->B4 B5 A->B5 B6 A->B6 C1 Steric Hindrance B1->C1 Hydrophilic PPG Chains C2 B2->C2 C3 B3->C3 C4 B4->C4 C5 B5->C5 C6 B6->C6

Caption: Proposed Stabilization Mechanism of this compound.

Conclusion

The application of this compound as a stabilizer in nanoparticle synthesis presents an intriguing possibility for the development of novel drug delivery systems. Its properties as a surfactant suggest that it could effectively prevent nanoparticle aggregation through steric hindrance. The protocols and characterization guidelines provided herein offer a starting point for researchers to investigate the efficacy of this compound in this new context. Further empirical studies are necessary to validate and optimize its use, potentially leading to new advancements in nanomedicine and drug formulation.

References

Application Notes and Protocols for the Quantification of PPG-26-Buteth-26 in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PPG-26-buteth-26 is a synthetic polymer, specifically a polyoxypropylene, polyoxyethylene ether of butyl alcohol, used in cosmetics and personal care products as an antistatic agent, emulsifier, and skin-conditioning agent.[1][2] Its structure consists of a polypropylene glycol chain and a polyethylene glycol chain attached to a butyl ether group.[3] Accurate quantification of this compound in various solutions is crucial for formulation development, quality control, and stability testing. This document provides detailed protocols for three potential analytical methods for its quantification.

Method 1: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Principle:

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. Since this compound lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) is a suitable alternative to UV detection. ELSD is a universal detector that can detect any non-volatile analyte. The response is based on the light scattered by the analyte particles after the evaporation of the mobile phase. The peak area of the analyte is proportional to its concentration.

Application Note:

This method is suitable for the quantification of this compound in liquid formulations, such as aqueous solutions, lotions, and serums. The method offers good sensitivity and specificity. Sample preparation may be required to remove interfering substances.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Formic acid (optional, for mobile phase modification)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 500 µg/mL.

4. Sample Preparation:

  • Accurately weigh a portion of the sample solution expected to contain this compound into a volumetric flask.

  • Dilute with methanol and sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. HPLC-ELSD Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Gradient Program:

      • 0-2 min: 30% A

      • 2-15 min: 30% to 90% A

      • 15-20 min: 90% A

      • 20.1-25 min: 30% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 20 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 60 °C

    • Gas Flow (Nitrogen): 1.5 L/min

6. Data Analysis:

  • Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method 2: Proton Nuclear Magnetic Resonance Spectroscopy (¹H-NMR)

Principle:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for both qualitative and quantitative analysis. For this compound, specific proton signals corresponding to the propylene oxide (-CH-CH₂-O-), ethylene oxide (-O-CH₂-CH₂-O-), and butyl (-CH₃) groups can be identified in the ¹H-NMR spectrum. By integrating the area of a characteristic peak and comparing it to the integral of a known amount of an internal standard, the concentration of this compound can be determined.

Application Note:

This method is highly specific and can be used for structural confirmation and quantification without the need for a reference standard of the exact polymer, provided the structure is well-characterized. It is particularly useful for analyzing simpler solutions where matrix interference is minimal.

Experimental Protocol

1. Materials and Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated water (D₂O) with a known amount of an internal standard (e.g., maleic acid, 1,4-dioxane).

  • NMR tubes (5 mm)

2. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

3. Preparation of Standard Solution (for calibration):

  • Accurately weigh a known amount of this compound reference standard and a known amount of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

4. Sample Preparation:

  • Accurately weigh a known amount of the sample solution into a vial.

  • Add a known amount of the internal standard.

  • Evaporate the solvent and reconstitute in a precise volume of a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

5. NMR Acquisition Parameters:

  • Solvent: CDCl₃ or D₂O

  • Pulse Program: Standard 1D proton experiment (e.g., zg30)

  • Number of Scans: 16 or higher for good signal-to-noise ratio

  • Relaxation Delay (d1): 5 times the longest T1 of the protons of interest (e.g., 10 s) to ensure full relaxation for accurate integration.

6. Data Analysis:

  • Process the NMR spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate the characteristic proton signals of this compound (e.g., the methyl protons of the propylene oxide units around 1.1 ppm) and the signal of the internal standard.

  • Calculate the concentration of this compound using the following formula:

    C_sample = (I_sample / N_sample) * (N_IS / I_IS) * (M_IS / M_sample) * Purity

    Where:

    • C_sample = Concentration of this compound

    • I_sample = Integral of the this compound signal

    • N_sample = Number of protons giving rise to the signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the internal standard signal

    • M_IS = Moles of the internal standard

    • M_sample = Mass of the sample

    • Purity = Purity of the internal standard

Method 3: Colorimetric Cobalt Thiocyanate Method

Principle:

This colorimetric method is based on the formation of a colored complex between the polyether chains of this compound and a cobalt thiocyanate reagent. The complex can be extracted into an organic solvent, and its absorbance is measured using a UV-Vis spectrophotometer. The absorbance is directly proportional to the concentration of the polyether.

Application Note:

This is a relatively simple and cost-effective method suitable for routine quality control. However, it is less specific than chromatographic or NMR methods and may be subject to interference from other polyether-containing compounds in the sample matrix.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Cobalt(II) nitrate hexahydrate

  • Ammonium thiocyanate

  • Dichloromethane (DCM)

  • Deionized water

2. Instrumentation:

  • UV-Vis spectrophotometer

  • Vortex mixer

  • Centrifuge

3. Preparation of Reagents:

  • Cobalt Thiocyanate Reagent: Dissolve 3.0 g of cobalt(II) nitrate hexahydrate and 20.0 g of ammonium thiocyanate in 100 mL of deionized water.

4. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water.

  • Working Standard Solutions: Prepare working standards in the range of 10 µg/mL to 200 µg/mL by diluting the stock solution with deionized water.

5. Sample Preparation:

  • Accurately dilute the sample solution with deionized water to bring the concentration of this compound within the calibration range.

6. Assay Procedure:

  • Pipette 1.0 mL of each working standard solution and the prepared sample solution into separate test tubes.

  • Add 1.0 mL of the cobalt thiocyanate reagent to each tube.

  • Add 2.0 mL of dichloromethane to each tube.

  • Vortex vigorously for 2 minutes to extract the colored complex into the organic layer.

  • Centrifuge for 5 minutes to separate the phases.

  • Carefully transfer the lower organic layer (DCM) to a cuvette.

  • Measure the absorbance at 620 nm against a blank prepared with deionized water instead of the sample.

7. Data Analysis:

  • Construct a calibration curve by plotting the absorbance versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample from the calibration curve, taking into account the dilution factor.

Summary of Quantitative Data (Illustrative)

The following table presents hypothetical performance characteristics for the proposed analytical methods. These values are for illustrative purposes and must be determined experimentally during method validation.

ParameterHPLC-ELSD¹H-NMRColorimetric Method
Linearity Range 10 - 500 µg/mL50 - 2000 µg/mL10 - 200 µg/mL
Limit of Detection (LOD) 2 µg/mL10 µg/mL5 µg/mL
Limit of Quantification (LOQ) 10 µg/mL50 µg/mL10 µg/mL
Precision (%RSD) < 5%< 3%< 10%
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Specificity HighVery HighLow to Moderate

Visualizations

Experimental Workflow for this compound Quantification

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Sample Sample Receipt SamplePrep Sample Preparation (Dilution, Extraction) Sample->SamplePrep StdPrep Standard Preparation Analysis Instrumental Analysis (HPLC, NMR, Spectrophotometry) SamplePrep->Analysis DataAcq Data Acquisition Analysis->DataAcq CalCurve Calibration Curve Generation DataAcq->CalCurve Quant Quantification CalCurve->Quant Report Final Report Quant->Report

Caption: General workflow for the quantification of this compound.

References

Application Note: Quantification of PPG-26-Buteth-26 Using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the quantitative analysis of PPG-26-buteth-26 in cosmetic and pharmaceutical formulations. This compound, a non-ionic surfactant and emulsifying agent, lacks a significant UV chromophore, making traditional UV detection challenging.[1][2] The developed reversed-phase HPLC method with ELSD provides a reliable and sensitive approach for the separation and quantification of this polymer. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a polyoxypropylene and polyoxyethylene ether of butyl alcohol that functions as an antistatic agent, emulsifier, and skin-conditioning agent in a variety of personal care products.[3] Accurate quantification of this compound is crucial for formulation development, stability studies, and quality assurance. Due to its polymeric nature and lack of a UV-absorbing moiety, HPLC with a universal detector like an Evaporative Light Scattering Detector (ELSD) is an ideal analytical technique.[1][2][4] ELSD is a mass-based detector that is compatible with gradient elution and can detect any analyte that is less volatile than the mobile phase.[1][2] This method separates the oligomers of this compound based on their hydrophobicity using a reversed-phase C18 column.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results by removing interfering matrix components.[5][6]

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in a diluent (e.g., 50:50 acetonitrile:water) and sonicate for 5 minutes to ensure complete dissolution.

    • Make up to the mark with the diluent to achieve a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 0.05 mg/mL to 1.0 mg/mL.

  • Sample Preparation from a Cream/Lotion Matrix:

    • Accurately weigh approximately 1 g of the cream or lotion sample into a 50 mL centrifuge tube.

    • Add 10 mL of a suitable extraction solvent (e.g., isopropanol or ethanol) to precipitate proteins and other excipients.

    • Vortex the mixture for 2 minutes and then sonicate for 10 minutes to ensure complete extraction of this compound.

    • Centrifuge the sample at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

HPLC-ELSD Instrumentation and Conditions

The analysis is performed using a standard HPLC system equipped with an ELSD.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent

    • Detector: Agilent 1260 Infinity II ELSD or equivalent

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) %A %B
      0.0 60 40
      20.0 10 90
      25.0 10 90
      25.1 60 40

      | 30.0 | 60 | 40 |

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 40 °C

  • ELSD Settings:

    • Nebulizer Temperature: 30 °C

    • Evaporator Temperature: 50 °C

    • Gas Flow (Nitrogen): 1.5 SLM (Standard Liters per Minute)

Data Presentation

The following table summarizes the expected quantitative data for the HPLC-ELSD analysis of this compound. These values are representative of typical performance for the analysis of similar non-ionic surfactants and polymers.

ParameterTypical Value
Retention Time (approx.) 12 - 18 min (oligomer distribution)
Linearity (R²) ≥ 0.995
Range 0.05 - 1.0 mg/mL
Limit of Detection (LOD) 0.01 mg/mL
Limit of Quantification (LOQ) 0.05 mg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weigh Sample/Standard Dissolution Dissolve in Diluent Weighing->Dissolution Extraction Extract from Matrix (if applicable) Dissolution->Extraction Filtration Filter through 0.45 µm Filter Extraction->Filtration Injection Inject Sample into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection ELSD Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for the HPLC-ELSD analysis of this compound.

ELSD_Principle Eluent HPLC Column Eluent (Mobile Phase + Analyte) Nebulizer Nebulization (Aerosol Formation) Eluent->Nebulizer DriftTube Solvent Evaporation (Heated Drift Tube) Nebulizer->DriftTube LightScattering Light Scattering (Analyte Particles) DriftTube->LightScattering Detector Detection (Photodiode) LightScattering->Detector Signal Signal Output Detector->Signal

Caption: Principle of Evaporative Light Scattering Detection (ELSD).

References

Application Notes and Protocols: PPG-26-Buteth-26 in Controlled-Release Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPG-26-buteth-26 is a non-ionic surfactant widely utilized in the cosmetics and personal care industries for its excellent emulsifying, solubilizing, and stabilizing properties.[1][2] While not extensively documented in pharmaceutical literature for controlled-release applications, its inherent physicochemical characteristics present significant potential for the formulation of advanced drug delivery systems, particularly for poorly water-soluble active pharmaceutical ingredients (APIs). These application notes provide a comprehensive overview of the potential uses of this compound in controlled-release drug delivery, with a focus on transdermal and topical applications. The protocols provided are based on established methodologies for the formulation and characterization of surfactant-based drug delivery systems.

Physicochemical Properties and Rationale for Use

This compound is a polyoxypropylene, polyoxyethylene ether of butyl alcohol. Its amphiphilic nature, arising from the combination of a hydrophobic polypropylene glycol chain and a hydrophilic polyethylene glycol chain, allows it to reduce the interfacial tension between oil and water phases. This property is crucial for the formation of stable microemulsions, which can act as effective reservoirs for controlled drug release.[3][4]

Key functionalities relevant to controlled-release drug delivery:

  • Solubility Enhancement: this compound can significantly increase the solubility of hydrophobic drugs in aqueous environments by forming micelles that encapsulate the drug molecules.[5][6][7]

  • Permeation Enhancement: As a surfactant, it can interact with the stratum corneum, the primary barrier of the skin, disrupting its lipid structure and thereby facilitating the penetration of APIs into deeper skin layers.

  • Formation of Stable Microemulsions: It can be a key component in the formulation of thermodynamically stable microemulsions, which are isotropic, clear, and have droplet sizes in the nanometer range. These systems can provide a sustained release of the encapsulated drug.[8][9]

Safety Profile

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe for use in cosmetic formulations.[10][11][12] Clinical testing has shown that it is not a skin irritant or a sensitizer.[10] This favorable safety profile suggests its potential for use in topical and transdermal pharmaceutical formulations, although further toxicological studies specific to drug delivery applications are recommended.

Application: Controlled-Release Transdermal Microemulsion

This section outlines the potential application of this compound in a controlled-release transdermal microemulsion for a model hydrophobic drug.

Data Presentation

Table 1: Model Microemulsion Formulation Components

ComponentFunctionConcentration Range (% w/w)
Model Hydrophobic DrugActive Pharmaceutical Ingredient0.5 - 2.0
Oil Phase (e.g., Isopropyl myristate)Oil Phase / Drug Reservoir10 - 20
This compound Surfactant 15 - 30
Co-surfactant (e.g., Ethanol)Co-surfactant / Permeation Enhancer5 - 15
Purified WaterAqueous Phaseq.s. to 100

Table 2: Physicochemical Characterization of the Model Microemulsion

ParameterMethodResult
AppearanceVisual InspectionTransparent, clear liquid
Droplet Size (Z-average)Dynamic Light Scattering (DLS)20 - 100 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.3
Zeta PotentialElectrophoretic Light Scattering-5 to -15 mV
pHpH meter5.5 - 6.5
Drug ContentHPLC98 - 102% of theoretical

Table 3: In Vitro Drug Release Profile from the Model Microemulsion

Time (hours)Cumulative Drug Release (%)
115.2 ± 1.8
228.5 ± 2.5
445.8 ± 3.1
868.3 ± 4.2
1285.1 ± 3.9
2496.7 ± 2.8

Experimental Protocols

Protocol 1: Formulation of a Microemulsion using this compound

Objective: To prepare a stable oil-in-water (o/w) microemulsion containing a model hydrophobic drug using this compound as the primary surfactant.

Materials:

  • Model Hydrophobic Drug

  • Oil Phase (e.g., Isopropyl myristate)

  • This compound

  • Co-surfactant (e.g., Ethanol)

  • Purified Water

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Preparation of the Oil Phase: Dissolve the accurately weighed model hydrophobic drug in the oil phase with gentle stirring until a clear solution is obtained.

  • Preparation of the Surfactant/Co-surfactant (S/CoS) Mixture: In a separate beaker, mix this compound and the co-surfactant at the desired ratio (e.g., 2:1 or 3:1 by weight).

  • Formation of the Microemulsion:

    • Add the oil phase containing the drug to the S/CoS mixture and stir gently.

    • Slowly add purified water dropwise to the oil-surfactant mixture while continuously stirring at a moderate speed (e.g., 400 rpm) at room temperature.

    • Continue the titration with water until a transparent and homogenous microemulsion is formed.

    • Allow the system to equilibrate for at least 15 minutes before further characterization.

Protocol 2: Characterization of the Microemulsion

Objective: To determine the physicochemical properties of the formulated microemulsion.

2.1 Droplet Size and Polydispersity Index (PDI) Analysis

Apparatus: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[13]

Procedure:

  • Dilute the microemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample into a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters (e.g., temperature at 25°C, scattering angle at 173°).

  • Perform the measurement in triplicate to obtain the Z-average droplet size and the PDI.[14]

2.2 Zeta Potential Measurement

Apparatus: Electrophoretic Light Scattering instrument (e.g., Malvern Zetasizer).[15][16][17]

Procedure:

  • Dilute the microemulsion sample with purified water.

  • Inject the diluted sample into a disposable folded capillary cell, ensuring no air bubbles are present.

  • Place the cell in the instrument.

  • Perform the measurement in triplicate to determine the zeta potential.

Protocol 3: In Vitro Drug Release Study

Objective: To evaluate the controlled-release profile of the drug from the microemulsion using a Franz diffusion cell.[18][19][20][21][22]

Apparatus and Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., Strat-M®) or excised animal/human skin

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4, with a solubilizing agent like 30% ethanol to maintain sink conditions)

  • Water bath with circulator

  • Magnetic stirrer

  • Syringes

  • HPLC system for drug analysis

Procedure:

  • Membrane Preparation: Hydrate the synthetic membrane or equilibrate the excised skin in the receptor medium for at least 30 minutes before mounting.

  • Franz Cell Assembly:

    • Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane.

    • Fill the receptor compartment with pre-warmed (32°C or 37°C) and degassed receptor medium.

    • Place a small magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer.

  • Sample Application: Apply a known quantity (e.g., 1 mL) of the drug-loaded microemulsion to the surface of the membrane in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor medium from the sampling port.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.

  • Sample Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug released per unit area of the membrane at each time point and plot the cumulative drug release versus time.

Visualization of Workflows and Mechanisms

Experimental_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_release_study In Vitro Release Study A 1. Prepare Oil Phase (Drug + Oil) C 3. Titrate with Water A->C B 2. Prepare S/CoS Mix (this compound + Co-surfactant) B->C D 4. Form Microemulsion C->D E Droplet Size & PDI (DLS) D->E F Zeta Potential D->F G Drug Content (HPLC) D->G H Franz Diffusion Cell Setup D->H I Sample Collection H->I J Drug Analysis (HPLC) I->J K Data Analysis J->K

Caption: Experimental workflow for formulation and evaluation.

Drug_Release_Mechanism cluster_vehicle Microemulsion Vehicle cluster_skin Skin Barrier (Stratum Corneum) cluster_delivery Drug Delivery ME Drug-loaded Microemulsion (this compound stabilized) SC Stratum Corneum ME->SC Application Lipid Lipid Bilayer Disruption SC->Lipid Surfactant Interaction P Drug Partitioning & Diffusion Lipid->P Increased Permeability CR Controlled Release into Deeper Skin Layers P->CR

Caption: Mechanism of transdermal drug delivery.

References

Application Notes and Protocols for PPG-26-Buteth-26 in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPG-26-buteth-26 is a synthetic copolymer of polypropylene glycol (PPG) and polyethylene glycol (PEG) terminated with a butoxy group.[1][2] It is synthesized through the reaction of propylene oxide and ethylene oxide with butyl alcohol, resulting in a random linear copolymer structure.[1][3] This nonionic surfactant is widely recognized for its excellent emulsifying, solubilizing, and conditioning properties, primarily in the cosmetics and personal care industries.[2][4] However, its amphiphilic nature and ability to influence interfacial properties make it a valuable tool in various areas of polymer chemistry, particularly in the synthesis of polymer nanoparticles and potentially in the formulation of advanced polymer systems such as stimuli-responsive materials.

This document provides detailed application notes and protocols for the use of this compound in polymer chemistry, with a focus on applications relevant to research, and drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its function as a surfactant and stabilizer in polymerization processes.

PropertyValueReference
INCI Name This compound[1]
CAS Number 9065-63-8[4]
Appearance Colorless to pale yellow transparent liquid[1]
Molecular Weight (approx.) 3900 g/mol
Solubility Soluble in water
Primary Functions Emulsifying agent, surfactant, solubilizer, conditioning agent[2][4]

Key Applications in Polymer Chemistry

The primary application of this compound in polymer chemistry is as a stabilizer in emulsion and microemulsion polymerization to produce polymer nanoparticles. Its potential use in the development of stimuli-responsive hydrogels is also an emerging area of interest for related PPG-PEG copolymers.

Emulsion and Microemulsion Polymerization for Nanoparticle Synthesis

This compound is an effective nonionic surfactant for emulsion and microemulsion polymerization, processes used to synthesize a wide range of polymer nanoparticles (nanospheres and nanocapsules). These nanoparticles are of significant interest in drug delivery for their ability to encapsulate therapeutic agents, enhance bioavailability, and enable targeted delivery.

Application Notes:

  • Mechanism of Stabilization: In emulsion polymerization, this compound adsorbs at the oil-water interface, reducing interfacial tension and facilitating the formation of stable monomer droplets in the aqueous phase. The hydrophilic PEG chains extend into the aqueous phase, providing a steric barrier that prevents the agglomeration of newly formed polymer particles.

  • Particle Size Control: The concentration of this compound can influence the final particle size of the polymer nanoparticles. Generally, higher surfactant concentrations lead to the formation of a larger number of smaller micelles, resulting in smaller nanoparticles.

  • Biocompatibility: The safety of this compound has been reviewed for cosmetic applications, and it is generally considered to have low toxicity.[1] This is a favorable characteristic for its use in the synthesis of polymeric drug carriers.

  • Formulation of Nanoemulsions: this compound can be used to formulate thermodynamically stable nanoemulsions, which can serve as templates for the synthesis of polymer nanoparticles or as drug delivery systems themselves.

Experimental Protocol: Synthesis of Polymer Nanoparticles via Emulsion Polymerization

This protocol describes a general method for the synthesis of polymer nanoparticles using this compound as a surfactant. The specific monomer, initiator, and reaction conditions can be adapted for the desired polymer.

Materials:

  • Monomer (e.g., methyl methacrylate, styrene, butyl acrylate)

  • This compound

  • Water-soluble initiator (e.g., potassium persulfate)

  • Deionized water

  • Nitrogen gas

Equipment:

  • Jacketed glass reactor with a condenser

  • Mechanical stirrer

  • Temperature controller and heating mantle

  • Nitrogen inlet

Procedure:

  • Preparation of the Aqueous Phase: In the jacketed glass reactor, dissolve a specific amount of this compound in deionized water.

  • Purging with Nitrogen: Purge the reactor with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.

  • Addition of Monomer: Add the desired amount of monomer to the reactor while stirring to form an emulsion. Continue stirring under a nitrogen atmosphere.

  • Initiation of Polymerization: Heat the reactor to the desired reaction temperature (e.g., 70-80 °C). Dissolve the water-soluble initiator in a small amount of deionized water and add it to the reactor to initiate polymerization.

  • Polymerization: Maintain the reaction at the set temperature for a specified period (e.g., 4-6 hours) under continuous stirring and a nitrogen blanket.

  • Cooling and Filtration: Cool the reactor to room temperature. Filter the resulting polymer latex to remove any coagulum.

  • Characterization: Characterize the resulting polymer nanoparticles for particle size, size distribution (e.g., using Dynamic Light Scattering), morphology (e.g., using Transmission Electron Microscopy), and conversion of monomer.

Workflow for Emulsion Polymerization:

Emulsion_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Polymerization A Dissolve this compound in deionized water B Purge with Nitrogen A->B C Add Monomer to form Emulsion B->C D Heat to Reaction Temperature C->D E Add Initiator D->E F Maintain Temperature and Stirring E->F G Cool to Room Temperature F->G H Filter Latex G->H I Characterize Nanoparticles H->I Thermoresponsive_Hydrogel cluster_stimulus Stimulus cluster_mechanism Mechanism cluster_result Result Temp_Increase Increase in Temperature (e.g., to 37°C) Dehydration Dehydration of PPG Blocks Temp_Increase->Dehydration Aggregation Aggregation of Hydrophobic Domains Dehydration->Aggregation Network Formation of 3D Polymer Network Aggregation->Network Sol_Gel Sol-Gel Transition Network->Sol_Gel Hydrogel Hydrogel Formation Sol_Gel->Hydrogel

References

Application Notes and Protocols for Solubilizing Poorly Water-Soluble Compounds with PPG-26-Buteth-26

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective delivery of poorly water-soluble compounds is a significant challenge in drug development, with an estimated 40% of approved drugs and nearly 90% of drug candidates exhibiting low aqueous solubility.[1] This poor solubility can hinder absorption and reduce bioavailability, thereby limiting the therapeutic efficacy of promising active pharmaceutical ingredients (APIs). Various formulation strategies are employed to enhance the solubility of these compounds, with the use of non-ionic surfactants being a prominent and effective approach.[2][3]

PPG-26-buteth-26 is a synthetic, non-ionic surfactant belonging to the group of polyoxypropylene, polyoxyethylene ethers of butyl alcohol.[4][5] It is a clear, colorless to pale yellow liquid that is soluble in water.[4][6] With an estimated Hydrophilic-Lipophilic Balance (HLB) value between 10 and 15, this compound is effective as an oil-in-water emulsifier and solubilizing agent.[4] Its amphiphilic nature, possessing both hydrophilic (polyoxyethylene) and lipophilic (polyoxypropylene and butyl) moieties, allows it to reduce surface tension at the oil-water interface and form micelles in aqueous solutions.[4]

The primary mechanism by which this compound and other non-ionic surfactants enhance the solubility of hydrophobic compounds is through micellar solubilization.[2] Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a lipophilic microenvironment that can entrap poorly water-soluble drug molecules, while the hydrophilic heads form the outer shell, interfacing with the aqueous bulk phase. This effectively increases the apparent solubility of the hydrophobic compound in the aqueous medium.[2]

These application notes provide a comprehensive overview of the use of this compound for solubilizing poorly water-soluble compounds, including illustrative data and a detailed experimental protocol for determining solubilization capacity.

Data Presentation: Solubilization Capacity

While specific quantitative data for the solubilization of pharmaceutical APIs by this compound is not extensively available in public literature, the following table provides representative data for a generic Biopharmaceutics Classification System (BCS) Class II drug with a model non-ionic surfactant possessing a similar HLB value. This data illustrates the typical concentration-dependent increase in the apparent solubility of a poorly water-soluble compound.

Table 1: Illustrative Solubilization of a Model BCS Class II Compound by a Non-ionic Surfactant

Surfactant Concentration (% w/v)Apparent Solubility of Model Compound (µg/mL)Fold Increase in Solubility
0 (Aqueous Buffer)0.51
0.11530
0.585170
1.0250500
2.06001200
5.018003600

Note: This data is illustrative and intended to demonstrate the potential solubilizing effect. Actual results will vary depending on the specific compound, temperature, pH, and other experimental conditions.

Experimental Protocols

The following is a detailed protocol for determining the equilibrium solubility of a poorly water-soluble compound in aqueous solutions of this compound using the shake-flask method. This method is a standard and widely accepted technique for solubility determination.

Materials and Equipment
  • Materials:

    • Poorly water-soluble compound (API)

    • This compound

    • Purified water (e.g., Milli-Q or equivalent)

    • Buffer salts (e.g., phosphate, acetate) for preparing desired pH buffer

    • Methanol or other suitable organic solvent for stock solution preparation

  • Equipment:

    • Analytical balance

    • Volumetric flasks and pipettes

    • Glass vials with screw caps (e.g., 4 mL or 8 mL)

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or PVDF)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

    • pH meter

Preparation of Solutions
  • Buffer Preparation: Prepare an aqueous buffer solution at the desired pH (e.g., pH 6.8 phosphate buffer to simulate intestinal fluid).

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10% w/v) in the prepared buffer.

  • Working Solutions: From the stock solution, prepare a series of dilutions of this compound in the buffer to achieve the desired final concentrations for the solubility study (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 5.0% w/v).

  • Analytical Standards: Prepare a stock solution of the poorly water-soluble compound in a suitable organic solvent (e.g., methanol). From this stock solution, prepare a series of calibration standards by diluting with the mobile phase (for HPLC) or the corresponding this compound solution (for UV-Vis).

Experimental Procedure: Shake-Flask Method
  • Add an excess amount of the poorly water-soluble compound to a series of glass vials. An amount sufficient to ensure that undissolved solid remains at equilibrium is required.

  • Pipette a known volume (e.g., 2 mL) of each this compound working solution (including the buffer-only control) into the corresponding vials.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid in each.

  • To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Dilute the filtered supernatant with the appropriate solvent (mobile phase for HPLC or buffer for UV-Vis) to a concentration within the range of the analytical calibration curve.

  • Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

Data Analysis
  • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the known concentrations of the standard solutions.

  • Use the calibration curve to calculate the concentration of the dissolved compound in the diluted samples.

  • Multiply the calculated concentration by the dilution factor to determine the equilibrium solubility of the compound in each this compound solution.

  • Plot the equilibrium solubility of the compound as a function of the this compound concentration.

Visualizations

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Add Excess Compound to Vials add_solutions Add Solutions to Vials prep_compound->add_solutions prep_solutions Prepare this compound Solutions prep_solutions->add_solutions shake Agitate at Constant Temperature (24-48h) add_solutions->shake centrifuge Centrifuge Vials shake->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for determining equilibrium solubility.

G cluster_micelle Micellar Solubilization cluster_legend Legend s1 H s1_tail s1->s1_tail s2 H s2_tail s2->s2_tail s3 H s3_tail s3->s3_tail s4 H s4_tail s4->s4_tail s5 H s5_tail s5->s5_tail s6 H s6_tail s6->s6_tail drug Drug water Aqueous Environment l1 H - Hydrophilic Head l2 ― - Hydrophobic Tail l3 Drug - Poorly Soluble Compound

References

Investigating the Critical Micelle Concentration (CMC) of PPG-26-Buteth-26: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PPG-26-Buteth-26 and its CMC

This compound is a polypropylene glycol ether of butyl alcohol, valued for its ability to reduce the surface tension between immiscible substances, thereby facilitating the formation of stable emulsions.[1][7] In aqueous solutions, as the concentration of this compound increases, the surfactant monomers initially accumulate at the air-water interface, leading to a decrease in surface tension.[8] Once the interface is saturated, any further increase in concentration results in the formation of micelles in the bulk solution. This transition point is the CMC.

The significance of the CMC in drug development is profound. Above the CMC, the hydrophobic cores of the micelles create nano-environments capable of solubilizing hydrophobic drug molecules, which would otherwise have poor aqueous solubility.[5] This micellar encapsulation can protect the drug from degradation, control its release, and improve its overall therapeutic efficacy.[9] Therefore, the experimental determination of the CMC for this compound within a specific formulation is a critical step in pre-formulation and formulation development.

Methods for CMC Determination

Several methods can be employed to determine the CMC of surfactants. The choice of method often depends on the nature of the surfactant (ionic vs. non-ionic) and the specific requirements of the study. For a non-ionic surfactant like this compound, methods that rely on changes in the physical properties of the solution as a function of concentration are most suitable.

MethodPrincipleApplicability to Non-ionic Surfactants
Surface Tension Measurement Measures the decrease in surface tension of a solution with increasing surfactant concentration. The CMC is identified as the point where the surface tension plateaus.[8]Highly Applicable . It is a direct and widely used method for both ionic and non-ionic surfactants.[3]
Fluorescence Spectroscopy Utilizes a fluorescent probe (e.g., pyrene) that exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic micellar core. The CMC is determined from the inflection point in the plot of a spectral property versus surfactant concentration.[10][11]Highly Applicable . This method is very sensitive and suitable for low CMC values.[3]
Conductivity Measurement Measures the change in electrical conductivity of a solution. A distinct break in the conductivity versus concentration plot indicates the CMC.Not Applicable . This method is primarily used for ionic surfactants as the formation of micelles affects the mobility of charge-carrying ions.[3]
Dye Solubilization A water-insoluble dye is added to the surfactant solution. The concentration at which the dye begins to dissolve (indicated by a color change) corresponds to the CMC.[4]Applicable . A simple method, though it can be less precise than instrumental techniques.
Light Scattering Measures the intensity of light scattered by the solution. A significant increase in scattering intensity is observed above the CMC due to the formation of larger micellar aggregates.Applicable . Useful for studying micelle size and shape in addition to the CMC.

Experimental Protocols

The following are detailed protocols for the determination of the CMC of this compound using surface tension measurement and fluorescence spectroscopy.

Protocol 1: CMC Determination by Surface Tension Measurement

This protocol describes the use of a tensiometer to measure the surface tension of a series of this compound solutions of varying concentrations.

1. Principle

The surface tension of a liquid is reduced by the addition of a surfactant. As the surfactant concentration increases, the surface tension decreases until the CMC is reached. Above the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution.[8] The CMC is determined by plotting surface tension against the logarithm of the surfactant concentration and identifying the point of inflection.[3]

2. Materials and Equipment

  • This compound

  • High-purity water (e.g., deionized, Milli-Q)

  • Tensiometer (with Wilhelmy plate or Du Noüy ring)

  • Precision balance

  • Volumetric flasks and pipettes

  • Glass beakers

  • Magnetic stirrer and stir bars

3. Experimental Workflow

experimental_workflow_surface_tension cluster_prep Solution Preparation cluster_measurement Tensiometer Measurement cluster_analysis Data Analysis prep_stock Prepare a concentrated stock solution of this compound in high-purity water. prep_dilutions Create a series of dilutions from the stock solution to cover a range of concentrations bracketing the expected CMC. prep_stock->prep_dilutions calibrate Calibrate the tensiometer according to the manufacturer's instructions. prep_dilutions->calibrate measure_water Measure the surface tension of the pure water as a reference. calibrate->measure_water measure_samples Measure the surface tension of each prepared this compound solution, starting from the most dilute. measure_water->measure_samples plot_data Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C). measure_samples->plot_data determine_cmc Identify the CMC as the concentration at the intersection of the two linear regions of the plot. plot_data->determine_cmc

Caption: Workflow for CMC determination using surface tension measurement.

4. Procedure

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 g/L) in high-purity water.

    • Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., from 0.0001 g/L to 1 g/L). Prepare at least 10-15 different concentrations.

  • Tensiometer Measurement:

    • Calibrate the tensiometer using a substance with a known surface tension (e.g., pure water).

    • Rinse the sample vessel and the Wilhelmy plate or Du Noüy ring thoroughly with high-purity water and then with the solution to be measured.

    • Measure the surface tension of each this compound solution, starting with the lowest concentration and proceeding to the highest.

    • Allow the surface tension reading to stabilize before recording the value.

  • Data Analysis:

    • Plot the surface tension (γ) on the y-axis against the logarithm of the this compound concentration (log C) on the x-axis.

    • The resulting graph should show two distinct linear regions. The first region will have a negative slope, and the second region will be nearly horizontal.

    • Fit a straight line to the data points in each linear region.

    • The concentration at which these two lines intersect is the Critical Micelle Concentration (CMC).[8]

Protocol 2: CMC Determination by Fluorescence Spectroscopy

This protocol details the use of a fluorescent probe, pyrene, to determine the CMC of this compound.

1. Principle

Pyrene is a hydrophobic fluorescent molecule whose emission spectrum is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) in its emission spectrum is high. When micelles form, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to a significant decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio versus the surfactant concentration.[11][12]

2. Materials and Equipment

  • This compound

  • High-purity water

  • Pyrene

  • Acetone or Methanol (for pyrene stock solution)

  • Spectrofluorometer

  • Quartz cuvettes

  • Precision balance

  • Volumetric flasks and micropipettes

3. Experimental Workflow

experimental_workflow_fluorescence cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_pyrene Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone). add_pyrene Add a small, constant aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration of ~1 µM. prep_pyrene->add_pyrene prep_surfactant Prepare a series of this compound solutions in high-purity water. prep_surfactant->add_pyrene set_params Set the spectrofluorometer parameters (e.g., excitation wavelength ~335 nm). add_pyrene->set_params record_spectra Record the emission spectra (e.g., 350-450 nm) for each sample. set_params->record_spectra get_intensities Determine the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks. record_spectra->get_intensities plot_ratio Plot the intensity ratio (I₁/I₃) as a function of the this compound concentration. get_intensities->plot_ratio determine_cmc Identify the CMC from the midpoint of the sigmoidal transition in the plot. plot_ratio->determine_cmc

Caption: Workflow for CMC determination using fluorescence spectroscopy.

4. Procedure

  • Solution Preparation:

    • Prepare a stock solution of pyrene (e.g., 1 mM) in acetone or methanol.

    • Prepare a series of aqueous solutions of this compound covering a wide concentration range.

    • To a constant volume of each this compound solution, add a small aliquot of the pyrene stock solution so that the final concentration of pyrene is approximately 1 µM. The volume of the organic solvent should be kept to a minimum (e.g., <1% of the total volume) to avoid affecting the micellization process.

    • Allow the solutions to equilibrate for a period of time (e.g., 1-2 hours) in the dark to ensure pyrene partitioning.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to approximately 335 nm.

    • Record the fluorescence emission spectrum for each sample over a range of approximately 350 nm to 450 nm.

    • Identify the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

  • Data Analysis:

    • Calculate the ratio of the intensities of the first and third peaks (I₁/I₃) for each sample.

    • Plot the I₁/I₃ ratio on the y-axis against the concentration of this compound on the x-axis (a logarithmic scale for concentration is often useful).

    • The resulting plot will typically be a sigmoidal curve.

    • The CMC can be determined as the concentration at the midpoint of the transition in the sigmoidal curve, which can be found from the maximum of the first derivative of the curve.[11]

Conclusion

The determination of the critical micelle concentration is a fundamental aspect of characterizing surfactants like this compound for their application in research, particularly in the development of drug delivery systems. While a definitive CMC value for this compound is not readily found in existing literature, the protocols provided for surface tension measurement and fluorescence spectroscopy offer robust and reliable methods for its experimental determination. The choice between these methods may depend on the available equipment and the expected CMC range. Accurate determination of the CMC will enable researchers and formulation scientists to effectively harness the solubilizing and stabilizing properties of this compound, leading to the development of more effective and stable pharmaceutical and cosmetic products.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Instability in PPG-26-Buteth-26 Stabilized Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address instability issues encountered when formulating emulsions with PPG-26-Buteth-26.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific experimental challenges.

Q1: My oil-in-water (O/W) emulsion stabilized with this compound is showing signs of creaming (a layer of concentrated oil droplets rising to the top). What are the potential causes and solutions?

A1: Creaming is a common instability issue in O/W emulsions and is often a precursor to coalescence. It is primarily caused by the density difference between the oil and water phases. Here are the likely causes and actionable solutions:

  • Insufficient Viscosity of the Continuous Phase: A low-viscosity aqueous phase allows oil droplets to move and coalesce more easily.

    • Solution: Increase the viscosity of the continuous (water) phase by incorporating a thickening agent or rheology modifier. Suitable options include natural gums (e.g., xanthan gum), cellulose derivatives (e.g., hydroxyethylcellulose), or synthetic polymers (e.g., carbomers).

  • Large Oil Droplet Size: Larger droplets have a greater tendency to rise.

    • Solution: Optimize the homogenization process to reduce the average droplet size. This can be achieved by increasing the homogenization time, speed, or pressure. For emulsions requiring very small droplet sizes, consider using high-pressure homogenization or microfluidization.

  • Inadequate Emulsifier Concentration: Insufficient this compound may not adequately cover the surface of the oil droplets, leading to flocculation and subsequent creaming.

    • Solution: Gradually increase the concentration of this compound in your formulation. It is often used in combination with other emulsifiers, such as PEG-40 Hydrogenated Castor Oil, to enhance stability.[1][2][3]

Q2: My emulsion appears stable initially but undergoes phase separation after a few days or upon temperature changes. What could be the underlying issue?

A2: Delayed phase separation can be attributed to several factors related to the formulation and processing conditions.

  • Suboptimal Hydrophile-Lipophile Balance (HLB): The overall HLB of the emulsifier system may not be optimal for the specific oil phase used. This compound is often part of a blend with a high HLB (around 15.5-16), making it suitable for O/W emulsions.[3]

    • Solution: Ensure the HLB of your emulsifier system matches the required HLB of your oil phase. You may need to adjust the ratio of this compound to its co-emulsifiers or introduce another emulsifier to achieve the target HLB.

  • Temperature Sensitivity: Non-ionic surfactants like this compound can be sensitive to temperature changes, which can affect their solubility and emulsifying properties.

    • Solution: Assess the stability of your emulsion at various temperatures (e.g., refrigerated, room temperature, and elevated temperatures like 40-50°C). If temperature-induced instability is observed, consider adding a stabilizer that is less temperature-sensitive or optimizing the concentration of your existing emulsifiers.

  • Incorrect Processing: The method of emulsion preparation can significantly impact its long-term stability.

    • Solution: Ensure that both the oil and water phases are heated to the same temperature (typically 70-80°C) before emulsification. The addition of one phase to the other should be done gradually with continuous, appropriate shear.

Q3: I am observing changes in the viscosity of my emulsion over time. Why is this happening and how can I prevent it?

A3: Viscosity changes can indicate underlying instability mechanisms at play.

  • Flocculation and Coalescence: The aggregation of oil droplets can lead to an initial increase in viscosity, followed by a sharp decrease as the emulsion structure breaks down.

    • Solution: Improve the droplet repulsion by ensuring adequate emulsifier concentration. The addition of a stabilizer that provides steric hindrance, such as a hydrocolloid, can also prevent droplet aggregation.

  • Changes in the Continuous Phase: The hydration of thickening agents can change over time, or there might be interactions between ingredients that affect the viscosity.

    • Solution: Ensure that any polymeric thickeners are fully hydrated during the preparation process. Investigate potential interactions between your ingredients by preparing simpler formulations and observing their stability.

Frequently Asked Questions (FAQs)

What is the role of this compound in an emulsion?

This compound is a non-ionic surfactant that functions as an emulsifying agent, solubilizer, and stabilizer.[1] It reduces the interfacial tension between oil and water, allowing for the formation of a stable dispersion of oil droplets in an aqueous phase (or vice versa).[4] It is often used to create lightweight, non-greasy cosmetic and pharmaceutical formulations.[1]

What is a typical usage concentration for this compound?

The concentration of this compound can vary depending on the specific formulation, but it is commonly used at concentrations up to 3.6% in cosmetic products.[5] It is often used in combination with other emulsifiers, such as PEG-40 Hydrogenated Castor Oil.

How does pH affect the stability of emulsions stabilized with this compound?

As a non-ionic surfactant, the emulsifying properties of this compound are generally less sensitive to pH changes compared to ionic surfactants, particularly around a neutral pH. However, extreme pH values (highly acidic or highly alkaline) can potentially affect the stability of the overall formulation by influencing other ingredients or the hydration of the polyethylene glycol chains in the emulsifier. For optimal stability, it is recommended to maintain the pH of the formulation within a neutral to slightly acidic range (pH 5-7).

Are this compound stabilized emulsions sensitive to electrolytes?

Yes, emulsions stabilized with non-ionic surfactants like this compound can be sensitive to the presence of electrolytes (salts). Electrolytes can reduce the hydration of the hydrophilic portion of the surfactant, which can lower its cloud point and decrease the stability of an oil-in-water emulsion. High concentrations of electrolytes may lead to phase separation. It is advisable to evaluate the stability of the emulsion in the presence of any necessary electrolytes at the intended concentration.

Quantitative Data Summary

PropertyValue/RangeReference(s)
HLB Value (in blends) 15.5 - 16.0[3]
Typical Usage Conc. Up to 3.6%[5]
Recommended pH Range 5.0 - 7.0 (in formulation)
Electrolyte Tolerance Generally low; stability may decrease with increasing salt concentration

Experimental Protocols

Protocol 1: Particle Size Analysis using Dynamic Light Scattering (DLS)

Objective: To determine the mean droplet size and size distribution of the emulsion, which are critical indicators of stability.

Methodology:

  • Sample Preparation:

    • Dilute the emulsion with deionized, filtered (0.22 µm filter) water to a concentration that results in a suitable scattering intensity for the DLS instrument. The exact dilution will depend on the initial concentration of the emulsion and should be optimized to avoid multiple scattering effects.

  • Instrument Setup:

    • Set the temperature of the DLS instrument to the desired measurement temperature (e.g., 25°C).

    • Input the viscosity and refractive index of the dispersant (water) at the measurement temperature.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for at least 2 minutes.

    • Perform the measurement, typically consisting of multiple runs averaged together.

  • Data Analysis:

    • Analyze the correlation function to obtain the z-average diameter and the polydispersity index (PDI). A smaller z-average and a low PDI (typically < 0.3) are indicative of a more uniform and potentially more stable emulsion.

Protocol 2: Zeta Potential Measurement

Objective: To measure the surface charge of the oil droplets, which indicates the degree of electrostatic repulsion between them and thus the stability against flocculation.

Methodology:

  • Sample Preparation:

    • Dilute the emulsion with filtered, deionized water or a specific buffer to a suitable concentration for the instrument.

  • Instrument Setup:

    • Use a dedicated zeta potential cell.

    • Set the measurement temperature.

  • Measurement:

    • Inject the diluted sample into the cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and perform the measurement. The instrument applies an electric field and measures the velocity of the droplets.

  • Data Analysis:

    • The instrument software calculates the zeta potential from the electrophoretic mobility. A higher absolute zeta potential (e.g., > |30| mV) generally indicates good electrostatic stability. For non-ionic systems like those stabilized with this compound, the zeta potential is expected to be close to neutral, and stability is primarily achieved through steric hindrance.

Protocol 3: Rheological Analysis

Objective: To characterize the flow behavior and viscoelastic properties of the emulsion, which are related to its physical stability and sensory characteristics.

Methodology:

  • Sample Preparation:

    • Carefully load the undiluted emulsion onto the rheometer plate, avoiding the introduction of air bubbles.

  • Instrument Setup:

    • Use a suitable geometry (e.g., cone-plate or parallel-plate).

    • Set the measurement temperature and allow the sample to equilibrate.

  • Measurement:

    • Flow Curve: Measure the viscosity as a function of shear rate to determine the flow behavior (e.g., Newtonian, shear-thinning).

    • Oscillatory Measurement: Perform a strain or stress sweep to determine the linear viscoelastic region (LVER). Within the LVER, perform a frequency sweep to measure the storage modulus (G') and loss modulus (G''). A higher G' than G'' indicates a more structured, gel-like system, which can be more resistant to creaming.

  • Data Analysis:

    • Analyze the flow curves and viscoelastic moduli to assess the structural integrity of the emulsion. Changes in these parameters over time can be used to monitor stability.

Visualizations

Emulsion_Stabilization cluster_0 Oil-Water Interface cluster_1 Stabilization Mechanism OilDroplet Oil Droplet Adsorption Adsorption at Interface WaterPhase Aqueous Phase PPG26 This compound (Amphiphilic) PPG26->Adsorption InterfacialTension Reduced Interfacial Tension Adsorption->InterfacialTension StericHindrance Steric Hindrance Adsorption->StericHindrance DropletCoalescence Prevents Droplet Coalescence InterfacialTension->DropletCoalescence StericHindrance->DropletCoalescence Troubleshooting_Workflow Instability Emulsion Instability Observed (Creaming, Separation) Viscosity Check Viscosity of Continuous Phase Instability->Viscosity DropletSize Analyze Droplet Size (DLS) Instability->DropletSize EmulsifierConc Review Emulsifier Concentration & HLB Instability->EmulsifierConc IncreaseViscosity Action: Add Thickener Viscosity->IncreaseViscosity Low OptimizeHomogenization Action: Optimize Homogenization DropletSize->OptimizeHomogenization Large AdjustEmulsifier Action: Adjust Emulsifier Concentration/Ratio EmulsifierConc->AdjustEmulsifier Suboptimal StableEmulsion Stable Emulsion IncreaseViscosity->StableEmulsion OptimizeHomogenization->StableEmulsion AdjustEmulsifier->StableEmulsion Formulation_Factors cluster_0 Formulation Parameters cluster_1 Processing Parameters Stability Emulsion Stability Emulsifier This compound Concentration & HLB Emulsifier->Stability OilPhase Oil Phase (Type & Concentration) OilPhase->Stability AqueousPhase Aqueous Phase (pH, Electrolytes) AqueousPhase->Stability Thickener Thickener/Stabilizer Thickener->Stability Homogenization Homogenization (Speed, Time) Homogenization->Stability Temperature Temperature Temperature->Stability

References

Technical Support Center: Stabilizing PPG-26-Buteth-26 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address phase separation in formulations containing PPG-26-buteth-26.

Understanding this compound

This compound is a versatile nonionic surfactant and emulsifier widely used in cosmetic and pharmaceutical formulations to create stable oil-in-water (O/W) emulsions.[1][2] It is a clear, colorless to pale yellow liquid at room temperature and is soluble in water at temperatures below 40°C.[3] Its ability to reduce the surface tension between oil and water allows for the formation of homogeneous and stable mixtures.[1][2] this compound is often used in combination with other ingredients, such as PEG-40 Hydrogenated Castor Oil, to effectively solubilize fragrances and oils.[4]

Key Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for successful formulation development. The following table summarizes key parameters:

PropertyValue/RangeSignificance in Formulation Stability
Estimated HLB Value 10-15Indicates a hydrophilic nature, making it suitable for oil-in-water (O/W) emulsions. The Hydrophilic-Lipophilic Balance (HLB) system helps in selecting the right emulsifier for a specific oil phase.
Recommended pH Range 4.0 - 7.0Maintaining the pH within this range is critical for the stability of the emulsion. Deviations can affect the emulsifier's performance and lead to phase separation.
Solubility Soluble in water at temperatures below 40°CThis temperature threshold is important during the formulation process, especially when preparing the water phase.
Rheological Behavior Pseudoplastic (Shear-thinning)The viscosity of the formulation decreases with increasing shear stress (e.g., during application or pumping), which can impact texture and stability.

Troubleshooting Guide: Preventing Phase Separation

Phase separation is a common issue in emulsion formulation. This guide provides a systematic approach to troubleshooting and preventing this problem in your this compound formulations.

Troubleshooting_Workflow start Phase Separation Observed check_params Step 1: Verify Formulation Parameters start->check_params check_process Step 2: Review Processing Parameters check_params->check_process If parameters are correct adjust_emulsifier Adjust Emulsifier System check_params->adjust_emulsifier If parameters are incorrect adjust_stabilizer Incorporate/Adjust Stabilizer check_params->adjust_stabilizer If parameters are incorrect adjust_ph Adjust pH check_params->adjust_ph If parameters are incorrect check_stability Step 3: Conduct Stability Testing check_process->check_stability If process is correct optimize_mixing Optimize Mixing (Shear/Time) check_process->optimize_mixing If process is suboptimal control_temp Control Temperature check_process->control_temp If process is suboptimal check_stability->start If unstable, re-evaluate stable Stable Formulation Achieved check_stability->stable If stable adjust_emulsifier->check_stability adjust_stabilizer->check_stability adjust_viscosity Modify Viscosity adjust_viscosity->check_stability optimize_mixing->check_stability control_temp->check_stability adjust_ph->check_stability

Caption: Troubleshooting workflow for addressing phase separation in this compound formulations.

Step 1: Verify Formulation Parameters
  • Is the HLB of your emulsifier system correct for your oil phase?

    • Problem: An incorrect Hydrophilic-Lipophilic Balance (HLB) is a primary cause of emulsion instability.

    • Solution: The required HLB of the oil phase should be calculated, and the emulsifier or blend of emulsifiers should match this value. This compound, with an estimated HLB of 10-15, is suitable for O/W emulsions. Consider using a co-emulsifier to achieve the desired HLB.

  • Is the concentration of this compound appropriate?

    • Problem: Insufficient emulsifier concentration will result in a failure to adequately surround the oil droplets, leading to coalescence.

    • Solution: The concentration of this compound should be optimized. While specific concentrations are formulation-dependent, typical use levels can be found in cosmetic and pharmaceutical literature. The Cosmetic Ingredient Review panel has deemed this compound safe for use in cosmetics at concentrations up to 3.6% in products for use near the eyes and 2% in lip products.[5]

  • Is the pH of your formulation within the recommended range (4.0-7.0)?

    • Problem: Extreme pH values can alter the charge and solubility of other ingredients in the formulation, potentially disrupting the stability provided by the nonionic this compound.

    • Solution: Measure the pH of your formulation and adjust it to be within the 4.0-7.0 range using appropriate buffering agents.

Step 2: Review Processing Parameters
  • Was the mixing process adequate?

    • Problem: Insufficient shear during emulsification can lead to large oil droplets that are more prone to creaming and coalescence. Conversely, excessive shear can sometimes break an emulsion.

    • Solution: Utilize a homogenizer or other high-shear mixing equipment to create a fine droplet size distribution. The mixing time and intensity should be optimized for your specific formulation.

  • Was the temperature controlled during emulsification?

    • Problem: Significant temperature differences between the oil and water phases can lead to poor emulsification. Also, temperatures exceeding 40°C can affect the solubility of this compound in the water phase.

    • Solution: Heat both the oil and water phases to a similar temperature (typically 70-75°C, ensuring all components are melted) before emulsification. Cool the emulsion slowly with gentle mixing.

Step 3: Consider Additional Stabilizing Agents
  • Have you included a thickener or stabilizer?

    • Problem: Low viscosity in the continuous (water) phase can allow oil droplets to move more freely, increasing the likelihood of collision and coalescence.

    • Solution: Incorporate water-soluble polymers or gums such as xanthan gum, carbomer, or cellulose derivatives to increase the viscosity of the continuous phase. This will help to suspend the oil droplets and improve long-term stability.

Frequently Asked Questions (FAQs)

Q1: My emulsion with this compound is separating. What is the first thing I should check?

A1: The first step is to verify your formulation's fundamental parameters. Check the calculated required HLB of your oil phase and ensure your emulsifier system, including this compound, matches this value. Also, confirm that the pH of your formulation is within the recommended range of 4.0-7.0.

Q2: Can I use this compound as the sole emulsifier?

A2: While this compound is an effective emulsifier, it is often beneficial to use it in combination with a co-emulsifier. A blend of emulsifiers can provide better stability across a wider range of conditions and for different types of oil phases. Using a co-emulsifier can help you to more precisely match the required HLB of your oil phase.

Q3: How does temperature affect the stability of my this compound formulation?

A3: Temperature can impact stability in several ways. During formulation, ensure the water phase temperature is below 40°C when this compound is added to ensure its solubility. For storage, high temperatures can decrease the viscosity of the emulsion, leading to increased droplet mobility and potential coalescence. Conversely, freeze-thaw cycles can also break an emulsion. It is crucial to perform stability testing at various temperatures.

Q4: What is the role of viscosity in preventing phase separation?

A4: Increasing the viscosity of the continuous phase (the water phase in an O/W emulsion) creates a more structured network that slows down the movement of the dispersed oil droplets. This reduces the frequency of collisions between droplets, thereby preventing coalescence and improving the long-term stability of the emulsion. Thickeners and stabilizers are used to achieve the desired viscosity.

Q5: Can the order of addition of ingredients affect the stability of the emulsion?

A5: Yes, the order of addition is critical. In a typical O/W emulsion, the oil phase is slowly added to the water phase with continuous high-shear mixing. This compound, being water-soluble, should be dissolved in the water phase before the addition of the oil phase.

Experimental Protocols

Protocol 1: Emulsion Stability Testing

This protocol outlines an accelerated stability testing procedure to predict the long-term stability of your this compound formulation.

1. Objective: To assess the physical stability of the emulsion under accelerated aging conditions.

2. Materials:

  • Your this compound emulsion in its final packaging.
  • Temperature-controlled ovens/incubators.
  • Refrigerator/freezer.
  • Centrifuge.

3. Methodology:

4. Data Presentation:

TestParameterTime 01 Month (40°C)2 Months (40°C)3 Months (40°C)After 3 Freeze-Thaw CyclesAfter Centrifugation
Visual AppearanceHomogeneous
Physical pH
Viscosity (cP)
Mean Particle Size (µm)
Stability Phase Separation (ml)0
Protocol 2: Viscosity Measurement

This protocol provides a standardized method for measuring the viscosity of your this compound emulsion.

1. Objective: To determine the viscosity of the emulsion at a controlled temperature and shear rate.

2. Instrument: Rotational viscometer or rheometer.[6]

3. Methodology:

Protocol 3: Particle Size Analysis

This protocol details the measurement of the oil droplet size distribution in your O/W emulsion.

1. Objective: To determine the mean particle size and polydispersity index (PDI) of the dispersed oil phase.

2. Instrument: Laser diffraction particle size analyzer or dynamic light scattering (DLS) instrument.

3. Methodology:

Logical Relationships and Workflows

Formulation_Development define_req Define Formulation Requirements (e.g., viscosity, texture) select_oil Select Oil Phase define_req->select_oil calc_hlb Calculate Required HLB select_oil->calc_hlb select_emulsifier Select Emulsifier System (this compound +/- Co-emulsifier) calc_hlb->select_emulsifier prepare_phases Prepare Oil and Water Phases Separately select_emulsifier->prepare_phases emulsify Emulsify with High Shear prepare_phases->emulsify add_stabilizers Add Thickeners/Stabilizers emulsify->add_stabilizers adjust_ph Adjust pH to 4.0-7.0 add_stabilizers->adjust_ph stability_test Conduct Stability Testing (Protocol 1) adjust_ph->stability_test stability_test->select_emulsifier If unstable, reformulate final_formulation Final Stable Formulation stability_test->final_formulation If stable

Caption: A logical workflow for developing a stable emulsion using this compound.

References

Optimizing PPG-26-buteth-26 concentration for nanoparticle stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing nanoparticle stability using the non-ionic surfactant and solubilizer, PPG-26-buteth-26.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in nanoparticle formulations?

A1: this compound is a polypropylene glycol ether of butyl alcohol that functions as an efficient emulsifying agent, surfactant, and solubilizer.[1] In nanoparticle formulations, particularly nanoemulsions, it helps to reduce the interfacial tension between the oil and water phases, facilitating the formation of small, stable droplets.[1] Its amphiphilic nature allows it to adsorb at the oil-water interface, providing a protective barrier that prevents nanoparticle aggregation and coalescence.

Q2: Is this compound safe for use in pharmaceutical and cosmetic formulations?

A2: Yes, this compound is considered a safe ingredient for use in personal care and cosmetic products. It is reported to be non-sensitizing and non-irritating.[1]

Q3: Can I use this compound as the sole stabilizer for my nanoparticles?

A3: While this compound is an effective stabilizer, it is often used in combination with other surfactants, such as PEG-40 hydrogenated castor oil, to enhance the stability of nanoemulsions. This combination can create a more robust interfacial film around the nanoparticles, improving their resistance to destabilization processes like Ostwald ripening.

Q4: What is the typical concentration range for this compound in nanoformulations?

A4: The optimal concentration of this compound can vary significantly depending on the specific formulation, including the nature of the oil phase, the desired particle size, and the presence of other excipients. Generally, it is used in concentrations ranging from a small percentage up to 30% within the surfactant system. It is crucial to determine the optimal concentration for your specific system experimentally.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound to stabilize nanoparticles.

Issue 1: Nanoparticle Aggregation and Sedimentation

  • Symptom: The nanoparticle suspension appears cloudy, or visible particles settle at the bottom over time. Dynamic Light Scattering (DLS) analysis shows a significant increase in particle size and polydispersity index (PDI).

  • Potential Causes & Solutions:

    • Insufficient Stabilizer Concentration: The surface of the nanoparticles may not be fully covered by this compound, leading to exposed hydrophobic regions that can cause aggregation.

      • Solution: Gradually increase the concentration of this compound in your formulation. A titration experiment, where you systematically vary the stabilizer concentration while monitoring particle size and PDI, can help identify the optimal range.

    • Inappropriate pH: The pH of the formulation can influence the surface charge of the nanoparticles and the effectiveness of the stabilizer.

      • Solution: Measure and adjust the pH of your aqueous phase. Although this compound is a non-ionic surfactant, pH can still affect other components in the formulation and the overall system stability.

    • High Ionic Strength: The presence of high concentrations of salts can disrupt the hydration layer around the nanoparticles, reducing the effectiveness of steric stabilization provided by this compound.

      • Solution: If possible, reduce the ionic strength of your formulation. If salts are necessary, you may need to increase the concentration of the stabilizer or use a combination of stabilizers to enhance stability.

Issue 2: Increase in Particle Size and PDI Over Time (Ostwald Ripening)

  • Symptom: The average particle size and PDI of the nanoemulsion increase during storage, even without visible aggregation.

  • Potential Causes & Solutions:

    • Ostwald Ripening: This phenomenon occurs when smaller nanoparticles, which have higher surface energy, dissolve and redeposit onto larger nanoparticles. This leads to an overall increase in the average particle size.

      • Solution 1: Optimize the oil phase composition. Using a less water-soluble oil can reduce the driving force for Ostwald ripening.

      • Solution 2: Enhance the interfacial film rigidity. Combining this compound with a co-surfactant, such as a block copolymer or a lipid, can create a more robust barrier at the nanoparticle surface, hindering the diffusion of oil molecules.

      • Solution 3: Achieve a narrow initial particle size distribution. A more uniform population of nanoparticles will have a lower tendency for Ostwald ripening. This can often be achieved by optimizing the homogenization process (e.g., increasing homogenization pressure or cycles).[2]

Issue 3: Inconsistent Results Between Batches

  • Symptom: Significant variations in particle size, PDI, and stability are observed between different batches of the same formulation.

  • Potential Causes & Solutions:

    • Variability in Raw Materials: Ensure the quality and consistency of all raw materials, including this compound, the oil phase, and the aqueous phase.

    • Inconsistent Processing Parameters: Minor variations in homogenization time, pressure, temperature, or stirring speed can lead to batch-to-batch variability.

      • Solution: Strictly control and document all processing parameters for each batch. Utilize automated systems where possible to ensure reproducibility.

    • Order of Addition of Components: The sequence in which components are added can influence the final properties of the nanoemulsion.

      • Solution: Establish a standardized and consistent order of addition for all components in your formulation protocol.

Data Presentation

The following table summarizes the effect of the surfactant system concentration (containing this compound) on the physicochemical properties of a model nanoemulsion.

Formulation IDSurfactant System Concentration (% w/w)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability after 30 days (at 25°C)
NE-15180.5 ± 5.20.25 ± 0.03-5.2 ± 0.8Moderate (slight increase in particle size)
NE-210152.3 ± 3.80.18 ± 0.02-4.5 ± 0.6Good (stable particle size and PDI)
NE-315145.8 ± 4.10.15 ± 0.01-4.1 ± 0.5Excellent (no significant change)
NE-420142.1 ± 3.50.13 ± 0.02-3.8 ± 0.7Excellent (no significant change)

Note: This data is representative and the optimal concentration for a specific formulation should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a Model Nanoemulsion using this compound by High-Pressure Homogenization

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a surfactant system containing this compound.

Materials:

  • Oil Phase: e.g., Medium-chain triglycerides (MCT) oil

  • Aqueous Phase: Deionized water

  • Surfactant System: this compound and PEG-40 Hydrogenated Castor Oil (e.g., in a 1:1 ratio)

  • Co-surfactant (optional): e.g., Ethanol, Propylene Glycol

Procedure:

  • Preparation of the Aqueous Phase:

    • Disperse the required amount of the surfactant system (e.g., 10% w/w of the total formulation) in deionized water.

    • If using a co-surfactant, add it to the aqueous phase.

    • Stir the mixture gently with a magnetic stirrer until a clear, homogeneous solution is formed.

  • Preparation of the Oil Phase:

    • Weigh the required amount of the oil phase (e.g., 5% w/w of the total formulation).

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while stirring at a moderate speed (e.g., 500 rpm) with a magnetic stirrer.

    • Continue stirring for 15-20 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer.

    • Homogenize at a specific pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles). The optimal pressure and number of cycles should be determined experimentally.

    • Maintain the temperature of the system during homogenization, for example, by using a cooling bath.

  • Characterization:

    • Measure the mean particle size, PDI, and zeta potential of the resulting nanoemulsion using a suitable particle size analyzer (e.g., Dynamic Light Scattering).

    • Visually inspect the nanoemulsion for any signs of instability, such as creaming or phase separation.

Protocol 2: Characterization of Nanoparticle Stability

This protocol outlines the methods for assessing the stability of the prepared nanoemulsion.

Methods:

  • Short-Term Physical Stability:

    • Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) for a period of 30 days.

    • At regular intervals (e.g., day 0, 7, 14, and 30), measure the particle size, PDI, and zeta potential.

    • Monitor for any visual changes such as creaming, sedimentation, or phase separation.

  • Centrifugation Stress Test:

    • Centrifuge the nanoemulsion sample at a specific speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).

    • After centrifugation, visually inspect the sample for any signs of phase separation or creaming. A stable nanoemulsion should not show any separation.

  • Freeze-Thaw Cycle Test:

    • Subject the nanoemulsion to multiple freeze-thaw cycles (e.g., freezing at -20°C for 24 hours followed by thawing at 25°C for 24 hours, repeated for 3 cycles).

    • After the cycles, measure the particle size and PDI to assess the impact of temperature fluctuations on stability.

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_characterization Characterization & Stability A Aqueous Phase (Water + this compound) C Coarse Emulsion Formation (Magnetic Stirring) A->C B Oil Phase (e.g., MCT Oil) B->C D High-Pressure Homogenization C->D E Particle Size & PDI (DLS) D->E F Zeta Potential D->F G Stability Studies (Temperature, Centrifugation) D->G

Caption: Experimental workflow for nanoemulsion preparation and characterization.

Troubleshooting_Aggregation start Problem: Nanoparticle Aggregation cause1 Insufficient Stabilizer Concentration start->cause1 cause2 Inappropriate pH start->cause2 cause3 High Ionic Strength start->cause3 solution1 Solution: Increase this compound Concentration cause1->solution1 solution2 Solution: Adjust pH of Aqueous Phase cause2->solution2 solution3 Solution: Reduce Salt Concentration cause3->solution3

Caption: Troubleshooting guide for nanoparticle aggregation.

References

Technical Support Center: PPG-26-Buteth-26 Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PPG-26-buteth-26. Here, you will find detailed information to address common solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a synthetic polyoxypropylene, polyoxyethylene ether of butyl alcohol.[1][2][3][4][5][6][7] It is a non-ionic surfactant, emulsifier, and solubilizer commonly used in cosmetics and personal care products.[1][3][4][5][7][8] In its raw form, it is a clear, colorless to pale yellow liquid.[3][5]

Q2: What is the expected water solubility of this compound?

This compound is generally considered soluble in water and many organic solvents.[8] One study estimates its water solubility to be approximately 1188 mg/L at 25°C.

Q3: How does temperature affect the solubility of this compound in water?

As a non-ionic surfactant, this compound exhibits inverse solubility with temperature in aqueous solutions. This means its solubility decreases as the temperature increases. Above a certain temperature, known as the cloud point, the solution will become visibly cloudy as the surfactant phases out. For this compound, it is reported to be soluble at temperatures below 40°C.

Q4: What is the Hydrophilic-Lipophilic Balance (HLB) of this compound?

The precise HLB value for this compound alone is not consistently reported in publicly available literature. However, based on its chemical structure, an estimated HLB value is in the range of 10-15, making it a good oil-in-water emulsifier and solubilizer.

Q5: Does this compound form micelles in water? What is its Critical Micelle Concentration (CMC)?

Troubleshooting Guide for Solubility Issues

This guide addresses common problems encountered when dissolving this compound in aqueous solutions.

Issue 1: Solution appears cloudy or hazy at room temperature.

Possible Causes:

  • Concentration is above the solubility limit: The amount of this compound exceeds its solubility in water at the current temperature.

  • Presence of contaminants: Impurities in the water or the this compound itself can reduce solubility.

  • Incorrect order of addition: Adding this compound too quickly or to a cold solvent can lead to localized high concentrations and incomplete dissolution.

Troubleshooting Steps:

  • Verify Concentration: Check your calculations to ensure the concentration of this compound is within its known solubility limit (approximately 1.188 g/L at 25°C).

  • Gentle Heating: Warm the solution gently to a temperature below 40°C while stirring. This can help to break up aggregates and facilitate dissolution. Avoid excessive heating, as it will decrease solubility.

  • Optimize Mixing:

    • Add this compound to the aqueous phase slowly and with continuous, moderate agitation.

    • Avoid high-shear mixing initially, as this can entrap air and create foam, which may hinder visual assessment of clarity.

  • Use High-Purity Water: Ensure you are using deionized or distilled water to minimize the impact of ionic impurities.

  • Consider a Co-solvent: The addition of a small amount of a water-miscible co-solvent, such as propylene glycol or ethanol, can significantly enhance the solubility of this compound.

Issue 2: Solution becomes cloudy upon heating.

Possible Cause:

  • Exceeding the Cloud Point: This is the most likely cause. Non-ionic surfactants like this compound have a cloud point temperature at which they phase separate from water, leading to a cloudy appearance.

Troubleshooting Steps:

  • Cool the Solution: Lowering the temperature below the cloud point should restore the clarity of the solution.

  • Adjust the Formulation:

    • Add a Hydrotrope: Consider adding a hydrotrope (a compound that solubilizes hydrophobic compounds in aqueous solutions) to increase the cloud point.

    • Incorporate a Co-surfactant: The addition of another surfactant, particularly an ionic surfactant, can increase the cloud point of the formulation.

Issue 3: Solution becomes cloudy or precipitates after adding salts.

Possible Cause:

  • Salting-Out Effect: The addition of electrolytes (salts) to an aqueous solution of a non-ionic surfactant can lower its cloud point.[10] This is because the salt ions compete with the surfactant for water molecules, leading to dehydration of the surfactant's hydrophilic chains and subsequent phase separation.

Troubleshooting Steps:

  • Reduce Salt Concentration: If possible, lower the concentration of the added electrolyte.

  • Select a Different Salt: The extent of the salting-out effect depends on the type of salt. Salts with multivalent anions (e.g., sulfates, phosphates) tend to have a more pronounced effect than those with monovalent anions (e.g., chlorides). Consider using a salt that has a lesser impact on the cloud point.

  • Increase Surfactant Concentration (with caution): In some cases, increasing the surfactant concentration can shift the phase boundary, but this should be done carefully to avoid exceeding the solubility limit.

  • Utilize a Co-solvent: As with temperature-induced cloudiness, a co-solvent can help to mitigate the salting-out effect.

Troubleshooting Workflow Diagram

G Troubleshooting this compound Solubility Issues start Start: Solubility Issue (Cloudiness/Precipitation) check_conc Is concentration below solubility limit (~1.188 g/L at 25°C)? start->check_conc high_conc Reduce Concentration check_conc->high_conc No check_temp Is the solution temperature < 40°C? check_conc->check_temp Yes resolved Issue Resolved high_conc->resolved heat_issue Cool solution. Consider formulation adjustment (hydrotrope, co-surfactant). check_temp->heat_issue No check_salts Have salts been added to the solution? check_temp->check_salts Yes heat_issue->resolved salt_issue Reduce salt concentration or change salt type. Consider a co-solvent. check_salts->salt_issue Yes optimize_mixing Optimize mixing: - Slow addition - Moderate agitation - Use high-purity water check_salts->optimize_mixing No salt_issue->resolved add_cosolvent Consider adding a co-solvent (e.g., propylene glycol, ethanol). optimize_mixing->add_cosolvent add_cosolvent->resolved

Caption: A logical workflow for troubleshooting common solubility issues with this compound in aqueous solutions.

Experimental Protocols

Protocol 1: Visual Determination of this compound Solubility

Objective: To determine the approximate solubility of this compound in an aqueous medium by visual inspection.

Materials and Equipment:

  • This compound

  • Deionized or distilled water (or the aqueous buffer of interest)

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Water bath or incubator

  • Glass vials or test tubes

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Prepare a stock solution at a concentration expected to be above the solubility limit (e.g., 5 g/L). Add the this compound to a volumetric flask and bring it to volume with the aqueous solvent.

  • Serial Dilutions:

    • Prepare a series of dilutions from the stock solution in volumetric flasks to cover a range of concentrations (e.g., 2.0, 1.5, 1.2, 1.0, 0.8, 0.5 g/L).

  • Equilibration:

    • Transfer aliquots of each dilution into separate, clearly labeled glass vials.

    • Place the vials on a magnetic stirrer at a constant, moderate speed at a controlled temperature (e.g., 25°C).

    • Allow the solutions to equilibrate for a set period (e.g., 24 hours). This allows the dissolution process to reach a steady state.

  • Visual Inspection:

    • After equilibration, visually inspect each vial against a dark background.

    • Look for any signs of undissolved material, cloudiness (haziness), or phase separation.

    • The highest concentration that results in a clear, single-phase solution is the approximate solubility of this compound under those conditions.

Data Presentation:

Concentration (g/L)Visual Observation (at 25°C after 24h)Solubility
2.0Cloudy with visible undissolved dropletsInsoluble
1.5CloudyInsoluble
1.2Slightly HazyInsoluble
1.0ClearSoluble
0.8ClearSoluble
0.5ClearSoluble

Note: This is example data. Actual results may vary.

Protocol 2: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Objective: To determine the CMC of this compound in an aqueous solution by measuring the change in surface tension with concentration.[9][11][12][13][14]

Materials and Equipment:

  • This compound

  • High-purity deionized water

  • Analytical balance

  • Volumetric flasks and pipettes

  • Surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

  • Glassware (beakers)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh this compound and prepare a stock solution in high-purity water at a concentration well above the expected CMC (e.g., 1 g/L).

  • Prepare a Series of Dilutions:

    • Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC. A logarithmic dilution series is often effective.

  • Calibrate the Tensiometer:

    • Calibrate the surface tensiometer according to the manufacturer's instructions, typically using high-purity water.

  • Measure Surface Tension:

    • Starting with the most dilute solution, measure the surface tension of each concentration.

    • Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement to prevent cross-contamination.

    • Allow the surface tension reading to stabilize before recording the value, as surfactant molecules need time to adsorb at the air-water interface.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

    • The resulting graph should show two distinct linear regions. The first region will have a steep negative slope where the surface tension decreases with increasing concentration. The second region, above the CMC, will be nearly horizontal, indicating that the surface is saturated with surfactant monomers and micelles are forming in the bulk solution.

    • The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph.

Data Presentation:

Concentration (g/L)log(Concentration)Surface Tension (mN/m)
0.01-2.0068.5
0.05-1.3062.1
0.10-1.0055.3
0.20-0.7048.7
0.40-0.4042.6
0.60-0.2240.1
0.80-0.1039.9
1.000.0039.8

Note: This is example data for a generic non-ionic surfactant. Actual results for this compound may vary.

Experimental Workflow for CMC Determination

G Experimental Workflow for CMC Determination by Surface Tensiometry prep_stock Prepare Concentrated Stock Solution of This compound prep_dilutions Prepare a Series of Logarithmic Dilutions prep_stock->prep_dilutions calibrate Calibrate Surface Tensiometer prep_dilutions->calibrate measure_st Measure Surface Tension of Each Dilution calibrate->measure_st plot_data Plot Surface Tension (γ) vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC at the Intersection of the Two Linear Regions plot_data->determine_cmc

References

Impact of pH and temperature on PPG-26-buteth-26 performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PPG-26-Buteth-26. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH and temperature on the performance of this compound in your formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in formulations?

This compound is a synthetic polymer, specifically a polyoxypropylene and polyoxyethylene ether of butyl alcohol.[1][2] In cosmetic and pharmaceutical formulations, it primarily functions as a versatile emulsifying agent, surfactant, and solubilizer.[2][3] Its amphiphilic nature allows it to stabilize oil-in-water emulsions, improve the texture and spreadability of products, and act as a conditioning agent for skin and hair.[4][5]

Q2: How does temperature generally affect the viscosity of a formulation containing this compound?

Like most nonionic surfactants and polypropylene glycol (PPG) based polymers, the viscosity of formulations containing this compound is expected to decrease as the temperature increases.[6][7][8] This is due to increased molecular mobility at higher temperatures. Conversely, at lower temperatures, the viscosity will increase. This behavior is a critical consideration for the processing, packaging, and application of the final product.

Q3: What is the "cloud point" and why is it important for this compound?

The cloud point is the temperature at which a nonionic surfactant, like this compound, becomes insoluble in water, leading to a cloudy appearance.[9] This phase separation is reversible upon cooling. Operating at or near the cloud point can impact the surfactant's performance, potentially leading to instability in the formulation. It is generally advisable to formulate well below the cloud point to ensure stability across various storage and usage conditions.

Q4: How does pH impact the stability of this compound?

This compound, being a polyether, contains ether linkages that are generally stable to hydrolysis under neutral pH conditions.[10] However, at extreme pH values (highly acidic or highly alkaline), particularly when combined with elevated temperatures, these ether bonds can be susceptible to cleavage over time, leading to degradation of the molecule and potential destabilization of the formulation.[11]

Q5: Can this compound be used in a wide range of pH?

While this compound is compatible with a broad pH range, its optimal performance and long-term stability are typically observed in formulations with a pH between 4 and 8. Extreme pH levels should be avoided to prevent potential hydrolysis and maintain the integrity of the emulsion.

Troubleshooting Guides

Issue 1: Emulsion Instability (Phase Separation)

Symptoms:

  • Formation of a separate oil or water layer.

  • Creaming (a concentration of the dispersed phase at the top or bottom).

  • Visible droplets or a grainy texture.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inappropriate Temperature 1. Elevated Storage Temperature: Store the formulation at a controlled room temperature. High temperatures can decrease viscosity and increase droplet coalescence. 2. Proximity to Cloud Point: If processing at elevated temperatures, ensure you are well below the cloud point of this compound in your specific formulation.
Extreme pH 1. Measure pH: Check if the formulation's pH has shifted to a highly acidic or alkaline range. 2. Adjust pH: If necessary, adjust the pH to a more neutral range (typically 4-8) using appropriate buffering agents.
Incorrect Concentration 1. Review Concentration: Ensure the concentration of this compound is sufficient for the oil phase content. 2. Optimize Concentration: Perform a concentration optimization study to find the ideal level of emulsifier for your specific oil and water phase ratio.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Outcome Emulsion Instability Emulsion Instability Check Storage Temp Check Storage Temp Emulsion Instability->Check Storage Temp Possible Cause Measure pH Measure pH Emulsion Instability->Measure pH Possible Cause Verify Concentration Verify Concentration Emulsion Instability->Verify Concentration Possible Cause Adjust Temp Control Adjust Temp Control Check Storage Temp->Adjust Temp Control Buffer pH to 4-8 Buffer pH to 4-8 Measure pH->Buffer pH to 4-8 Optimize Emulsifier Level Optimize Emulsifier Level Verify Concentration->Optimize Emulsifier Level Stable Emulsion Stable Emulsion Adjust Temp Control->Stable Emulsion Buffer pH to 4-8->Stable Emulsion Optimize Emulsifier Level->Stable Emulsion

Issue 2: Unexpected Change in Viscosity

Symptoms:

  • The formulation is thicker or thinner than expected.

  • Inconsistent flow properties.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Temperature Variation 1. Measure Temperature: Record the temperature at which the viscosity is being measured. 2. Standardize Temperature: Ensure all viscosity measurements are taken at a consistent, specified temperature. Refer to the data tables for expected viscosity changes with temperature.
pH Shift 1. Check pH: A significant shift in pH can sometimes affect the interactions between formulation components, leading to viscosity changes. 2. Investigate Interactions: Evaluate potential interactions between this compound and any pH-sensitive ingredients in your formulation.
Degradation 1. Assess Stability: If the viscosity is decreasing over time, especially at high temperatures or extreme pH, it could indicate degradation of this compound or other components. 2. Stability Study: Conduct a formal stability study to assess viscosity changes over time under different conditions.

G cluster_0 Problem Identification cluster_1 Primary Variables cluster_2 Investigation & Action cluster_3 Resolution Viscosity Change Viscosity Change Temperature Temperature Viscosity Change->Temperature Investigate pH pH Viscosity Change->pH Investigate Time (Degradation) Time (Degradation) Viscosity Change->Time (Degradation) Investigate Standardize Temp for Measurement Standardize Temp for Measurement Temperature->Standardize Temp for Measurement Check for pH Shift & Interactions Check for pH Shift & Interactions pH->Check for pH Shift & Interactions Conduct Stability Study Conduct Stability Study Time (Degradation)->Conduct Stability Study Consistent Viscosity Consistent Viscosity Standardize Temp for Measurement->Consistent Viscosity Check for pH Shift & Interactions->Consistent Viscosity Conduct Stability Study->Consistent Viscosity

Data Presentation

Note: The following data is representative of typical polyalkylene glycol ether surfactants and should be used as a guideline. Actual values for your specific formulation may vary.

Table 1: Representative Viscosity of a 10% Aqueous Solution of this compound at Different Temperatures

Temperature (°C)Typical Viscosity (mPa·s)Observations
10~450Noticeably more viscous, slower flow.
25~200Moderate viscosity, easily pourable.
40~90Significantly thinner, rapid flow.
60~40Water-like consistency.

Table 2: Qualitative Emulsion Stability of a Model O/W Emulsion with this compound at Various pH Levels (After 4 Weeks at 25°C)

pHStability ObservationPerformance Impact
3Minor signs of creamingPotential for instability in highly acidic formulations.
5Stable, uniform emulsionGood performance in mildly acidic conditions.
7Stable, uniform emulsionOptimal performance in neutral conditions.
9Stable, uniform emulsionGood performance in mildly alkaline conditions.
11Slight increase in droplet sizePotential for reduced long-term stability in highly alkaline formulations.

Experimental Protocols

Protocol 1: Determination of Emulsion Stability under Varying pH
  • Preparation of Emulsions:

    • Prepare identical oil-in-water emulsions using a fixed concentration of this compound.

    • Divide the batch into several aliquots.

    • Adjust the pH of each aliquot to the desired levels (e.g., 3, 5, 7, 9, 11) using citric acid or sodium hydroxide.

  • Initial Characterization:

    • For each pH-adjusted emulsion, measure the initial droplet size distribution using laser diffraction or microscopy.

    • Record the initial viscosity and visual appearance.

  • Stability Testing:

    • Store the samples in sealed containers at a controlled temperature (e.g., 25°C and 40°C).

    • At specified time points (e.g., 1, 2, 4, and 12 weeks), visually inspect the samples for any signs of phase separation, creaming, or changes in appearance.

    • Re-measure the droplet size distribution and viscosity at each time point.

  • Data Analysis:

    • Compare the changes in droplet size, viscosity, and visual appearance over time for each pH value. This will determine the optimal pH range for emulsion stability.

Protocol 2: Assessment of Temperature Effect on Viscosity
  • Sample Preparation:

    • Prepare a solution of this compound in the relevant aqueous phase at a specified concentration.

  • Viscometer Setup:

    • Use a temperature-controlled viscometer or rheometer.

    • Calibrate the instrument according to the manufacturer's instructions.

  • Measurement:

    • Equilibrate the sample to the starting temperature (e.g., 10°C).

    • Measure the viscosity.

    • Increase the temperature in controlled increments (e.g., 5°C or 10°C) and allow the sample to equilibrate at each new temperature before taking a measurement.

    • Continue this process through the desired temperature range (e.g., up to 60°C).

  • Data Analysis:

    • Plot viscosity as a function of temperature to create a viscosity curve for your formulation.

G cluster_0 Preparation cluster_1 Initial Analysis (T=0) cluster_2 Storage Conditions cluster_3 Time-Point Analysis Prepare Emulsion Prepare Emulsion Adjust pH Adjust pH Prepare Emulsion->Adjust pH Measure Droplet Size Measure Droplet Size Adjust pH->Measure Droplet Size Measure Viscosity Measure Viscosity Measure Droplet Size->Measure Viscosity Visual Inspection Visual Inspection Measure Viscosity->Visual Inspection Store at 25°C Store at 25°C Visual Inspection->Store at 25°C Store at 40°C Store at 40°C Visual Inspection->Store at 40°C Repeat Analysis at T=x Repeat Analysis at T=x Store at 25°C->Repeat Analysis at T=x Weekly/Monthly Store at 40°C->Repeat Analysis at T=x Weekly/Monthly

References

Technical Support Center: Optimizing PPG-26-Buteth-26 Nanoformulations for Reduced Polydispersity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing the polydispersity index (PDI) of nanoformulations based on the non-ionic surfactant, PPG-26-buteth-26. A low PDI is crucial for ensuring the uniformity, stability, and predictable performance of nano-scale delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in our nanoformulations?

A1: this compound is a polyethylene glycol and polypropylene glycol ether of butyl alcohol. In nanoformulations, it primarily functions as a non-ionic surfactant, emulsifier, and solubilizing agent. Its key role is to reduce the interfacial tension between the oil and water phases, facilitating the formation of small, stable droplets and preventing them from coalescing.

Q2: We are observing a high Polydispersity Index (PDI) in our this compound based nanoemulsion. What does a high PDI signify?

A2: A high Polydispersity Index (PDI > 0.3) indicates a broad distribution of particle sizes within your nanoemulsion, meaning the droplets are not uniform in size. This heterogeneity can negatively impact the formulation's stability, leading to issues like Ostwald ripening, flocculation, and coalescence over time. For pharmaceutical and cosmetic applications, a low PDI (ideally < 0.2) is desirable for consistent performance and long-term stability.

Q3: Can the concentration of this compound directly impact the PDI of our nanoformulation?

A3: Yes, the concentration of this compound is a critical factor. While an adequate amount of surfactant is necessary to cover the surface of the nano-droplets and prevent aggregation, an excessive concentration can sometimes lead to an increase in PDI. This may be due to the formation of micelles or other aggregates. It is crucial to determine the optimal concentration of this compound for your specific oil phase and desired oil/water ratio.

Q4: How does the energy input during homogenization affect the PDI of our nanoemulsion?

A4: High-energy homogenization methods, such as high-pressure homogenization or ultrasonication, are essential for reducing droplet size and achieving a low PDI. The applied pressure, the number of homogenization cycles, and the duration of sonication all play a significant role. Insufficient energy input will result in larger, more varied droplet sizes and a high PDI. Conversely, excessive energy can sometimes lead to over-processing and an increase in polydispersity due to droplet coalescence.

Troubleshooting Guide: High Polydispersity Index (PDI)

This guide provides a systematic approach to troubleshooting and reducing a high PDI in your this compound based nanoformulations.

Problem: The measured PDI of my nanoemulsion is consistently above 0.3.

Below are potential causes and actionable solutions to achieve a more monodisperse formulation.

Logical Troubleshooting Workflow

This diagram illustrates a step-by-step process for identifying and resolving the root cause of high PDI.

troubleshooting_workflow start High PDI (>0.3) Observed check_formulation Step 1: Review Formulation Parameters start->check_formulation check_surfactant Is this compound Concentration Optimized? check_formulation->check_surfactant adjust_surfactant Action: Vary Surfactant Concentration (e.g., 2-10% w/w) check_surfactant->adjust_surfactant No check_smix Is Surfactant/Co-surfactant Ratio (Smix) Optimized? check_surfactant->check_smix Yes remeasure_pdi Step 3: Re-characterize PDI adjust_surfactant->remeasure_pdi adjust_smix Action: Vary Smix Ratio (e.g., 1:1, 2:1, 3:1) check_smix->adjust_smix No check_process Step 2: Evaluate Homogenization Process check_smix->check_process Yes adjust_smix->remeasure_pdi check_pressure Is Homogenization Pressure Sufficient? check_process->check_pressure adjust_pressure Action: Increase Pressure (e.g., 10,000-20,000 psi) check_pressure->adjust_pressure No check_passes Are the Number of Homogenization Passes Optimal? check_pressure->check_passes Yes adjust_pressure->remeasure_pdi adjust_passes Action: Increase Number of Passes (e.g., 3-7 cycles) check_passes->adjust_passes No check_passes->remeasure_pdi Yes adjust_passes->remeasure_pdi pdi_ok PDI < 0.3 Achieved remeasure_pdi->pdi_ok Success pdi_not_ok PDI Still High remeasure_pdi->pdi_not_ok Issue Persists reassess Re-evaluate All Parameters/ Consider Alternative Components pdi_not_ok->reassess

A step-by-step workflow for troubleshooting high PDI in nanoemulsions.
Detailed Troubleshooting Steps & Data Tables

The composition of your nanoemulsion is a primary determinant of its final polydispersity.

  • Issue: Sub-optimal this compound Concentration

    • Explanation: An insufficient amount of this compound will not adequately cover the oil-water interface, leading to droplet coalescence and a higher PDI. Conversely, an excessive concentration can lead to the formation of micelles, which can also broaden the particle size distribution.

    • Solution: Systematically vary the concentration of this compound while keeping other parameters constant.

This compound Conc. (% w/w)Oil Phase Conc. (% w/w)Smix Ratio (Surfactant:Co-surfactant)Expected Particle Size (nm)Expected PDI
2102:1180 - 2500.35 - 0.50
5 10 2:1 120 - 180 0.15 - 0.25
10102:1100 - 1500.20 - 0.30
  • Issue: Inappropriate Surfactant to Co-surfactant (Smix) Ratio

    • Explanation: The combination of a surfactant with a co-surfactant (like a short-chain alcohol or another non-ionic surfactant) can enhance the flexibility of the interfacial film, leading to smaller and more uniform droplets. The ratio between these two components is critical.

    • Solution: Experiment with different Smix ratios to find the optimal balance for your system.

This compound Conc. (% w/w)Oil Phase Conc. (% w/w)Smix Ratio (Surfactant:Co-surfactant)Expected Particle Size (nm)Expected PDI
5101:1150 - 2200.30 - 0.45
5 10 2:1 120 - 180 0.15 - 0.25
5103:1130 - 1900.20 - 0.35

The energy applied during the emulsification process is crucial for droplet size reduction and achieving a narrow size distribution.

  • Issue: Insufficient Homogenization Pressure

    • Explanation: High-pressure homogenization relies on forcing the coarse emulsion through a small orifice at high pressure, creating intense shear and cavitation forces that break down large droplets. Insufficient pressure will not provide enough energy to produce uniformly small droplets.

    • Solution: Increase the homogenization pressure in a stepwise manner.

Homogenization Pressure (psi)Number of PassesThis compound Conc. (% w/w)Expected Particle Size (nm)Expected PDI
5,00055200 - 3000.40 - 0.60
10,00055150 - 2200.25 - 0.35
15,000 5 5 120 - 180 0.15 - 0.25
  • Issue: Inadequate Number of Homogenization Passes

    • Explanation: A single pass through the homogenizer may not be sufficient to achieve a narrow size distribution. Multiple passes allow for the progressive reduction of droplet size and improved uniformity.

    • Solution: Increase the number of homogenization cycles.

Homogenization Pressure (psi)Number of PassesThis compound Conc. (% w/w)Expected Particle Size (nm)Expected PDI
15,00015180 - 2800.35 - 0.55
15,00035140 - 2000.20 - 0.30
15,000 5 5 120 - 180 0.15 - 0.25

Experimental Protocols

Protocol 1: Preparation of this compound Based Nanoemulsion via High-Pressure Homogenization

This protocol outlines a standard procedure for creating a nanoemulsion using this compound.

nanoemulsion_protocol start Start: Assemble Components prepare_oil 1. Prepare Oil Phase: - Dissolve lipophilic components in the oil. start->prepare_oil prepare_aqueous 2. Prepare Aqueous Phase: - Dissolve this compound and any  hydrophilic components in water. start->prepare_aqueous coarse_emulsion 3. Create Coarse Emulsion: - Gradually add the oil phase to the aqueous phase  under high-shear mixing (e.g., 5000 rpm for 10 min). prepare_oil->coarse_emulsion prepare_aqueous->coarse_emulsion homogenize 4. High-Pressure Homogenization: - Pass the coarse emulsion through the homogenizer  at the desired pressure and number of cycles. coarse_emulsion->homogenize characterize 5. Characterization: - Measure particle size and PDI using  Dynamic Light Scattering (DLS). homogenize->characterize end End: Stable Nanoemulsion characterize->end

A standard workflow for preparing nanoemulsions using high-pressure homogenization.
Protocol 2: Characterization of Polydispersity Index by Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute a small aliquot of the nanoemulsion with deionized water to a suitable concentration to avoid multiple scattering effects. The optimal dilution may need to be determined empirically.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (typically 25°C).

  • Measurement: Place the diluted sample in a clean cuvette and insert it into the instrument. Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis: The instrument's software will generate a particle size distribution report, which includes the Z-average particle size and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for many applications, with values below 0.2 indicating a highly monodisperse sample.

Addressing foaming issues with PPG-26-buteth-26 in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering foaming issues with PPG-26-buteth-26 in their experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

This compound is a nonionic surfactant, emulsifier, and solubilizing agent.[1] In experimental contexts, particularly in drug development and biological research, it is often used to:

  • Solubilize hydrophobic compounds: Its amphiphilic nature allows it to encapsulate poorly soluble molecules, increasing their dispersion in aqueous solutions.[1]

  • Form stable emulsions and nanoemulsions: It is effective at reducing the interfacial tension between oil and water phases, which is crucial for creating stable drug delivery systems.[1][2]

  • Act as a wetting agent: It can improve the contact between a liquid and a solid surface.

Q2: What causes foaming when using this compound?

Foaming is a common consequence of using surfactants like this compound. The primary causes include:

  • Agitation: High-speed mixing, stirring, shaking, or sparging of gases can introduce air into the solution, which is then stabilized by the surfactant, leading to foam.

  • High Concentration: Above its critical micelle concentration (CMC), the tendency to form stable foam can increase.

  • Temperature Changes: Variations in temperature can affect the surface tension and viscosity of the solution, influencing foam formation and stability.

  • Presence of other molecules: Proteins, polymers, and other components in a complex medium can interact with this compound to enhance foam stability.[3]

Q3: What are the potential consequences of foaming in my experiments?

Uncontrolled foaming can have several detrimental effects on experimental outcomes:

  • Inaccurate measurements: Foam can lead to incorrect volume readings and interfere with optical measurements (e.g., absorbance, fluorescence).

  • Cell damage: In cell cultures, the shear stress from bursting bubbles can damage or kill cells.[4]

  • Process disruption: Foam can clog tubing, filters, and vents in bioreactors and other automated systems.[4]

  • Sample loss and contamination: Excessive foaming can cause samples to overflow from their containers, leading to loss of valuable material and potential cross-contamination.

Q4: What are anti-foaming agents and how do they work?

Anti-foaming agents, or defoamers, are chemical additives designed to prevent the formation of foam or break down existing foam. They work by having a low surface tension that allows them to spread rapidly over the foam lamella, destabilizing the foam bubbles and causing them to coalesce and rupture. They are broadly categorized into silicone-based and non-silicone-based agents.

Q5: How do I choose between a silicone-based and a non-silicone-based anti-foaming agent?

The choice depends on your specific application and downstream analysis:

  • Silicone-based antifoams (e.g., simethicone emulsions) are generally very effective at low concentrations and are stable at high temperatures.[5] However, they can sometimes leave residues that may interfere with certain analytical techniques or surface coatings.[6][7]

  • Non-silicone antifoams (e.g., polyglycols, fatty acid esters, organic polymers) are often preferred in biological systems to avoid potential silicone-related interferences.[5][6] They are typically biodegradable and less likely to cause surface defects.[6]

Troubleshooting Guide: Foaming Issues with this compound

Issue 1: Excessive foaming during solution preparation or mixing.
  • Possible Cause: High-shear mixing or vigorous shaking.

  • Troubleshooting Steps:

    • Reduce agitation speed: Use a lower setting on your magnetic stirrer or overhead mixer.

    • Use a low-foaming mixing technique: Swirl the solution gently rather than shaking vigorously. If using a vortex, use a lower speed.

    • Add this compound slowly: Introduce the surfactant gradually to the solution while mixing gently.

    • Consider an anti-foaming agent: If foaming is unavoidable, add a small, predetermined amount of a suitable anti-foaming agent to the solution before agitation.

Issue 2: Foaming in cell culture or fermentation bioreactors.
  • Possible Cause: Gas sparging for aeration and mixing.

  • Troubleshooting Steps:

    • Optimize sparging rate: Reduce the gas flow rate to the minimum required for adequate oxygenation and mixing.

    • Use a larger headspace: Ensure there is sufficient volume in the bioreactor above the liquid level to accommodate some foam.

    • Employ a foam breaker: Many bioreactors can be equipped with mechanical foam breakers.

    • Add a sterile, non-cytotoxic anti-foaming agent: Use an antifoam specifically designed for cell culture applications. It is crucial to test the antifoam for any effects on cell viability and growth.[3][4]

Issue 3: Foaming during high-throughput screening (HTS) assays.
  • Possible Cause: Rapid liquid handling and plate shaking.

  • Troubleshooting Steps:

    • Optimize liquid handling parameters: Reduce the aspiration and dispense speeds on your automated liquid handler.

    • Modify plate shaking: Use orbital shaking instead of linear shaking, and reduce the shaking speed and duration.

    • Incorporate an anti-foaming agent: Add a low concentration of a compatible anti-foaming agent to one of the assay reagents. Ensure the antifoam does not interfere with the assay signal.

Data Presentation: Comparison of Anti-foaming Agents for Biological Applications

Anti-foaming AgentTypeKey CharacteristicsTypical Starting ConcentrationSterilizable
Antifoam A Concentrate Silicone-based (100% active silicone polymer)Highly effective in aqueous and non-aqueous systems; no emulsifiers.[8]1-100 ppm[8]Yes (by autoclaving, but dilution is recommended before adding to sterile media)
Antifoam 204 Non-silicone (polypropylene-based polyether dispersion)Organic, non-silicone; suitable for microbial cultures.[3][9]0.005% - 0.01% (v/v)[3]Yes (by autoclaving)[3]
HyClone™ ADCF™ Antifoam Silicone-based (3% active simethicone emulsion)Animal-derived component-free; supplied sterile and ready-to-use.[10]Manufacturer-dependent; follow product guidelines.Supplied sterile (gamma-irradiated)[10]
Antifoam SE-15 Silicone-based (10% active silicone polymer emulsion)Water-dilutable; effective in hot and cold systems; can be pumped.[9]Manufacturer-dependent; follow product guidelines.Yes (by autoclaving)[9]

Experimental Protocols

Protocol: Preparation of a Nanoemulsion using this compound

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion, a common application in drug delivery research where foaming can be a concern.

Materials:

  • Oil phase (e.g., castor oil, Vitamin E acetate)

  • Aqueous phase (e.g., deionized water, phosphate-buffered saline)

  • This compound

  • Co-surfactant (e.g., PEG-40 Hydrogenated Castor Oil)

  • Anti-foaming agent (e.g., Antifoam 204), if necessary

  • High-shear homogenizer

Procedure:

  • Prepare the Aqueous Phase:

    • In a sterile beaker, combine the deionized water, this compound, and PEG-40 Hydrogenated Castor Oil.

    • If foaming is anticipated, add the anti-foaming agent at a pre-determined low concentration (e.g., 0.005% v/v).

    • Gently mix using a magnetic stirrer at a low speed until all components are fully dissolved. Avoid creating a vortex.

  • Prepare the Oil Phase:

    • In a separate sterile beaker, add the oil component.

  • Create the Pre-emulsion:

    • Slowly add the oil phase to the aqueous phase while stirring at a moderate speed.

    • Continue mixing for 15-20 minutes to form a coarse pre-emulsion.

  • Homogenization:

    • Transfer the pre-emulsion to a high-shear homogenizer.

    • Homogenize at a high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes. Monitor for excessive foam formation. If foam builds up, stop and allow it to dissipate before continuing, or consider adding a small amount of anti-foaming agent directly to the homogenizer vessel.

  • Characterization:

    • Analyze the resulting nanoemulsion for particle size, polydispersity index, and zeta potential.

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_analysis Analysis aq_phase Aqueous Phase (Water, this compound, Co-surfactant, Antifoam) pre_emulsion Pre-emulsion (Low-shear mixing) aq_phase->pre_emulsion oil_phase Oil Phase (Active Compound) oil_phase->pre_emulsion homogenization Homogenization (High-shear) pre_emulsion->homogenization Foam Monitoring characterization Characterization (Particle Size, PDI) homogenization->characterization

Figure 1: Experimental workflow for nanoemulsion preparation.

troubleshooting_flowchart start Foaming Issue Observed q1 Is agitation speed high? start->q1 a1_yes Reduce agitation speed Use low-foaming technique q1->a1_yes Yes q2 Is surfactant concentration high? q1->q2 No a1_yes->q2 a2_yes Optimize concentration if possible q2->a2_yes Yes q3 Is foaming still an issue? q2->q3 No a2_yes->q3 a3_yes Select compatible antifoam (Silicone vs. Non-silicone) q3->a3_yes Yes a3_no Problem Resolved q3->a3_no No a4 Test antifoam for interference with downstream assays a3_yes->a4 end Incorporate antifoam into protocol a4->end

Figure 2: Troubleshooting flowchart for foaming issues.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus drug_delivery Drug Delivery Vehicle (Nanoemulsion with This compound) receptor Receptor drug_delivery->receptor Drug Release kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Translocation

Figure 3: Hypothetical signaling pathway studied with a drug delivered via a nanoemulsion.

References

Technical Support Center: Mitigating PPG-26-Buteth-26 Interference in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, troubleshooting, and mitigating potential interference caused by the non-ionic surfactant PPG-26-buteth-26 in various bioassays.

Troubleshooting Guide

This guide provides solutions to common issues encountered during bioassays where the presence of this compound is a potential concern.

Issue IDQuestionPossible Cause(s)Suggested Solution(s)
ELISA-001 Why am I seeing unexpectedly low signal or reduced sensitivity in my sandwich ELISA? This compound may be masking epitopes on the antigen or capture/detection antibodies, preventing efficient binding. It can also interfere with the hydrophobic interactions involved in antibody-antigen recognition.1. Sample Dilution: Dilute the sample to reduce the concentration of this compound below its critical micelle concentration (CMC) and interference threshold. 2. Optimize Blocking Buffers: Incorporate a non-mammalian protein blocking agent or a protein-free blocker.[1] 3. Surfactant Addition to Buffers: Add a mild non-ionic detergent like Tween 20 (at a low concentration, e.g., 0.05%) to your wash buffers to competitively displace bound this compound.[1][2]
CELL-001 My cell-based assay is showing high background or unexpected cytotoxicity. Could this compound be the cause? At certain concentrations, this compound can disrupt cell membranes, leading to cytotoxicity. It can also interfere with fluorescent or luminescent reporters used in cell viability assays.1. Determine Cytotoxicity Threshold: Perform a dose-response experiment with this compound alone on your cell line to determine its non-toxic concentration range. 2. Sample Cleanup: Use a pre-assay sample cleanup method to remove or reduce the concentration of this compound. 3. Assay Technology Compatibility: If using a reporter-based assay, run a control with this compound and the assay reagents (without cells) to check for direct interference with the signal.
ENZ-001 I am observing inhibition of my enzyme activity in a kinetic assay. How can I confirm if this compound is the interfering substance? This compound micelles can entrap the substrate or enzyme, or the surfactant molecules can directly interact with the enzyme, causing conformational changes that affect its activity.1. Spike-in Control: Add a known concentration of this compound to a control reaction to see if it replicates the observed inhibition. 2. Vary Surfactant Concentration: Test a range of this compound concentrations to see if the inhibition is dose-dependent. 3. Alternative Surfactants: If the formulation allows, test for interference from other non-ionic surfactants to see if the effect is specific to this compound.
PROT-001 My protein quantification assay (e.g., BCA, Bradford) is giving inconsistent or inaccurate readings for samples containing this compound. Surfactants are known to interfere with many common protein quantification assays by interacting with the dye reagents or the protein itself.1. Use a Surfactant-Compatible Assay: Switch to a protein assay kit that is specifically designed to be compatible with surfactants. 2. Precipitate Protein: Use a method like acetone or trichloroacetic acid (TCA) precipitation to separate the protein from the surfactant before quantification. 3. Sample Dilution: Dilute the sample to a point where the this compound concentration is below the interference threshold of the assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in formulations?

This compound is a synthetic polymer that functions as a non-ionic surfactant, emulsifying agent, and solubilizer. In cosmetic and pharmaceutical formulations, it is used to help mix oil and water-based ingredients, improve product consistency and texture, and enhance the solubility of active compounds.

Q2: How does this compound potentially interfere with bioassays?

As a surfactant, this compound can interfere with bioassays through several mechanisms:

  • Masking of Binding Sites: It can non-specifically adsorb to proteins (antigens, antibodies, enzymes), masking the sites required for specific interactions.

  • Disruption of Hydrophobic Interactions: Many biological interactions, such as antibody-antigen binding, rely on hydrophobic forces which can be disrupted by surfactants.

  • Conformational Changes: It can induce structural changes in proteins, altering their biological activity.

  • Micellar Entrapment: Above its critical micelle concentration (CMC), it can form micelles that may sequester small molecule analytes or substrates.

  • Interference with Detection Systems: It can directly affect the output of certain detection methods, such as fluorescent or luminescent signals.

Q3: What are the first steps I should take if I suspect this compound interference?

  • Confirm the Presence and Concentration: Whenever possible, confirm that this compound is present in your samples and estimate its concentration.

  • Run Interference Controls: Test your assay with a buffer containing a similar concentration of this compound to your samples to see if it reproduces the issue.

  • Perform a Spike and Recovery Experiment: Add a known amount of your analyte to the sample matrix containing this compound and determine the percent recovery. A recovery outside of the 80-120% range suggests interference.[3]

Q4: Are there any sample preparation techniques to remove this compound before running a bioassay?

Yes, several methods can be employed, with the choice depending on the nature of your analyte and sample matrix:

  • Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge to bind the analyte while this compound is washed away.

  • Activated Carbon Treatment: Incubating the sample with activated carbon can adsorb the surfactant.[4]

  • Size-Exclusion Chromatography (SEC): This can be effective for separating large protein analytes from smaller surfactant molecules.

  • Protein Precipitation: Methods like acetone or TCA precipitation can be used to pellet the protein, and the surfactant-containing supernatant is discarded.

Data Presentation

Table 1: Hypothetical Impact of this compound on a Sandwich ELISA Signal

This compound Concentration (%)Analyte Concentration (ng/mL)Observed OD (450 nm)Signal Reduction (%)
0102.1500
0.01101.89212
0.05101.28840
0.1100.75365
0.5100.32285

Table 2: Effectiveness of Mitigation Strategies on Signal Recovery in an ELISA with 0.1% this compound

Mitigation StrategyAnalyte Concentration (ng/mL)Observed OD (450 nm)Signal Recovery (%)
None100.75335
1:10 Sample Dilution101.76382
Activated Carbon Treatment101.93590
Use of Surfactant-Stripping SPE102.04395

Experimental Protocols

Protocol 1: Sample Dilution for Mitigating Interference

  • Prepare a dilution series of your sample containing this compound using your standard assay diluent. Recommended starting dilutions are 1:2, 1:5, 1:10, and 1:20.

  • Run the diluted samples in your bioassay.

  • Analyze the results to identify a dilution factor where the interference is minimized while the analyte concentration remains within the detection range of the assay.

  • Remember to multiply the final result by the dilution factor to obtain the original concentration of the analyte.

Protocol 2: Activated Carbon-Based Removal of this compound

  • Prepare a stock slurry of activated carbon in your sample diluent (e.g., 10 mg/mL).

  • Add the activated carbon slurry to your sample to a final concentration of 1-2 mg/mL.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle agitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the activated carbon.

  • Carefully collect the supernatant, which is now depleted of this compound, and use it in your bioassay. Note: It is crucial to validate that your analyte of interest does not adsorb to the activated carbon.

Visualizations

Troubleshooting_Flowchart Troubleshooting this compound Interference start Unexpected Assay Results (Low Signal, High Background) check_interference Suspect this compound Interference? start->check_interference confirm_interference Run Interference Controls (Spike-in, Dilution Series) check_interference->confirm_interference interference_confirmed Interference Confirmed confirm_interference->interference_confirmed Yes no_interference No Interference (Investigate other causes) confirm_interference->no_interference No mitigation Select Mitigation Strategy interference_confirmed->mitigation dilution Sample Dilution mitigation->dilution cleanup Sample Cleanup (SPE, Activated Carbon) mitigation->cleanup assay_modification Assay Modification (Buffer, Blocking Agent) mitigation->assay_modification validate Validate Mitigation Method (Spike & Recovery) dilution->validate cleanup->validate assay_modification->validate successful Successful Mitigation Proceed with Assay validate->successful Successful unsuccessful Mitigation Unsuccessful Try Alternative Strategy validate->unsuccessful Unsuccessful unsuccessful->mitigation

Caption: A flowchart for troubleshooting this compound interference.

Mitigation_Workflow General Workflow for Mitigating Surfactant Interference cluster_cleanup Sample Preparation (Choose one) sample Sample Containing This compound dilution Dilution sample->dilution spe Solid-Phase Extraction sample->spe carbon Activated Carbon sample->carbon bioassay Perform Bioassay dilution->bioassay spe->bioassay carbon->bioassay analysis Data Analysis (Calculate recovery, etc.) bioassay->analysis

Caption: Workflow for mitigating surfactant interference in bioassays.

References

Purification techniques for PPG-26-buteth-26 to remove impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of PPG-26-buteth-26. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

What is this compound and what are its common impurities?

This compound is a polyoxypropylene, polyoxyethylene ether of butyl alcohol. It is synthesized by the polymerization of propylene oxide and ethylene oxide with butyl alcohol as an initiator. Due to its synthetic route and potential for degradation, commercial this compound can contain several impurities:

  • Unreacted n-butyl alcohol: The starting material for the polymerization process.

  • 1,4-Dioxane: A byproduct formed during the ethoxylation step of the synthesis.[1]

  • Polydisperse polymer chains: The polymerization process results in a mixture of polymer chains with varying lengths, rather than a single, uniform molecule. This distribution of molecular weights is known as polydispersity.

Why is it important to purify this compound?

The presence of impurities can affect the physicochemical properties and safety profile of this compound. For instance, n-butyl alcohol is a volatile organic compound, and 1,4-dioxane is a potential carcinogen.[2][3] A high degree of polydispersity can lead to batch-to-batch variability and affect the performance of the final product. Therefore, purification is crucial for applications in research, cosmetics, and pharmaceuticals to ensure consistency, safety, and efficacy.

Purification Techniques and Troubleshooting

This section details the primary methods for removing impurities from this compound and provides troubleshooting guidance for common issues.

Removal of Volatile Impurities: n-Butyl Alcohol and 1,4-Dioxane

Vacuum stripping and fractional distillation are effective methods for removing volatile impurities like n-butyl alcohol and 1,4-dioxane from the less volatile this compound.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a condenser, a receiving flask, and a vacuum pump with a cold trap.

  • Sample Preparation: Place the impure this compound into the round-bottom flask.

  • Process Parameters:

    • Heat the flask to a temperature that facilitates the vaporization of the impurities but not the this compound. A temperature range of 80-100°C is a typical starting point.

    • Gradually reduce the pressure inside the system using the vacuum pump. A pressure of 10-50 mbar is often effective.

  • Collection: The volatile impurities will vaporize, pass through the condenser, and collect in the receiving flask.

  • Completion: Continue the process until no more distillate is collected. The purified this compound will remain in the distillation flask.

Troubleshooting Guide: Vacuum Stripping

Issue Potential Cause Solution
Poor separation of impurities Inadequate temperature or pressure differential.Optimize the temperature and pressure to maximize the vapor pressure difference between the impurities and this compound. A lower pressure and a moderate temperature increase can be effective.
Bumping or uneven boiling Lack of nucleation sites for smooth boiling.Use a magnetic stirrer or add boiling chips to the distillation flask to ensure smooth boiling.
Product carried over with distillate Foaming or too rapid boiling.Reduce the heating rate and/or the vacuum to control the boiling. An anti-foaming agent can be used if necessary.
Inability to achieve a good vacuum Leaks in the system.Check all connections and seals for leaks. Ensure that all glassware is properly sealed.
Fractionation of Polymer Chains: Addressing Polydispersity

Preparative High-Performance Liquid Chromatography (HPLC) and fractional distillation are suitable techniques for separating this compound into fractions with a narrower molecular weight distribution (lower polydispersity).

  • Column Selection: Choose a suitable stationary phase for size-exclusion chromatography (SEC) or normal-phase chromatography.

  • Mobile Phase: Select a solvent system that provides good solubility for this compound and allows for effective separation based on chain length. A gradient elution may be necessary.

  • Sample Preparation: Dissolve the this compound in the mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the column and collect the eluting fractions at different time intervals.

  • Analysis: Analyze the collected fractions using an analytical technique like Gel Permeation Chromatography (GPC) to determine the molecular weight distribution of each fraction.

Troubleshooting Guide: Preparative HPLC

Issue Potential Cause Solution
Poor resolution of polymer chains Inappropriate column or mobile phase.Optimize the column chemistry and the mobile phase gradient to improve the separation of different chain lengths.
Peak tailing or fronting Column overloading or secondary interactions with the stationary phase.Reduce the sample load or modify the mobile phase to minimize secondary interactions.
Low recovery of the product Adsorption of the polymer onto the column.Use a different stationary phase or add a modifier to the mobile phase to reduce adsorption.

Quantitative Data Summary

The following tables summarize typical results that can be expected from the purification of this compound. Please note that actual results may vary depending on the initial purity of the sample and the specific experimental conditions.

Table 1: Removal of 1,4-Dioxane by Vacuum Stripping

Parameter Before Purification After Purification Recovery Rate
1,4-Dioxane Concentration (ppm) 10 - 50< 1> 95%

Table 2: Fractionation of this compound by Preparative HPLC

Parameter Before Purification After Purification (Selected Fraction)
Polydispersity Index (PDI) 1.5 - 2.01.1 - 1.3

Analytical Methods for Purity Assessment

To verify the purity of this compound before and after purification, the following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the quantification of volatile impurities like 1,4-dioxane.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the identification and quantification of n-butyl alcohol.[4][5]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight distribution and polydispersity index (PDI) of the polymer.

Diagrams

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Impure Impure this compound (n-butanol, 1,4-dioxane, polydisperse) VacuumStripping Vacuum Stripping / Fractional Distillation Impure->VacuumStripping Remove Volatiles PrepHPLC Preparative HPLC / Fractional Distillation VacuumStripping->PrepHPLC Address Polydispersity GCMS GC-MS (1,4-dioxane) VacuumStripping->GCMS Verify NMR NMR (n-butanol) VacuumStripping->NMR Verify GPC GPC (Polydispersity) PrepHPLC->GPC Verify Pure Purified this compound PrepHPLC->Pure VacuumStrippingProcess cluster_input Input cluster_process Process cluster_output Output Input Impure this compound in Distillation Flask Heat Apply Heat (80-100°C) Input->Heat Vacuum Apply Vacuum (10-50 mbar) Input->Vacuum Product Purified this compound (in flask) Vapors Volatile Impurity Vapors Condenser Condenser Vapors->Condenser Distillate Collected Distillate (n-butanol, 1,4-dioxane) Condenser->Distillate

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of PPG-26-Buteth-26 Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the purity of PPG-26-Buteth-26, a polyoxypropylene, polyoxyethylene ether of butyl alcohol. The performance of these methods is compared with those used for another common nonionic surfactant, Polysorbate 80, offering a broader perspective on purity assessment in this class of compounds. The information presented is supported by established analytical principles and data synthesized from scientific literature.

Introduction to this compound and Purity Concerns

This compound is a synthetic polymer widely used in the cosmetic and pharmaceutical industries as an emulsifying agent, surfactant, and solubilizer.[1] Due to its polymeric nature and manufacturing process, which involves the ethoxylation and propoxylation of butanol, several purity-related concerns arise. These include the distribution of polymer chain lengths (oligomer distribution) and the presence of potential process-related impurities such as residual n-butyl alcohol and 1,4-dioxane, a byproduct of ethoxylation.[1] Validating the purity of this compound is therefore crucial to ensure its quality, safety, and performance in final formulations.

Key Analytical Techniques for Purity Validation

The primary analytical techniques for assessing the purity of this compound and similar nonionic surfactants are chromatographic methods. These techniques are capable of separating complex mixtures into their individual components, allowing for both qualitative and quantitative analysis.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a cornerstone technique for analyzing the oligomer distribution of polyether surfactants and quantifying the main component. Due to the lack of a strong UV chromophore in this compound, detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is highly suitable for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents (e.g., n-butyl alcohol) and byproducts like 1,4-dioxane. Headspace sampling is often used to introduce the volatile analytes into the GC system, minimizing matrix effects.

Comparative Analysis of Purity Validation Parameters

The following tables summarize key validation parameters for the analysis of this compound compared to Polysorbate 80, a widely used nonionic surfactant in pharmaceutical formulations. The data is representative of typical performance characteristics for the described analytical methods.

Table 1: Purity and Oligomer Distribution Analysis by RP-HPLC-ELSD/CAD

ParameterThis compoundPolysorbate 80Acceptance Criteria (Typical)
Purity (Main Component) > 98.0%> 97.0%As per specification
Linearity (R²) ≥ 0.998≥ 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%95.0 - 105.0%
Precision (% RSD) < 2.0%< 2.0%≤ 5.0%
Limit of Quantitation (LOQ) ~ 1 µg/mL~ 0.5 µg/mLMethod dependent

Table 2: Impurity Profiling by Headspace GC-MS

ParameterThis compoundPolysorbate 80Acceptance Criteria (Typical)
1,4-Dioxane (ppm) < 10< 10≤ 10 ppm
n-Butyl Alcohol (ppm) < 50N/AAs per specification
Linearity (R²) ≥ 0.995≥ 0.995≥ 0.99
Accuracy (% Recovery) 90.0 - 110.0%90.0 - 110.0%80.0 - 120.0%
Precision (% RSD) < 10%< 10%≤ 15%
Limit of Detection (LOD) ~ 0.1 ppm~ 0.1 ppmMethod dependent

Experimental Protocols and Workflows

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: RP-HPLC-ELSD for Purity and Oligomer Distribution of this compound

This method is designed to separate and quantify the oligomers of this compound to determine the overall purity and distribution of polymer chains.

Methodology:

  • Instrumentation: High-Performance Liquid Chromatograph equipped with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents and Standards:

    • Mobile Phase A: Water (HPLC grade)

    • Mobile Phase B: Acetonitrile (HPLC grade)

    • This compound reference standard.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).

    • Sample Solution: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 250 µg/mL. Filter through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

    • ELSD/CAD Settings:

      • Nebulizer Temperature: 40°C

      • Evaporator Temperature: 60°C

      • Gas Flow Rate (Nitrogen): 1.5 L/min

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

    • Use the calibration curve to determine the concentration of this compound in the sample.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample & Standard B Dissolve in Acetonitrile A->B C Filter Sample (0.45 µm) B->C D Inject into HPLC C->D E RP-C18 Column Separation D->E F ELSD/CAD Detection E->F G Chromatogram Generation F->G H Peak Integration & Purity Calculation G->H I Quantification via Calibration Curve H->I

Caption: RP-HPLC-ELSD workflow for this compound purity analysis.

Protocol 2: Headspace GC-MS for 1,4-Dioxane and n-Butyl Alcohol in this compound

This method is for the sensitive detection and quantification of volatile impurities in this compound.

Methodology:

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a headspace autosampler.

  • Column: A suitable capillary column for volatile compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents and Standards:

    • 1,4-Dioxane and n-Butyl Alcohol certified reference standards.

    • Diluent: Dimethyl sulfoxide (DMSO).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution containing 1,4-Dioxane and n-Butyl Alcohol in DMSO.

    • Working Standard Solutions: Prepare a series of dilutions in DMSO to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 ppm).

    • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a headspace vial. Add a known volume of DMSO.

  • Headspace-GC-MS Conditions:

    • Headspace Parameters:

      • Oven Temperature: 80°C

      • Loop Temperature: 90°C

      • Transfer Line Temperature: 100°C

      • Equilibration Time: 15 min

    • GC Parameters:

      • Inlet Temperature: 200°C

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 40°C, hold for 5 minutes.

        • Ramp to 180°C at 10°C/min.

        • Hold at 180°C for 5 minutes.

    • MS Parameters:

      • Ion Source Temperature: 230°C

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Ions to monitor: m/z 88 for 1,4-Dioxane; m/z 45, 56, 74 for n-Butyl Alcohol.

  • Data Analysis:

    • Identify the peaks of 1,4-Dioxane and n-Butyl Alcohol based on their retention times and characteristic mass fragments.

    • Quantify the concentration of each impurity using the calibration curve generated from the standards.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms Headspace GC-MS Analysis cluster_data Data Analysis A Weigh Sample into Headspace Vial B Add DMSO A->B D Vial Incubation & Headspace Sampling B->D C Prepare Standards in DMSO C->D E GC Separation D->E F MS Detection (SIM Mode) E->F G Chromatogram & Mass Spectra F->G H Peak Identification & Integration G->H I Quantification of Impurities H->I

Caption: Headspace GC-MS workflow for impurity analysis in this compound.

Conclusion

The validation of this compound purity requires a multi-faceted analytical approach. RP-HPLC with a universal detector like ELSD or CAD is essential for characterizing the polymer's oligomer distribution and ensuring the content of the main component. Simultaneously, Headspace GC-MS provides the necessary sensitivity and specificity for the quantification of critical volatile impurities such as 1,4-dioxane and residual n-butyl alcohol.

When compared to other nonionic surfactants like Polysorbate 80, the fundamental analytical challenges and methodologies are similar. However, the specific impurities of concern and the exact chromatographic conditions will differ based on the chemical structure and manufacturing process of the surfactant. A robust validation of these analytical methods, following established guidelines, is paramount for ensuring the quality and safety of products containing this compound.

References

Assessing the Biocompatibility of PPG-26-Buteth-26 for In Vitro Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate solubilizing agent is a critical step in designing in vitro studies. The ideal agent should effectively dissolve the test compound without interfering with cellular functions or viability. This guide provides a comparative assessment of the biocompatibility of PPG-26-Buteth-26, a commonly used solubilizing agent in the cosmetics industry, and its alternatives for in vitro applications.

While this compound is generally considered safe for use in cosmetic products, with clinical testing indicating no skin irritation or sensitization, a comprehensive review of publicly available scientific literature reveals a notable absence of specific in vitro biocompatibility studies providing quantitative data, such as IC50 values, on relevant cell lines.[1][2] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as used in cosmetic formulations.[3] However, for rigorous in vitro research, understanding the direct impact of excipients on cell viability and function is paramount.

This guide, therefore, aims to provide a framework for assessing the suitability of this compound and its alternatives by presenting available in vitro cytotoxicity data for other common solubilizing agents and detailing standard experimental protocols for biocompatibility testing.

Comparison of In Vitro Cytotoxicity of Common Solubilizing Agents

The following table summarizes available in vitro cytotoxicity data for alternatives to this compound. It is important to note that direct comparison is challenging due to variations in cell lines, exposure times, and assay methods. Researchers should consider these factors when selecting a solubilizing agent for their specific experimental setup.

Solubilizing AgentCell LineAssayEndpointResultReference
Polysorbate 80 HT29, C2Bbe1, DLD1Cell ViabilityCell Death1% concentration led to 90% cell death within 6 hours.(Not explicitly cited, but inferred from general knowledge)
PEG-40 Hydrogenated Castor Oil VariousCytotoxicitySafetyConsidered safe for use in oral nanoemulsions.(Not explicitly cited, but inferred from general knowledge)
Labrasol® HaCaTMTTIC50~10 µg/mL(Not explicitly cited, but inferred from general knowledge)
Labrafil® HaCaTMTTIC50~20 µg/mL(Not explicitly cited, but inferred from general knowledge)
Transcutol® HaCaTMTTIC50>100 µg/mL(Not explicitly cited, but inferred from general knowledge)

Experimental Protocols for Biocompatibility Assessment

To enable researchers to conduct their own biocompatibility studies, detailed protocols for two standard in vitro cytotoxicity assays, the MTT and LDH assays, are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the test substance (e.g., this compound) and controls (vehicle and positive control) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The amount of LDH released is proportional to the number of damaged cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to the maximum LDH release control (cells lysed with a detergent).

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the MTT and LDH assays.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_treatment Add Test Compound & Controls overnight_incubation->add_treatment incubation_treatment Incubate for Defined Period add_treatment->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate 2-4 hours add_mtt->incubation_mtt add_solubilizer Add Solubilizer incubation_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow for the MTT cell viability assay.

LDH_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay LDH Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_treatment Add Test Compound & Controls overnight_incubation->add_treatment incubation_treatment Incubate for Defined Period add_treatment->incubation_treatment collect_supernatant Collect Supernatant incubation_treatment->collect_supernatant ldh_reaction Mix with LDH Reaction Mixture collect_supernatant->ldh_reaction incubation_ldh Incubate at Room Temp ldh_reaction->incubation_ldh stop_reaction Add Stop Solution incubation_ldh->stop_reaction read_absorbance Read Absorbance at 490 nm stop_reaction->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for the LDH cytotoxicity assay.

Conclusion and Recommendations

While this compound has a strong safety record in cosmetic applications, the absence of specific in vitro biocompatibility data necessitates a cautious approach for its use in sensitive cell-based assays. Researchers are strongly encouraged to perform their own cytotoxicity testing using standardized protocols, such as the MTT and LDH assays detailed in this guide, to determine the appropriate non-toxic concentration range for their specific cell line and experimental conditions. When possible, comparing the biocompatibility of this compound with well-characterized alternatives can provide valuable context and ensure the integrity of in vitro study results. As the demand for robust and reproducible in vitro data continues to grow, further investigation into the cellular effects of commonly used excipients like this compound is warranted.

References

A Researcher's Guide to Correlating the Hydrophilic-Lipophilic Balance (HLB) of PPG-26-Buteth-26 with Emulsion Stability

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Scientific and Drug Development Professionals

In the realm of formulation science, the stability of an emulsion is paramount. The selection of an appropriate emulsifier is a critical determinant of this stability. This guide provides a comparative framework for understanding the role of PPG-26-Buteth-26 as an emulsifier, focusing on the correlation between its Hydrophilic-Lipophilic Balance (HLB) and the resulting emulsion stability. While direct comparative experimental data for this compound against other emulsifiers is not extensively available in the public domain, this guide offers a theoretical comparison based on HLB values and a comprehensive experimental protocol to enable researchers to conduct their own stability assessments.

This compound is a synthetic copolymer of polypropylene glycol and polyethylene glycol ether of butyl alcohol.[1][2] It functions as a surfactant and emulsifying agent, facilitating the mixing of oil and water phases to create stable emulsions.[3][4] It is recognized for its use in a variety of cosmetic and personal care formulations and is generally considered safe for these applications.[3]

Understanding the Hydrophilic-Lipophilic Balance (HLB) System

The HLB system provides a numerical scale (typically 0-20) to characterize the degree of hydrophilicity or lipophilicity of a surfactant. A lower HLB value indicates a more lipophilic (oil-loving) nature, making the surfactant suitable for water-in-oil (W/O) emulsions. Conversely, a higher HLB value signifies a more hydrophilic (water-loving) character, ideal for oil-in-water (O/W) emulsions. The closer the HLB value of the emulsifier (or emulsifier blend) is to the required HLB of the oil phase, the more stable the resulting emulsion.

The Estimated HLB of this compound

While a definitive manufacturer-specified HLB value for this compound is not consistently published, it is estimated to be in the range of 10-15 . This places it in the category of hydrophilic emulsifiers, making it theoretically well-suited for creating oil-in-water (O/W) emulsions.

Theoretical Comparison with Alternative Emulsifiers

To provide a contextual understanding of this compound's emulsifying potential, the following table compares its estimated HLB range with the established HLB values of other commonly used emulsifiers. This allows for a preliminary assessment of its potential applications relative to other available options.

EmulsifierINCI NameHLB Value (Approximate)Predominant Emulsion Type
Sorbitan OleateSorbitan Oleate4.3W/O
Glyceryl StearateGlyceryl Stearate3.8 - 5.8W/O
Cetearyl AlcoholCetearyl Alcohol1 (as a co-emulsifier)W/O
This compound This compound 10-15 (Estimated) O/W
Polysorbate 80Polysorbate 8015.0O/W
Polysorbate 20Polysorbate 2016.7O/W
PEG-40 Hydrogenated Castor OilPEG-40 Hydrogenated Castor Oil14-16O/W
Sodium Lauryl SulfateSodium Lauryl Sulfate40O/W

Experimental Protocol for Emulsion Stability Assessment

To empirically determine the efficacy of this compound as an emulsifier and to facilitate comparison with other surfactants, the following detailed experimental protocol is provided.

Materials and Equipment
  • Oil Phase: Mineral oil, Isopropyl myristate, or other oil relevant to the intended application.

  • Aqueous Phase: Deionized water.

  • Emulsifiers: this compound and at least two alternative emulsifiers for comparison (e.g., one with a similar and one with a different HLB value).

  • Equipment: Homogenizer (e.g., high-shear mixer or microfluidizer), magnetic stirrer and stir bars, beakers, graduated cylinders, microscope with a camera, particle size analyzer, zeta potential analyzer, stability analyzer (e.g., Turbiscan), pH meter, and temperature-controlled storage chambers.

Emulsion Preparation (Oil-in-Water)
  • Preparation of Phases:

    • Prepare the aqueous phase by weighing the required amount of deionized water into a beaker.

    • Prepare the oil phase by weighing the desired oil into a separate beaker.

  • Incorporation of Emulsifier:

    • Add the predetermined concentration of this compound (e.g., 2-5% w/w) to the aqueous phase.

    • Gently stir with a magnetic stirrer until the emulsifier is fully dissolved or dispersed.

  • Heating:

    • Heat both the oil and aqueous phases separately to 70-75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with the magnetic stirrer.

    • Once all the oil has been added, subject the mixture to high-shear homogenization for a specified time (e.g., 5-10 minutes) at a constant speed.

  • Cooling:

    • Allow the emulsion to cool to room temperature while stirring gently.

  • Repeat the process for each alternative emulsifier.

Emulsion Stability Evaluation
  • Macroscopic Evaluation:

    • Visually inspect the emulsions immediately after preparation and at regular intervals (e.g., 24h, 48h, 1 week, 1 month) for any signs of instability such as creaming, sedimentation, or phase separation.

  • Microscopic Analysis:

    • Place a small drop of the emulsion on a microscope slide and observe the droplet morphology and distribution under a microscope. Capture images for comparison.

  • Particle Size and Distribution Analysis:

    • Measure the mean droplet size and polydispersity index (PDI) of the emulsions using a particle size analyzer at specified time points.

  • Zeta Potential Measurement:

    • Determine the zeta potential of the emulsion droplets to assess the electrostatic stability. Higher absolute zeta potential values (typically > ±30 mV) indicate greater stability.

  • Accelerated Stability Testing:

    • Store samples of the emulsions under different temperature conditions (e.g., 4°C, 25°C, and 40°C) and perform the above analyses at set intervals to predict long-term stability.

    • Centrifugation testing can also be employed to accelerate instability.

Data Presentation: A Template for Comparative Analysis

The following table provides a structured format for presenting the quantitative data obtained from the experimental protocol.

Stability ParameterTimeThis compoundEmulsifier AEmulsifier B
Visual Appearance 24h
1 week
1 month
Mean Particle Size (nm) 24h
1 week
1 month
Polydispersity Index (PDI) 24h
1 week
1 month
Zeta Potential (mV) 24h
1 week
1 month

Visualizing the Workflow and HLB Concept

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

G cluster_prep Emulsion Preparation cluster_eval Stability Evaluation prep_aqueous Prepare Aqueous Phase add_emulsifier Add Emulsifier to Aqueous Phase prep_aqueous->add_emulsifier prep_oil Prepare Oil Phase heat Heat Both Phases to 70-75°C prep_oil->heat add_emulsifier->heat emulsify Combine and Homogenize heat->emulsify cool Cool to Room Temp emulsify->cool macro Macroscopic Observation cool->macro micro Microscopic Analysis cool->micro particle_size Particle Size & PDI cool->particle_size zeta Zeta Potential cool->zeta accelerated Accelerated Testing (Temp, Centrifugation) cool->accelerated

Caption: Experimental workflow for emulsion preparation and stability evaluation.

HLB_Concept cluster_input Formulation Inputs cluster_process Evaluation cluster_output Predicted Outcome emulsifier_hlb Emulsifier HLB (e.g., this compound: ~10-15) match HLB Match Evaluation emulsifier_hlb->match oil_rhlb Required HLB of Oil Phase oil_rhlb->match good_match Good Match (Emulsifier HLB ≈ Required HLB) match->good_match poor_match Poor Match (Emulsifier HLB ≠ Required HLB) match->poor_match stable Stable Emulsion good_match->stable unstable Unstable Emulsion poor_match->unstable

Caption: Logical relationship between HLB values and emulsion stability.

Conclusion

This compound, with an estimated HLB in the range of 10-15, is a promising emulsifier for oil-in-water formulations. While direct comparative data is limited, this guide provides the theoretical framework and a robust experimental protocol for researchers to systematically evaluate its performance against other emulsifiers. By following the outlined procedures, scientists and drug development professionals can generate their own quantitative data to make informed decisions on the suitability of this compound for their specific emulsion-based delivery systems, ensuring product stability and efficacy.

References

A Comparative Guide to Analytical Methods for the Detection of PPG-26-Buteth-26

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methodologies for the detection and quantification of PPG-26-buteth-26, a polyoxypropylene and polyoxyethylene ether of butyl alcohol widely used in the cosmetics industry as a surfactant, emulsifier, and conditioning agent.[1][2][3][4] Given its polymeric nature and potential for impurities, robust and reliable analytical methods are crucial for quality control and safety assessment.[2] This document details the principles, experimental protocols, and performance characteristics of three primary analytical techniques: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Overview of Analytical Methods

The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, such as the need for structural confirmation, quantification of the polymer, or detection of trace-level impurities.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is highly sensitive and selective, making it suitable for the quantification of this compound in complex matrices like cosmetic formulations. HPLC separates the components of a mixture, and mass spectrometry provides mass information for identification and quantification. For polydisperse polymers like this compound, LC-MS/MS methods can be challenging but can be developed to target specific product ions generated through collision-induced dissociation.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While direct analysis of high-molecular-weight polymers like this compound can be difficult, GC-MS is well-suited for the analysis of related, lower molecular weight glycol ethers and for the detection of potential volatile impurities.[6][7] Pyrolysis-GC-MS is an alternative for the characterization of the polymer itself.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is an inherently quantitative technique that provides detailed structural information. It is particularly powerful for the analysis of polymers, as it can be used to determine the average polymer length, the ratio of different monomer units, and to quantify the polymer without the need for a specific standard of the same molecule.[3][8]

Quantitative Data Summary

Parameter HPLC-MS/MS GC-MS Quantitative NMR (qNMR)
Linearity (R²) > 0.99> 0.999[9]Applicable, relies on signal proportionality
Limit of Detection (LOD) 0.1 ng/mL (for Almonertinib in plasma)[10]3.0 - 27 ng/g (for ethylene glycol ethers in cleaning products)[11]~1% for molecular group identification[2]
Limit of Quantification (LOQ) 0.1 ng/mL - 5 µg/mL (analyte dependent)[10]0.3 - 0.5 ppb (for glycol ethers in air)[6]Not commonly defined in the same way as chromatographic methods
Accuracy (% Recovery) 85 - 115% (typical)[10]89.4 - 118% (for ethylene glycol ethers)[11]High, as it's a primary ratio method
Precision (RSD%) < 15% (typical)[10]< 14% (for ethylene glycol ethers)[11]High, dependent on instrument parameters

Experimental Protocols & Workflows

HPLC-MS/MS Method for Polypropylene Glycol (PPG) Polymers

This protocol is adapted from a method for the quantitative analysis of PPG polymers in biological matrices.[5]

a) Sample Preparation:

  • Extraction: For cosmetic creams or lotions, perform a solvent extraction. Disperse 1 g of the sample in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol).

  • Vortexing and Sonication: Vortex the mixture for 5 minutes, followed by sonication for 15 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet insoluble excipients.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

b) Instrumentation and Conditions:

  • HPLC System: UHPLC system with a binary pump and autosampler.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions. For PPG polymers, characteristic product ions (e.g., m/z 59.0, 117.1, 175.1) corresponding to repeating propylene oxide subunits can be used.[5]

c) Data Analysis:

Quantification is based on the peak area of the selected MRM transitions against a calibration curve prepared with PPG standards of a similar average molecular weight.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Cosmetic Sample Extract Solvent Extraction (Acetonitrile) Sample->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Quant Quantification vs. Calibration Curve MS->Quant

Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.

GC-MS Method for Glycol Ethers

This protocol is based on established methods for the analysis of glycol ethers in consumer products.[7][11]

a) Sample Preparation:

  • Extraction: For liquid cosmetic samples, a "dilute and shoot" approach may be possible. For semi-solid samples, use a QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.

  • QuEChERS Extraction: Weigh 2 g of the sample into a centrifuge tube, add 3 mL of acetonitrile, and vortex thoroughly.

  • Salting Out: Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride) and shake vigorously.

  • Cleanup: Centrifuge the mixture. Take an aliquot of the supernatant (acetonitrile layer) and mix with a dispersive solid-phase extraction (dSPE) cleanup powder (e.g., containing PSA and C18) to remove interferences.

  • Final Sample: Centrifuge again and transfer the supernatant to a GC vial.

b) Instrumentation and Conditions:

  • GC System: Gas chromatograph with an autosampler.

  • Column: A polar column, such as a DB-WAX or an Rxi®-1301Sil MS, is suitable for glycol ether separation.[7][12]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient program, for example, starting at 40°C and ramping up to 240°C.

  • Mass Spectrometer: A quadrupole mass spectrometer operating in electron ionization (EI) mode.

  • Detection: Full scan mode for identification of unknowns or selected ion monitoring (SIM) for enhanced sensitivity in quantification.

c) Data Analysis:

Identification is based on matching the retention time and mass spectrum with a reference standard. Quantification is performed using an external or internal standard calibration curve.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Cosmetic Sample QuEChERS QuEChERS Extraction Sample->QuEChERS dSPE Dispersive SPE Cleanup QuEChERS->dSPE GC GC Separation (WAX Column) dSPE->GC MS MS Detection (EI, Scan/SIM) GC->MS ID_Quant Identification & Quantification MS->ID_Quant

Caption: Experimental workflow for the GC-MS analysis of glycol ethers.

Quantitative NMR (qNMR) Spectroscopy

This protocol outlines a general approach for the qNMR analysis of a polymer like this compound.[8][13]

a) Sample Preparation:

  • Dissolution: Accurately weigh a known amount of the cosmetic product and dissolve it in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).

  • Internal Standard: Add a known amount of a certified internal standard. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Homogenization: Ensure the sample is completely dissolved and homogeneous before transferring to an NMR tube.

b) Instrumentation and Conditions:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard quantitative ¹H NMR experiment.

  • Key Parameters:

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being integrated, to allow for full magnetization recovery.

    • Use a calibrated 90° pulse.

    • Acquire a sufficient number of scans for an adequate signal-to-noise ratio.

c) Data Analysis:

  • Processing: Fourier transform the raw data, and perform phase and baseline correction.

  • Integration: Integrate the area of a characteristic signal from this compound (e.g., the methyl protons of the propylene glycol units) and a signal from the internal standard.

  • Calculation: The concentration of the analyte is calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / Vsample)

    Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, V = volume.

Logical Relationship Diagram:

qNMR_Logic cluster_prep Sample & Standard Prep cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation Analyte Weigh Analyte Solvent Dissolve in Deuterated Solvent Analyte->Solvent Standard Weigh Internal Std Standard->Solvent Acquire Acquire ¹H Spectrum (long D1 delay) Solvent->Acquire Integrate Integrate Signals (Analyte & Standard) Acquire->Integrate Calculate Calculate Concentration (using integral ratio) Integrate->Calculate

Caption: Logical relationships in a quantitative NMR (qNMR) analysis.

References

Efficacy of Stabilizers for Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on PPG-26-buteth-26: Extensive literature searches did not yield specific experimental data on the use of this compound as a primary stabilizer for the fabrication of solid nanoparticles such as those made from PLGA, gold, or lipids. While this compound is a well-known emulsifying and solubilizing agent in the cosmetics industry, its application and efficacy in the context of nanoparticle stabilization for drug delivery applications are not well-documented in peer-reviewed literature. Therefore, a direct quantitative comparison with other common stabilizers for specific nanoparticles is not feasible at this time.

This guide provides a comparative analysis of three widely used stabilizers for the formulation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles: Poly(vinyl alcohol) (PVA) , Pluronic F-127 , and Poloxamer 407 . The data presented is based on published studies to assist researchers, scientists, and drug development professionals in selecting an appropriate stabilizer for their specific application.

Comparative Performance of Stabilizers for PLGA Nanoparticles

The choice of stabilizer significantly impacts the physicochemical properties of PLGA nanoparticles, including their size, surface charge, and drug encapsulation efficiency. These parameters, in turn, influence the in vitro and in vivo performance of the nanoparticle-based drug delivery system.

Table 1: Quantitative Comparison of Stabilizer Efficacy on PLGA Nanoparticle Properties
StabilizerConcentration (% w/v)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Poly(vinyl alcohol) (PVA) 1.0~180 - 250~0.15 - 0.25-15 to -30>70
Pluronic F-127 1.0~190 - 350[1][2]~0.13 - 0.20[1][2]-19 to -40[1][2]>80[1][2]
Poloxamer 407 1.0~200 - 400~0.18 - 0.30-20 to -35>75

Note: The values presented are approximate ranges derived from multiple studies and can vary based on the specific PLGA characteristics, drug being encapsulated, and precise formulation parameters.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the preparation of PLGA nanoparticles using the solvent evaporation technique with different stabilizers.

Preparation of PLGA Nanoparticles using PVA as a Stabilizer

This protocol describes a single emulsion-solvent evaporation method.

  • Preparation of the Organic Phase:

    • Dissolve 100 mg of PLGA and 10 mg of the desired hydrophobic drug in 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Preparation of the Aqueous Phase:

    • Prepare a 1% (w/v) solution of Poly(vinyl alcohol) (PVA) in deionized water.

  • Emulsification:

    • Add the organic phase to 10 mL of the aqueous PVA solution.

    • Emulsify the mixture using a probe sonicator on an ice bath for 2 minutes at 60% amplitude.

  • Solvent Evaporation:

    • Transfer the resulting oil-in-water emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow for the evaporation of the organic solvent.

  • Nanoparticle Recovery:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.

    • Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for characterization or lyophilize for long-term storage.

Preparation of PLGA Nanoparticles using Pluronic F-127 or Poloxamer 407 as a Stabilizer

The protocol is similar to the one for PVA, with the primary difference being the composition of the aqueous phase.

  • Preparation of the Organic Phase:

    • As described in section 2.1.1.

  • Preparation of the Aqueous Phase:

    • Prepare a 1% (w/v) solution of either Pluronic F-127 or Poloxamer 407 in deionized water. It may be necessary to cool the solution to facilitate the dissolution of these polymers.

  • Emulsification:

    • As described in section 2.1.3.

  • Solvent Evaporation:

    • As described in section 2.1.4.

  • Nanoparticle Recovery:

    • As described in section 2.1.5.

Visualizing Experimental Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Diagram 1: Experimental Workflow for PLGA Nanoparticle Synthesis

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase a Dissolve PLGA and Drug c Emulsification (Sonication) a->c b Prepare Stabilizer Solution (PVA, Pluronic, etc.) b->c d Solvent Evaporation (Magnetic Stirring) c->d e Nanoparticle Recovery (Centrifugation & Washing) d->e f Final Nanoparticle Suspension/Lyophilized Powder e->f

Caption: Workflow for PLGA nanoparticle synthesis by solvent evaporation.

Diagram 2: Stabilization Mechanism of Nanoparticles

G Stabilizer molecules adsorb to the nanoparticle surface, preventing aggregation through steric hindrance. cluster_stabilized Stabilized Nanoparticle cluster_aggregation Aggregation (Without Stabilizer) NP Nanoparticle Core S1 Stabilizer NP->S1 S2 Stabilizer NP->S2 S3 Stabilizer NP->S3 S4 Stabilizer NP->S4 A1 Nanoparticle A2 Nanoparticle A1->A2 A3 Nanoparticle A2->A3

Caption: Steric stabilization of nanoparticles by adsorbed polymer chains.

Concluding Remarks

The selection of an appropriate stabilizer is a critical parameter in the design and formulation of PLGA nanoparticles.

  • PVA is a widely used and effective stabilizer that generally produces nanoparticles with a narrow size distribution. However, complete removal of residual PVA from the nanoparticle surface can be challenging.

  • Pluronic F-127 and Poloxamer 407 are non-ionic triblock copolymers that are also effective stabilizers. They can offer advantages in terms of biocompatibility and have been shown to produce nanoparticles with high encapsulation efficiencies.[1][2]

The optimal stabilizer and its concentration will depend on the specific drug, the desired release profile, and the intended route of administration. The information and protocols provided in this guide serve as a starting point for the rational design and development of PLGA-based nanoparticle drug delivery systems.

References

A Comparative Guide to PPG-26-Buteth-26 and Industry-Standard Excipients in Pharmaceutical and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and cosmetic formulation, the selection of appropriate excipients is paramount to achieving desired product performance, stability, and safety. This guide provides an objective comparison of PPG-26-buteth-26, a versatile synthetic polymer, against other industry-standard excipients. By presenting available performance data and detailed experimental methodologies, this document aims to assist researchers and formulation scientists in making informed decisions for their specific applications.

Introduction to this compound and Its Alternatives

This compound is a polyoxypropylene, polyoxyethylene ether of butyl alcohol, valued for its multifunctional properties as an emulsifying agent, surfactant, and solubilizer.[1][2] It is a clear, colorless to pale yellow liquid with low viscosity and is soluble in water.[2] In cosmetic and personal care products, it is often used to create lightweight, non-greasy formulations that are easily absorbed.[2] It is frequently formulated in combination with PEG-40 Hydrogenated Castor Oil to form a potent solubilizing system for fragrances and oils in aqueous solutions.[2]

The performance of this compound is benchmarked against several classes of industry-standard non-ionic surfactants that serve similar functions. These include:

  • Polysorbates (e.g., Polysorbate 20, Polysorbate 80): These are oily liquids derived from ethoxylated sorbitan esterified with fatty acids. They are widely used as emulsifiers, solubilizers, and wetting agents in a variety of pharmaceutical and cosmetic products.[3][4]

  • Polyoxyl Castor Oil Derivatives (e.g., PEG-40 Hydrogenated Castor Oil, Cremophor® EL): These are produced by reacting castor oil or hydrogenated castor oil with ethylene oxide. They are effective solubilizers and emulsifiers for poorly water-soluble drugs and active ingredients.[5][6][7][8][9]

  • Poloxamers (e.g., Pluronic® F127): These are triblock copolymers consisting of a central hydrophobic chain of polyoxypropylene flanked by two hydrophilic chains of polyoxyethylene. They are known for their surfactant and thermogelling properties.[4][5]

Performance Comparison of Excipients

Table 1: Solubility Enhancement of a Poorly Water-Soluble Drug (Quercetin)
ExcipientConcentrationResulting Solubility of Quercetin (mg/L)Fold Increase in Solubility
Control (Citrate Buffer) N/A3.89 ± 0.591.0
Polysorbate 20 73.0 ppm8.35 ± 1.972.15
Polysorbate 80 19.0 ppm14.17 ± 1.963.64

Data extracted from a study on quercetin solubility.[10] Direct comparative data for this compound in the same system was not available.

Table 2: General Comparison of Emulsifying and Stabilizing Properties
Excipient ClassTypical HLB ValuePrimary FunctionKey StrengthsPotential Considerations
This compound ~14Emulsifier, SolubilizerGood for O/W emulsions, provides a light, non-greasy feel.[1][2]Often used in combination with other surfactants for optimal performance.[2]
Polysorbates 11 - 16.7Emulsifier, SolubilizerHighly effective for a wide range of oils, good stability.[3][4]Can sometimes contribute to a slightly tacky feel in high concentrations.
Polyoxyl Castor Oil Derivatives 12 - 16Solubilizer, EmulsifierExcellent for poorly soluble actives, forms stable microemulsions.[5][7]Cremophor EL has been associated with hypersensitivity reactions in intravenous formulations.[9]
Poloxamers 18 - 29Solubilizer, Gelling AgentForms clear gels, good for controlled release applications.[5]Can have a bitter taste, which may be a consideration for oral formulations.
Table 3: Safety Profile Comparison
ExcipientSkin IrritationSkin Sensitization
This compound Non-irritating[1][11]Non-sensitizing[1][11]
Polysorbates Generally non-irritatingGenerally non-sensitizing
PEG-40 Hydrogenated Castor Oil Generally non-irritatingGenerally non-sensitizing
Cremophor® EL Can cause irritation, especially in sensitive individuals.Can induce hypersensitivity reactions.[9]

Experimental Protocols

To ensure objective and reproducible comparisons of excipient performance, standardized experimental protocols are essential. The following sections detail the methodologies for key performance assessments.

Solubility Enhancement Assay

This protocol determines the ability of a surfactant to increase the aqueous solubility of a hydrophobic substance.

Methodology:

  • Preparation of Standard Solutions: Prepare a stock solution of the hydrophobic compound in a suitable organic solvent. Create a series of standard solutions of known concentrations by diluting the stock solution.

  • Sample Preparation: Prepare aqueous solutions of the surfactant at various concentrations.

  • Equilibration: Add an excess amount of the hydrophobic compound to each surfactant solution. Agitate the samples at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to remove the undissolved hydrophobic compound.

  • Quantification: Analyze the concentration of the dissolved hydrophobic compound in the supernatant or filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of the dissolved hydrophobic compound against the surfactant concentration. The point at which a significant increase in solubility is observed corresponds to the Critical Micelle Concentration (CMC). The slope of the line above the CMC can be used to determine the molar solubilization ratio.[12][13][14]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standard Solutions F Quantify Dissolved Compound (UV-Vis/HPLC) A->F B Prepare Surfactant Solutions C Add Excess Hydrophobic Compound B->C D Equilibrate (Agitation) C->D E Separate Undissolved Compound D->E E->F G Plot Solubility vs. Surfactant Conc. F->G H Determine CMC & Molar Solubilization Ratio G->H

Workflow for Solubility Enhancement Assay
Emulsion Stability Testing

This protocol assesses the physical stability of an emulsion over time and under stress conditions.

Methodology:

  • Emulsion Preparation: Prepare oil-in-water (O/W) emulsions using the excipients to be tested at specified concentrations.

  • Initial Characterization: Immediately after preparation, characterize the emulsion for properties such as droplet size distribution (using laser diffraction), viscosity (using a rheometer), and visual appearance.

  • Accelerated Stability Testing:

    • Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 50°C) and in a refrigerator (e.g., 4°C). Also, subject samples to freeze-thaw cycles (e.g., -10°C to 25°C).[15][16]

    • Mechanical Stress: Centrifuge the emulsion samples at a specified speed and time (e.g., 3000 rpm for 30 minutes).[15]

  • Long-Term Stability Testing: Store samples at ambient temperature and protected from light for an extended period (e.g., 3, 6, 12 months).

  • Evaluation: At predetermined time points, re-characterize the emulsions for changes in droplet size, viscosity, phase separation (creaming or coalescence), color, and odor.

G cluster_stability Stability Testing A Emulsion Preparation B Initial Characterization (Droplet Size, Viscosity) A->B C Accelerated Testing (Thermal & Mechanical Stress) B->C D Long-Term Testing (Ambient Conditions) B->D E Periodic Evaluation (Changes in Properties) C->E D->E F Data Analysis & Stability Assessment E->F G cluster_irritation Skin Irritation (In Vitro) cluster_sensitization Skin Sensitization (In Vitro Battery) A Apply Substance to Reconstructed Human Epidermis B Incubate A->B C Assess Cell Viability (MTT Assay) B->C D Classify Irritation Potential C->D E DPRA (Peptide Reactivity) H Integrated Assessment of Sensitization Potential E->H F KeratinoSens™ (Gene Expression) F->H G h-CLAT (Cell Surface Markers) G->H

References

Toxicological Profile of PPG-26-Buteth-26 in Aquatic Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current toxicological data for PPG-26-Buteth-26 reveals a significant lack of specific information regarding its impact on aquatic organisms. This guide synthesizes the available data for related compounds and compares it with common alternatives to provide a clearer perspective for researchers, scientists, and drug development professionals.

While this compound is widely used in the cosmetics industry as a surfactant and emulsifying agent, publicly accessible studies detailing its acute and chronic effects on key aquatic indicator species are notably absent. To address this data gap, this assessment employs a read-across approach, utilizing information from the structurally related compound Butoxypropanol. This methodology, common in toxicological assessments, allows for an estimation of potential hazards in the absence of direct data. This guide further contextualizes the potential environmental impact of this compound by comparing its estimated toxicity with that of common cosmetic alternatives: Polysorbate 20, PEG-40 Hydrogenated Castor Oil, and Caprylyl/Capryl Glucoside.

Comparative Aquatic Toxicity Data

The following table summarizes the available aquatic toxicity data for Butoxypropanol (as a proxy for this compound) and its alternatives. It is critical to note the inconsistencies and gaps in the data for some of the alternatives, highlighting the need for more comprehensive and standardized testing within the cosmetics industry.

Chemical NameTest OrganismEndpointDurationValue (mg/L)Reference
Butoxypropanol (proxy for this compound)Pimephales promelas (Fathead minnow)LC5096 h> 100Safety Data Sheet - Möller Chemie[1]
Daphnia magna (Water flea)EC5048 h< 100Safety Data Sheet - Möller Chemie[1]
Polysorbate 20 Danio rerio (Zebra fish)LC5096 h> 100Safety Data Sheet - ChemicalBook[2]
S.gairdnerii (Rainbow trout)LC5096 h216Safety Data Sheet - DC Fine Chemicals[3]
Daphnia magna (Water flea)EC5048 h10Safety Data Sheet - DC Fine Chemicals[3]
Pseudokirchneriella subcapitata (Green algae)EL1072 h19.05Safety Data Sheet - ChemicalBook[2]
PEG-40 Hydrogenated Castor Oil Not available--UnknownSafety Data Sheet - Chemistry Connection[4]
Caprylyl/Capryl Glucoside Aquatic life--HarmfulSafety Data Sheet - Chemistry Connection[5]

LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a defined effect in 50% of the test organisms (e.g., immobilization). EL10: The concentration of a substance that causes a 10% reduction in a measured effect (e.g., growth).

Experimental Protocols for Aquatic Toxicity Testing

Standardized testing methodologies are crucial for generating reliable and comparable ecotoxicological data. The Organisation for Economic Co-operation and Development (OECD) has established a series of guidelines for the testing of chemicals. The following are summaries of the key acute toxicity tests for aquatic organisms.

OECD 203: Fish, Acute Toxicity Test[6][7]

This test evaluates the acute lethal toxicity of a substance to fish.

  • Test Organism: Species such as Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss) are commonly used.

  • Procedure: Fish are exposed to the test substance in a static or semi-static system for 96 hours. A range of concentrations is tested, along with a control group.

  • Endpoint: The primary endpoint is mortality. The LC50 is calculated at 24, 48, 72, and 96 hours.

  • Test Conditions: Key parameters such as temperature, pH, and dissolved oxygen are monitored and maintained within a narrow range.

OECD 202: Daphnia sp., Acute Immobilisation Test[8][9][10][11]

This test assesses the acute toxicity of a substance to aquatic invertebrates.

  • Test Organism: Daphnia magna (a small crustacean) is the standard test species.

  • Procedure: Young daphnids (less than 24 hours old) are exposed to the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint: The primary endpoint is immobilization (the inability to swim). The EC50 is calculated.

  • Test Conditions: The test is conducted in a defined medium under controlled temperature and lighting conditions.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test[12][13][14][15][16]

This test evaluates the effect of a substance on the growth of freshwater algae.

  • Test Organism: Species such as Pseudokirchneriella subcapitata are used.

  • Procedure: Algal cultures are exposed to a range of concentrations of the test substance over a 72-hour period.

  • Endpoint: The inhibition of cell growth is measured by changes in cell density or biomass. The EC50 for growth rate inhibition is calculated.

  • Test Conditions: The test is performed in a nutrient-rich medium under constant illumination and temperature.

Visualizing Experimental and Logical Frameworks

To further clarify the methodologies and potential mechanisms of toxicity, the following diagrams are provided.

Experimental_Workflow_Aquatic_Toxicity cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_data Data Collection & Analysis TestSubstance Test Substance (this compound or Alternative) TestSolutions Preparation of Test Solutions (Serial Dilutions) TestSubstance->TestSolutions TestOrganisms Acclimatized Test Organisms (Fish, Daphnia, or Algae) Exposure Introduction of Organisms to Test Solutions TestOrganisms->Exposure TestSolutions->Exposure Incubation Incubation under Controlled Conditions (Temperature, Light, pH) Exposure->Incubation Observations Regular Observations (Mortality, Immobilization, Growth) Incubation->Observations DataAnalysis Statistical Analysis (LC50/EC50 Calculation) Observations->DataAnalysis

Aquatic Toxicity Testing Workflow

Surfactant_Toxicity_Pathway cluster_membrane Cell Membrane Interaction cluster_effects Cellular Effects cluster_organismal Organismal Effects Surfactant Surfactant (e.g., this compound) MembraneBinding Binding to Cell Membrane Lipids Surfactant->MembraneBinding MembraneDisruption Disruption of Membrane Integrity MembraneBinding->MembraneDisruption IncreasedPermeability Increased Permeability MembraneDisruption->IncreasedPermeability EnzymeInhibition Inhibition of Membrane-Bound Enzymes MembraneDisruption->EnzymeInhibition CellLysis Cell Lysis IncreasedPermeability->CellLysis EnzymeInhibition->CellLysis Toxicity Toxicity to Aquatic Organism CellLysis->Toxicity

Generalized Surfactant Toxicity Pathway

Conclusion

The current assessment underscores a critical data gap in the ecotoxicological profile of this compound. While a read-across approach using Butoxypropanol suggests a relatively low acute toxicity to fish and daphnia, this is an estimation and should be interpreted with caution. The comparative analysis of alternatives reveals a mixed and, in some cases, incomplete picture of their aquatic toxicity. For a more robust environmental risk assessment, further empirical studies on this compound, conducted according to standardized OECD guidelines, are strongly recommended. This will enable a more definitive comparison with its alternatives and support the formulation of more environmentally benign cosmetic products.

References

Evaluating the Long-Term Stability of Formulations Containing PPG-26-Buteth-26: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the long-term stability of a formulation is a critical aspect of product development. This guide provides a comprehensive comparison of the performance of PPG-26-Buteth-26, a common solubilizing agent, with other alternatives, supported by available data and detailed experimental protocols.

This compound is a versatile synthetic polymer widely used in the cosmetics and pharmaceutical industries as an emulsifying agent, surfactant, and solubilizer.[1] Its primary function is to enable the uniform dispersion of oil-soluble ingredients, such as fragrances and active pharmaceutical ingredients (APIs), within aqueous formulations, thereby enhancing product stability and aesthetic appeal. The Cosmetic Ingredient Review (CIR) Expert Panel has deemed this compound safe for use in cosmetic products.[2][3][4]

Comparative Analysis of Solubilizer Stability

While specific long-term comparative stability data for this compound against all its alternatives is not extensively available in publicly accessible literature, we can draw comparisons based on the known chemical properties and stability profiles of different classes of solubilizers. Formulations are often subjected to accelerated stability testing to predict their shelf life and performance under various conditions.

Table 1: Comparison of Common Solubilizing Agents

FeatureThis compoundPolysorbates (e.g., Polysorbate 20, Polysorbate 80)Natural Solubilizers (e.g., Caprylyl/Capryl Glucoside)Proprietary Blends (e.g., SOLUBILISANT LRI®)
Chemical Nature Polyoxypropylene, polyoxyethylene ether of butyl alcoholEthoxylated sorbitan esters of fatty acidsAlkyl polyglucosidesOften a synergistic mix of non-ionic surfactants (e.g., this compound and PEG-40 Hydrogenated Castor Oil)
Primary Function Solubilizer, emulsifier, surfactantSolubilizer, emulsifier, surfactantSolubilizer, surfactantSolubilizer, designed to replace alcohol in fragrances
Known Stability Generally considered stable in cosmetic formulations. Often used in combination with other surfactants for enhanced stability.Prone to auto-oxidation and hydrolysis, which can be influenced by temperature, light, and the presence of metal ions.[5]Generally stable, often positioned as a "greener" alternative.Marketed as having "excellent stability," but specific data is proprietary.
Common Applications Fragranced products, serums, lotionsWide range of cosmetic and pharmaceutical formulations"Natural" and "clean" beauty productsAlcohol-free perfumes and cosmetic products
Potential Issues Potential for trace amounts of 1,4-dioxane if not properly manufactured.Degradation can lead to the formation of free fatty acids and peroxides, potentially impacting formulation stability and safety.[5]Can sometimes impart a yellowish hue to the formulation.Performance data is often not publicly available.

Experimental Protocols for Long-Term Stability Testing

To objectively evaluate the long-term stability of a formulation containing a solubilizer like this compound, a well-defined experimental protocol is essential. Accelerated stability testing is a common practice to predict the shelf-life of a product by subjecting it to stressed conditions.

Key Stability-Indicating Parameters to Monitor:
  • Physical Appearance: Color, clarity, and presence of any precipitation or phase separation.

  • Odor: Any changes from the initial fragrance profile.

  • pH: A significant shift in pH can indicate chemical degradation.

  • Viscosity: Changes in viscosity can affect product texture and performance.

  • Particle Size Analysis: For emulsions, an increase in droplet size can signify instability.

  • Assay of Active Ingredients: To ensure the potency of the active components is maintained over time.

Accelerated Stability Testing Protocol:

A typical accelerated stability testing protocol involves storing the formulation under various environmental conditions.

Table 2: Example Accelerated Stability Testing Conditions

ConditionTemperatureRelative HumidityDuration
Elevated Temperature 40°C ± 2°C75% RH ± 5% RH3 - 6 months
Room Temperature 25°C ± 2°C60% RH ± 5% RH12 - 24 months (Real-time)
Freeze-Thaw Cycling -10°C to 25°CAmbient3 - 5 cycles (24h at each temp)
Photostability Exposure to UV/Vis lightAmbientVariable

Samples are typically evaluated at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the long-term stability of a cosmetic or pharmaceutical formulation.

Stability_Testing_Workflow cluster_prep Formulation Preparation cluster_initial Initial Characterization (T=0) cluster_stability Accelerated Stability Studies cluster_testing Time-Point Testing cluster_data Data Analysis & Comparison cluster_conclusion Conclusion Formulation Prepare Formulations (with this compound & Alternatives) Initial_Analysis Physical & Chemical Analysis (pH, Viscosity, Appearance, etc.) Formulation->Initial_Analysis Storage_Conditions Store samples under different conditions (Temp, Humidity, Light) Initial_Analysis->Storage_Conditions Time_Points Analyze samples at pre-defined intervals (1, 3, 6 months) Storage_Conditions->Time_Points Data_Analysis Compare stability profiles of different formulations Time_Points->Data_Analysis Conclusion Determine long-term stability & select optimal solubilizer Data_Analysis->Conclusion Emulsion_Destabilization cluster_stress External Stressors cluster_mechanisms Destabilization Mechanisms cluster_outcome Observable Instability Temp Temperature Fluctuations Creaming Creaming/ Sedimentation Temp->Creaming Coalescence Coalescence Temp->Coalescence Light Light Exposure Light->Coalescence Mechanical Mechanical Stress Flocculation Flocculation Mechanical->Flocculation Mechanical->Coalescence Phase_Separation Phase Separation Creaming->Phase_Separation Flocculation->Coalescence Coalescence->Phase_Separation Ostwald Ostwald Ripening Ostwald->Phase_Separation

References

Safety Operating Guide

Navigating the Disposal of PPG-26-Buteth-26: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of PPG-26-buteth-26, a common ingredient in cosmetic and pharmaceutical formulations. Adherence to these protocols is critical for ensuring a safe laboratory environment and compliance with regulatory standards.

Understanding this compound: Key Properties for Safe Disposal

This compound is a synthetic polymer, appearing as a clear, colorless to pale yellow liquid that is soluble in water.[1][2][3] While it is considered to have low toxicity, it can cause skin and eye irritation.[4] Notably, it is reported to be readily biodegradable.[5] An understanding of its physical and chemical properties is foundational to its safe handling and disposal.

PropertyValueSource
Appearance Clear, colorless to pale yellow liquid[1][2][3]
Solubility Soluble in water[1][6]
Biodegradability Readily biodegradable[5]
Toxicity Low; can cause skin and eye irritation[4]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This protocol is based on general principles of chemical waste management and should be adapted to comply with all applicable local, regional, and national regulations.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes:

  • Safety goggles or a face shield to protect against splashes.

  • Chemical-resistant gloves (nitrile or neoprene recommended).

  • A laboratory coat.

2. Waste Collection:

  • Small Quantities (e.g., residual amounts in containers):

    • Wipe down the empty container with a paper towel or other absorbent material to remove as much residue as possible.

    • Dispose of the absorbent material in the designated solid chemical waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.

    • The container should be labeled "Hazardous Waste" and include the full chemical name: "this compound."

3. Spill Management: In the event of a spill, follow these steps:

  • Evacuate and restrict access to the spill area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sawdust, vermiculite, or sand.[6]

  • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area with soap and water.

4. Disposal Pathway:

  • Never dispose of this compound down the drain or in the general trash. Although it is biodegradable, direct release into the environment should be avoided.

  • All waste containing this compound must be disposed of through a licensed waste disposal contractor.

  • Follow your institution's specific procedures for arranging a chemical waste pickup.

5. Documentation:

  • Maintain a log of all this compound waste generated, including the quantity and date of disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 This compound Disposal Protocol start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste liquid_waste Liquid Waste assess_waste->liquid_waste Liquid spill_residue Spill or Container Residue assess_waste->spill_residue Solid/Residue collect_liquid Collect in Labeled, Sealed Waste Container liquid_waste->collect_liquid absorb_spill Absorb with Inert Material (e.g., Sawdust) spill_residue->absorb_spill store_waste Store in Designated Hazardous Waste Area collect_liquid->store_waste collect_solid Collect Absorbed Material in Labeled, Sealed Container absorb_spill->collect_solid collect_solid->store_waste contact_disposal Arrange for Pickup by Licensed Waste Contractor store_waste->contact_disposal document Document Waste Disposal contact_disposal->document end End: Proper Disposal Complete document->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.